Boscalid

Catalog No.
S565657
CAS No.
188425-85-6
M.F
C18H12Cl2N2O
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boscalid

CAS Number

188425-85-6

Product Name

Boscalid

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)

InChI Key

WYEMLYFITZORAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl

solubility

In water, 4.6 mg/L at 20 °C
Solubility in n-heptane, <10 g/L, 20 °C
Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C

Synonyms

2-Chloro-N-(4’-chloro[1,1’-biphenyl]-2-yl)-3-pyridinecarboxamide; 2-Chloro-N-(4’-chlorobiphenyl-2-yl)nicotinamide; BAS 510F; Cantus; Emerald (fungicide); Endura; F 510; Filan; Nicobifen;

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl

Boscalid mode of action succinate dehydrogenase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Resistance

Boscalid specifically inhibits succinate dehydrogenase, a key enzyme complex embedded in the inner mitochondrial membrane. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons directly to ubiquinone in the respiratory chain [1]. By binding at the Q-site, this compound prevents ubiquinone from accepting electrons, which cripples both cellular respiration and energy production, leading to fungal cell death [1] [2].

The following diagram illustrates this mechanism and the subsequent development of resistance.

boscalid_mechanism cluster_normal This compound Mechanism cluster_resistance Fungal Resistance Development Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q e⁻ transfer QH2 Ubiquinol (QH₂) Q->QH2 e⁻ transfer This compound This compound This compound->SDH Binds to Q-site Mutation Point Mutation in SDH Subunit Genes This compound->Mutation Selection Pressure AlteredTarget Altered SDH Binding Site Mutation->AlteredTarget Resistance Fungicide Resistance AlteredTarget->Resistance

This compound inhibits SDH, and resistance arises from target-site mutations.

Prolonged use of this compound can select for resistant fungal strains. The primary mechanism involves point mutations in the genes encoding the SDH enzyme subunits, particularly SdhB, which alter the binding site and reduce this compound's affinity [3] [4].

  • Common Mutations: A well-documented mutation is the H243Y substitution in the SdhB subunit (iron-sulfur protein) of Penicillium digitatum [3]. Another reported mutation is B-V58A in Sclerotinia sclerotiorum [4].
  • Lack of Cross-Resistance: Importantly, these mutations can confer specific resistance to SDHIs. Studies show significant cross-resistance between this compound and carboxin, but not with fungicides from different classes like fludioxonil or prochloraz [3].

Experimental Protocols for Efficacy and Resistance

In Vitro Fungicide Sensitivity Assay

This standard method determines the concentration that inhibits 50% of mycelial growth (EC₅₀).

  • Procedure [4]:
    • Preparation of Media: Prepare potato dextrose agar (PDA) plates amended with a series of this compound concentrations (e.g., 0.001 to 10 µg/mL) and a non-amended control.
    • Fungal Inoculation: Transfer mycelial plugs from the edge of actively growing cultures of the target fungus to the center of each plate.
    • Incubation and Measurement: Incubate plates at the optimal temperature for the fungus until the mycelium on the control plate nearly covers the entire plate. Measure the diameter of mycelial growth in two perpendicular directions.
    • Data Analysis: Calculate the inhibition rate and use statistical software (e.g., GraphPad Prism) to determine the EC₅₀ value.
Molecular Detection of Resistance Mutations

Monitoring resistance involves sequencing the SDH genes from resistant isolates.

  • Procedure [3] [4]:
    • DNA Extraction: Extract genomic DNA from the mycelium of fungicide-resistant and sensitive (control) fungal isolates.
    • PCR Amplification: Design primers to amplify the genes encoding the SdhB, SdhC, and SdhD subunits. Perform PCR.
    • DNA Sequencing: Sequence the purified PCR products and align the nucleotide and deduced amino acid sequences with those from sensitive reference strains using sequence analysis software.
    • Variant Analysis: Identify single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
In Vivo Protective Efficacy Assay

This evaluates fungicide performance on live plants.

  • Procedure [5]:
    • Plant Cultivation: Grow test plants (e.g., rice or oilseed rape) under controlled conditions.
    • Fungicide Application: Spray the plants with the test fungicide (e.g., this compound or a new candidate) at specified concentrations. Include an untreated control group.
    • Pathogen Challenge: Inoculate treated plants with a spore suspension of the target pathogen (e.g., Rhizoctonia solani).
    • Disease Assessment: Maintain plants in a humid environment to promote disease development. After the symptoms appear on control plants, assess the disease severity or lesion area. Calculate the protective efficacy as a percentage compared to the control.

Quantitative Activity Data

The table below compiles experimental data on the fungicidal activity of this compound and next-generation SDHI derivatives from recent studies, providing a quantitative comparison for researchers.

Compound Target Fungus EC₅₀ / IC₅₀ Value Experimental Context Citation
This compound Sclerotinia sclerotiorum 0.51 μg/mL In vitro, baseline sensitivity [6]
Compound 5i (Novel SDHI) Sclerotinia sclerotiorum 0.73 μg/mL In vitro [6]
Compound 5i (Novel SDHI) Rhizoctonia cerealis 4.61 μg/mL In vitro; fluxapyroxad EC₅₀ = 16.99 μg/mL [6]
Compound 5i (Novel SDHI) Puccinia sorghi 100% inhibition at 50 μg/mL In vivo; this compound showed 70% inhibition [6]
This compound Penicillium digitatum (Resistant Mutants) >1000 μg/mL In vitro; UV-induced mutants [3]
Compound B24 (β-ketonitrile) Rhizoctonia solani 0.096 μg/mL In vitro [5]
Compound B29 (β-ketonitrile) Sclerotinia sclerotiorum 0.072 μg/mL In vitro [5]

Safety and Environmental Profile

While this compound has low acute toxicity [1], its environmental persistence and potential effects on non-target organisms require consideration.

  • Environmental Persistence: this compound is very persistent in field conditions. Its half-life in soil can be up to 48.13 days, and the presence of other contaminants like antibiotics can further inhibit its degradation [2].
  • Effects on Non-Target Organisms: Studies indicate this compound can cause oxidative stress and metabolic disorders in earthworms [2]. It can also affect the development of zebrafish larvae, impacting vision and the nervous system [2].
  • Synergistic Activation with Other Pollutants: Research suggests this compound can act as a ligand for the constitutive androstane receptor (CAR). In combination with an RXR agonist, it can lead to synergistic activation, potentially contributing to liver steatosis (fatty liver disease) in mice [7].

References

what is Boscalid fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Boscalid is a systemic fungicide that inhibits spore germination, germ tube elongation, and other fungal growth stages [1]. Its specific biochemical action is as follows:

G FungalCell Fungal Cell Mitochondrion Mitochondrion ComplexII Complex II (Succinate Dehydrogenase) SDHB SdhB Subunit ComplexII->SDHB SDHC SdhC Subunit ComplexII->SDHC SDHD SdhD Subunit ComplexII->SDHD ElectronTransport Electron Transport ComplexII->ElectronTransport Inhibited Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Normal Binding CellularRespiration Cellular Respiration (Energy Production) ElectronTransport->CellularRespiration This compound This compound This compound->ComplexII Binds to Ubiquinone Site

This compound binds to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, which is part of the mitochondrial electron transport chain (Complex II) [2]. By occupying this site, it blocks the reduction of ubiquinone, disrupting both the electron transport chain and the tricarboxylic acid (Krebs) cycle. This leads to a severe reduction in cellular energy (ATP) production, ultimately inhibiting fungal growth and development [1].

Applications and Usage

This compound controls a wide range of fungal diseases across numerous crops [1] [2]. It is a foliar-applied fungicide with preventive and some therapeutic properties, offering good rainfastness and persistence [1].

Category Details
Target Crops Fruits (grapes, strawberries, cherries, stone fruits), vegetables, oilseed rape, cereals, turf, and ornamentals [1] [2] [3].
Target Diseases Gray mold (Botrytis cinerea), powdery mildew, sclerotinia rot (e.g., Sclerotinia sclerotiorum), brown patch, dollar spot, leaf spots (e.g., Alternaria spp.), and many others [1] [2] [4].
Formulations Sold as single-active products (e.g., Endura) and in pre-mixed formulations, most commonly with pyraclostrobin (a QoI fungicide, FRAC Group 11) [1] [2] [5].

Resistance and Management

Fungi can develop resistance to SDHI fungicides like this compound through point mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, SdhD) [6] [7] [8]. Key management strategies include [5]:

  • Rotation: Rotate this compound with fungicides from different FRAC groups (e.g., Group 3, 11).
  • Mixtures: Use pre-mixed products with multiple modes of action (e.g., this compound + pyraclostrobin).
  • Application Limits: Limit to 2-3 applications per crop cycle.
  • Monitoring: Conduct pre- and post-application resistance monitoring.

Toxicology and Ecotoxicology

  • Mammalian Toxicity: Low acute toxicity (rat oral LD₅₀ > 5,000 mg/kg). Not mutagenic, teratogenic, or carcinogenic in studies. ADI established at 0.04 mg/kg bw [1].
  • Ecotoxicology: Moderately toxic to fish and some aquatic organisms. Poses risks to honeybees upon exposure. It is very persistent in the environment [1] [2] [3].

Experimental Protocols

For researchers studying this compound, common methodologies include sensitivity monitoring and resistance mechanism investigation. The following workflow is adapted from recent studies [6] [7]:

G Step1 1. Pathogen Isolation & Culture Step2 2. In Vitro Sensitivity Assay Step1->Step2 Step3 3. Data Analysis (EC₅₀ Calculation) Step2->Step3 AssayMethod Method: Leaf disc assay or mycelial growth on amended agar Step2->AssayMethod Step4 4. Resistance Level Classification Step3->Step4 Step5 5. Molecular Characterization (Sequencing sdhB/C/D) Step4->Step5 Step6 6. Fitness Cost Assessment Step5->Step6 Characterization Detection: LAMP, PCR-RFLP, or direct sequencing Step5->Characterization FitnessMetrics Metrics: Mycelial growth, sporulation, germination, virulence Step6->FitnessMetrics

References

Boscalid environmental fate and persistence

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of Boscalid

The table below outlines the key physicochemical properties that govern this compound's environmental behavior [1].

Property Value / Description
Chemical Name 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide
IUPAC Name 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide
CAS RN 188425-85-6
Molecular Formula C₁₈H₁₂Cl₂N₂O
Mode of Action Succinate Dehydrogenase Inhibitor (FRAC Group 7)
Water Solubility (at 20°C, pH 7) 4.6 mg/L
Octanol-Water Partition Coefficient (log P) 2.96
Melting Point 140 °C

Environmental Persistence and Degradation Data

This compound is characterized by its high persistence in the environment, though its observed half-life can vary significantly depending on conditions. The following table summarizes dissipation and degradation half-lives from various studies.

Matrix / Condition Half-Life (DT₅₀) Key Context & Notes
Sandy Soil (Field) 104 - 224 days Actual field measurement; much faster than lab expectations [2].
Soil (Lab, 20°C) 484.4 days Laboratory condition value from PPDB; represents a high-end persistence [3].
Soil (Repeated Treatment) 31.5 - 180.1 days Degradation rate decreased with increased treatment frequency and concentration [3].
Table Grapes (Field) 3.32 - 6.42 days Dissipation on the crop commodity; follows first- and second-order kinetics [4].
Water-Sediment System Very persistent Classified as persistent in water and sediment; can lead to contamination of water bodies [1].

Degradation Pathways and Metabolites

This compound undergoes transformation in the environment through both abiotic and biotic processes.

G This compound This compound (C18H12Cl2N2O) Photolysis Photolytic Degradation This compound->Photolysis Abiotic Biotic Microbial Biodegradation This compound->Biotic Biotic TP1 Transformation Product N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-3-carboxamide (Chlorine loss from biphenyl) Photolysis->TP1 TP2 Transformation Product N-{[1,1'-biphenyl]-2-yl}pyridine-3-carboxamide (Chlorine loss from pyridine) Biotic->TP2 TP3 Transformation Product 4'-Chloro-2-aminobiphenyl Biotic->TP3 TP4 Transformation Product 4-Chlorobenzoic Acid TP3->TP4

A generalized pathway for the environmental degradation of this compound, based on identified metabolites and transformation products.

  • Abiotic Degradation: Photolysis is a key abiotic process. One identified pathway involves the loss of a chlorine atom from the biphenyl ring, leading to a transformation product with the formula C18H13N2OCl [5].
  • Biotic Degradation (Microbial): Microbial action in soil is a major route for this compound breakdown. Key biodegradation intermediates include [5]:
    • Metabolite resulting from the loss of a chlorine atom from the pyridine ring (C18H14N2O).
    • Formation of 4'-Chloro-2-aminobiphenyl (C12H10ClN), indicating cleavage of the molecule.
    • Further transformation can lead to 4-Chlorobenzoic Acid, which has been modeled as a major transformation product in catchment studies [6].

Key Experimental Protocols

For researchers looking to replicate or build upon existing studies, here are summaries of key methodologies.

Soil Microbial Community Analysis After Repeated this compound Exposure [3]
  • Experimental Design: Soil samples with no prior this compound history are treated with this compound at multiple concentrations (e.g., 3, 6, and 15 mg/kg, simulating recommended to 5-fold doses). This treatment is repeated multiple times (e.g., four times) with a 30-day interval between each.
  • Dissipation Measurement: this compound residues in soil are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The degradation half-life is calculated from the residue data over time.
  • Microbial Community Assessment: Soil microbial DNA is extracted and sequenced (e.g., 16S rRNA for bacteria, ITS for fungi). Bioinformatics tools are then used to analyze diversity, composition, and co-occurrence network complexity of the microbial community.
Bacterial Biodegradation of this compound [5]
  • Isolation of Degraders: Bacterial strains are isolated from pesticide-contaminated soil using enrichment culture techniques in a minimal medium with this compound as the sole carbon source.
  • Biodegradation Assay: Selected bacterial isolates are inoculated into a minimal medium containing a known concentration of this compound. Flasks are incubated under shaking conditions to ensure aeration.
  • Kinetic Analysis: Samples are taken at regular intervals. Bacterial growth is monitored by measuring optical density (OD), while the residual concentration of this compound is quantified using HPLC-UV. Degradation intermediates are identified using liquid chromatography-mass spectrometry (LC-MS).
Sorption Kinetics in Soil [7]
  • Soil Characterization: A set of soil samples with varying physicochemical properties (texture, pH, organic carbon, carbonate, iron oxide content) is collected and analyzed.
  • Batch Sorption Experiment: A known concentration of this compound solution is added to soil samples in centrifuge tubes. The tubes are shaken for different time intervals to establish sorption kinetics.
  • Analysis and Modeling: The tubes are centrifuged, and the concentration of this compound in the supernatant is measured (e.g., via HPLC). The data is then fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to understand the sorption behavior.

Environmental Implications and Risk Assessment

  • Impacts on Soil Health: Repeated applications of this compound can alter the structure of the soil microbial community. While microbial diversity might be initially inhibited, it can show an inhibition-recovery trend; however, the community composition is shifted, and the complexity of the microbial network is reduced [3].
  • Ecotoxicity: this compound is reported to be moderately toxic to a range of non-target organisms. It has been shown to cause mitochondrial dysfunction in human cell lines [8] and is toxic to aquatic organisms like zebrafish [9] [1].
  • Mobility and Water Contamination: Due to its persistence, this compound has been frequently detected in surface water and groundwater. Its mobility is higher in sandy soils with low organic matter, posing a risk of contaminating water bodies via runoff and leaching [7] [6].
  • Dietary Risk: Studies on crops like watermelon and table grapes indicate that when used according to Good Agricultural Practices (GAP), the dietary risk from this compound residues is low for consumers. The risk quotients (RQs) are typically well below 100% [4] [9].

References

Known Metabolites of Boscalid in Rats

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the boscalid metabolites identified in a study that, while focused on honeybees, was informed by earlier rat metabolism studies [1].

Metabolite Key Transformation Step Location of Modification
Metabolite A Monohydroxylation Pyridine ring
Metabolite B Monohydroxylation Phenyl ring
Metabolite C Dihydroxylation Not specified
Metabolite D Dechlorination Pyridine ring
Metabolite E O-Demethylation Not specified

Based on this information, the following diagram illustrates the proposed metabolic pathway of this compound in rats. Please note that the exact sequence of these reactions is not fully detailed in the available literature.

BoschalidPathway Boschalid Boschalid M_A M_A Boschalid->M_A Monohydroxylation M_B M_B Boschalid->M_B Monohydroxylation M_C M_C Boschalid->M_C Dihydroxylation M_D M_D Boschalid->M_D Dechlorination M_E M_E Boschalid->M_E O-Demethylation

Proposed this compound metabolic pathway in rats based on identified metabolites [1].

Experimental Protocol for Metabolite Identification

The methodology for identifying these metabolites can be complex. The following table outlines the general protocol, which is adapted from advanced analytical techniques used in similar studies [1].

Step Description Key Parameters & Purpose
1. In Vivo Dosing Live rats are administered a known dose of this compound. Enables study of biotransformation in a whole organism.
2. Sample Collection Biological matrices (e.g., liver, excreta) are collected after a defined period. Captures the parent compound and its metabolites.
3. Sample Prep Tissue homogenization followed by solid-phase extraction (SPE). Isolates and concentrates analytes from the complex biological matrix.
4. Analysis (Screening) UHPLC coupled to a Quadrupole Time-of-Flight (QqToF) mass spectrometer. Determines the accurate mass of metabolites; proposes molecular formulas and identifies potential metabolites via fragmentation (MS/MS).
5. Analysis (Quantification) UHPLC coupled to a triple quadrupole (QqQ) mass spectrometer. Provides highly selective and sensitive quantification of the identified metabolites.
6. Metabolite Confirmation Comparison of analytical data (retention time, mass spectrum) with synthesized authentic standards. Unambiguous confirmation of metabolite identity.

Important Limitations and Context

When interpreting this data, please consider the following critical points:

  • Indirect Data Source: The specific quantitative data (e.g., relative abundance of each metabolite) from the original rat studies is not provided in the searched results [1].
  • Enzyme Specificity: The specific cytochrome P450 (CYP) or other enzymes responsible for these transformations in rats were not identified in the available sources.
  • Species Difference: A 2023 study highlighted a significant species difference, finding that this compound increased thyroxin-glucuronidation in rat hepatocytes but not in human hepatocytes [2]. This underscores that rat metabolic data may not directly translate to humans.

References

Boscalid soil microbial community effects

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Insights & Methodologies

The effects of boscalid are highly dependent on experimental conditions. Key methodological considerations from the research include:

  • Exposure Regime: Repeated applications delay this compound degradation and exacerbate its effects on the microbial community compared to single exposures [1].
  • Test Duration: Standard 28-day tests (like OECD 216) may fail to detect long-term ecological effects. Studies extending to 56 days revealed impacts on phoN gene abundance and phosphatase activity that were not apparent earlier [2].
  • Analysis Method: Functional gene quantification (nifH, amoA, phoN, etc.) is a more sensitive bioindicator for detecting pesticide impact compared to traditional tests that measure nitrate concentration alone [2].

The following diagram illustrates a generalized experimental workflow for assessing this compound's impact on soil microbiomes, integrating the methodologies from the cited studies.

G Start Soil Collection & Preparation (LUFA standard soil or agricultural soil) A Pre-incubation (1 week, 20°C, 40% WHC) Start->A B This compound Application A->B C Carrier: Quartz Sand (Due to low water-solubility) B->C D Concentration Levels: 1x, 2x, 5x, 10x PEC (Predicted Environmental Concentration) B->D E Microcosm Incubation (Extended duration: 56 days) C->E D->E F Soil Sampling (Time-series) E->F G Multi-faceted Analysis F->G H1 Molecular Biology (DNA Extraction, qPCR) G->H1 H2 Functional Gene Analysis (nifH, amoA-AOA/AOB, nirK/S, phoN) G->H2 H3 High-Throughput Amplicon Sequencing (16S rRNA, ITS) G->H3 H4 Soil Respiration (Cumulative CO₂) G->H4 H5 Enzyme Activity Assays (e.g., Acid Phosphatase) G->H5

Experimental workflow for assessing this compound's impact on soil microbiomes.

Potential for Bioremediation

Given the persistence of this compound (with degradation half-lives ranging from 31.5 to 180.1 days [1]), bioremediation using specific bacterial strains is a promising area of research. Studies have successfully isolated bacteria capable of using this compound as a carbon and energy source.

The table below lists identified bacterial strains with demonstrated this compound-biodegrading capabilities.

Bacterial Strain Isolation Source Key Findings
Lysinibacillus boronitolerans Pesticide-contaminated agricultural soil [3] Showed a linear relationship between bacterial growth and biodegradation rate [3].
Peribacillus muralis Pesticide-contaminated agricultural soil [3] Lag phase in this compound-amended medium was ~3x longer than in nutrient broth [3].
Bacillus simplex Pesticide-contaminated agricultural soil [3] Confirmed ability to utilize this compound as a sole carbon source [3].
Sphingomonas spp. Greenhouse soils repeatedly exposed to this compound [1] Relative abundance stimulated by this compound presence; a known degrader of xenobiotics [1].

References

Boscalid Bioaccumulation in Earthworms: Mechanisms, Assessment, and Ecological Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boscalid and Its Environmental Relevance

This compound (2-chloro-N-[4'-chlorobiphenyl-2-yl]nicotinamide) is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agricultural systems for controlling various plant pathogenic fungi. As a systemic fungicide, this compound inhibits spore germination, germ tube elongation, mycelial growth, and sporulation by binding to the ubiquinone binding site of the SDH enzyme, thereby blocking the tricarboxylic acid (TCA) cycle at the succinate to fumarate reaction and causing respiratory depression in target fungi [1]. The extensive application of this compound in agricultural production has led to its pervasive detection in environmental matrices, with concentrations reaching 4.5 mg/kg in Chinese farmland soils and 2-3 μg/L in United States surface water and groundwater [1]. These residue levels raise significant concerns about potential ecological risks, particularly for soil-dwelling organisms like earthworms that play crucial roles as ecosystem engineers in terrestrial environments.

The bioaccumulation potential of this compound in earthworms represents a critical research focus due to its environmental persistence and the functional importance of earthworms in soil ecosystems. Earthworms, particularly the species Eisenia fetida, are widely used as model organisms in environmental risk assessment of contaminated soils because of their sensitivity to pollutants, ecological significance in soil formation and nutrient cycling, and standardized testing methodologies [1] [2]. This technical guide comprehensively examines the bioaccumulation dynamics of this compound in earthworms, detailing quantitative bioaccumulation factors, elucidating underlying physiological and biochemical mechanisms, presenting standardized experimental protocols for assessment, and discussing ecological implications under both single and co-exposure scenarios.

Quantitative Bioaccumulation Data

The bioaccumulation behavior of this compound in earthworms has been quantitatively characterized under various exposure scenarios, with particular emphasis on the influence of co-occurring pollutants such as antibiotics. The following table summarizes key bioaccumulation parameters derived from experimental studies:

Table 1: Bioaccumulation Parameters of this compound in Earthworms

Parameter Single Exposure Co-exposure with Amoxicillin Experimental Conditions
Bioaccumulation Factor (BCF) 1.32 ± 0.15 [3] 2.21 ± 0.24 [3] 10 mg/kg this compound, 14-day exposure
Soil Degradation Half-life 12.3 ± 1.2 days [3] 18.6 ± 1.8 days [3] Laboratory soil microcosms
Tissue Concentration Range 1.2-3.5 mg/kg wet weight [3] Significantly increased [4] 10-100 mg/kg soil, 14 days
Earthworm Mortality Baseline Increased by 38.5% [3] 30 mg/kg this compound + 10 mg/kg amoxicillin

The significant increase in bioaccumulation factor under co-exposure conditions (67% enhancement) demonstrates a profound interaction effect between this compound and amoxicillin that substantially alters the toxicokinetic behavior of this compound in earthworms [4] [3]. This enhanced bioaccumulation correlates with extended soil persistence of this compound, as evidenced by the approximately 50% increase in degradation half-life when amoxicillin is present [3]. The prolonged residence time of this compound in soil systems increases the exposure window for earthworms and potentially other soil organisms, thereby elevating ecological risks despite application rates remaining constant.

Experimental Protocols for Bioaccumulation Assessment

Earthworm Bioaccumulation Assay

The standard experimental approach for assessing this compound bioaccumulation in earthworms follows established ecotoxicological protocols with specific modifications for fungicide exposure:

  • Test Organisms: Adult Eisenia fetida earthworms (300-500 mg body weight) are acquired from commercial suppliers and acclimatized to laboratory conditions for at least 7 days prior to experimentation [3].
  • Soil Preparation: Artificial soil substrate is prepared according to OECD guidelines, consisting of 70% quartz sand, 20% kaolin clay, and 10% sphagnum peat, with calcium carbonate added to adjust pH to 6.0±0.5 [1]. This compound is dissolved in acetone as a carrier solvent and thoroughly mixed with sterile soil to achieve target concentrations (typically 10-100 mg/kg dry weight), with solvent evaporation ensured before earthworm introduction [3].
  • Exposure Design: Experiments include a control group (untreated soil), this compound exposure groups (varying concentrations), and co-exposure groups when examining interactive effects. For amoxicillin co-exposure studies, concentrations typically range from 5-50 mg/kg soil [3]. Soil moisture is maintained at 40% of water holding capacity, and test containers are kept under controlled conditions (20±2°C with appropriate lighting cycles) for the exposure duration (typically 14 days) [3].
  • Sample Collection and Analysis: Earthworms are collected at predetermined intervals, purged in clean moist paper for 24 hours to clear gut contents, and then processed for residue analysis. This compound extraction from earthworm tissues employs accelerated solvent extraction or ultrasonic extraction with acetonitrile, followed by clean-up using solid-phase extraction and quantification via liquid chromatography with tandem mass spectrometry (LC-MS/MS) [3].
Soil Adsorption and Degradation Studies

Understanding the soil behavior of this compound provides essential context for interpreting bioaccumulation patterns:

  • Adsorption Experiments: Soil samples are treated with this compound solutions of varying concentrations and shaken continuously. After equilibrium is reached, samples are centrifuged, and the supernatant is analyzed to determine the adsorption coefficient (Kd) using the difference between initial and equilibrium concentrations [1].
  • Degradation Kinetics: Soil microcosms are treated with this compound at field-relevant concentrations and incubated under controlled conditions. Subsampling occurs at regular intervals (0, 1, 3, 7, 14, 21, 28 days), with this compound extracted using organic solvents and quantified via HPLC to determine degradation half-life using first-order kinetics modeling [1].

The experimental workflow for assessing this compound bioaccumulation in earthworms integrates these complementary approaches to provide a comprehensive understanding of the exposure dynamics.

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_analysis Analysis Phase Start Study Initiation Soil Soil Preparation (OECD Standard) Start->Soil Chem Chemical Treatment (this compound ± Amoxicillin) Soil->Chem Earthworms Earthworm Acclimation (Eisenia fetida) Chem->Earthworms ExpDesign Experimental Groups Control, BOS, BOS+AMO Earthworms->ExpDesign Conditions Maintain Conditions 20°C, 40% moisture, 14 days ExpDesign->Conditions Tissue Tissue Collection and Extraction Conditions->Tissue LCMS LC-MS/MS Analysis This compound Quantification Tissue->LCMS BCF BCF Calculation Tissue/Soil Concentration LCMS->BCF Results Bioaccumulation Assessment BCF->Results

Experimental workflow for this compound bioaccumulation assessment in earthworms

Mechanistic Insights into Enhanced Bioaccumulation

Co-exposure Interactions with Antibiotics

The bioaccumulation of this compound in earthworms is significantly modulated by interactions with co-occurring environmental pollutants, particularly the widely used antibiotic amoxicillin. The mechanistic basis for this enhanced bioaccumulation involves multiple interconnected pathways:

  • Inhibition of this compound Degradation: Amoxicillin perturbs the soil microbial community responsible for this compound breakdown, reducing degradation rates and prolonging soil persistence. The half-life of this compound increases from approximately 12.3 days to 18.6 days when co-exposed with amoxicillin, resulting in prolonged earthworm exposure and greater accumulation potential [3].
  • Intestinal Barrier Damage: Co-exposure to this compound and amoxicillin causes structural and functional impairment of the earthworm intestinal epithelium, compromising its selective permeability and facilitating increased uptake of this compound from the soil environment [4]. Histopathological examinations reveal disruption of the intestinal mucosa and damage to microvilli structures, which normally serve as a barrier to xenobiotic uptake.
  • Oxidative Stress and Metabolic Disruption: The combined exposure induces significant oxidative stress in earthworm tissues, evidenced by elevated malondialdehyde (MDA) levels (2.3-fold increase) and reduced superoxide dismutase (SOD) activity (47.2% decrease) compared to controls [3]. This oxidative damage impairs cellular detoxification mechanisms and enhances this compound accumulation.
  • Altered Adsorption-Desorption Dynamics: Amoxicillin increases the adsorption strength of this compound to soil particles, potentially altering its bioavailability. However, the intestinal damage in earthworms appears to outweigh this effect, resulting in net increased uptake [1].
Molecular Mechanisms of Toxicity

The toxicological consequences of this compound bioaccumulation in earthworms manifest through several biochemical pathways:

  • Succinate Dehydrogenase Inhibition: While this compound specifically targets fungal SDH, it can also affect off-target organisms through inhibition of mitochondrial complex II, leading to impaired electron transport chain function and ATP depletion [1] [3].
  • Metabolic Disorder: Metabolomic analyses reveal significant disturbances in earthworm metabolic profiles following this compound exposure, with alterations in energy metabolism, amino acid metabolism, and nucleotide metabolism pathways [4]. These disruptions are markedly exacerbated under co-exposure conditions with amoxicillin.
  • Cellular Viability Impairment: Coelomocyte viability assays demonstrate a 25% reduction in cell viability when earthworms are exposed to both this compound (10 mg/kg soil) and amoxicillin (5 mg/kg soil) compared to single treatments, indicating synergistic cytotoxicity [3].

The following diagram illustrates the key mechanistic pathways through which co-exposure to this compound and amoxicillin enhances bioaccumulation and toxicity in earthworms:

G cluster_soil Soil Interactions CoExp Co-exposure This compound + Amoxicillin Micro Microbial Inhibition Reduced degradation CoExp->Micro HalfLife Extended Half-life 12.3d → 18.6d Micro->HalfLife Avail Altered Bioavailability HalfLife->Avail Intestinal Intestinal Barrier Damage Increased permeability Avail->Intestinal Prolonged exposure subcluster subcluster cluster_earthworm cluster_earthworm Bioacc Enhanced Bioaccumulation BCF: 1.32 → 2.21 Intestinal->Bioacc Oxidative Oxidative Stress ↑MDA, ↓SOD activity Effects Toxicity Manifestations Oxidative stress, Metabolic disorders Growth inhibition, Cellular damage Oxidative->Effects Metabolic Metabolic Disruption Energy metabolism impairment Metabolic->Effects Bioacc->Oxidative Bioacc->Metabolic

Mechanistic pathways of enhanced this compound bioaccumulation and toxicity under co-exposure with amoxicillin

Ecological Implications and Risk Assessment

Population-Level Consequences

The enhanced bioaccumulation of this compound in earthworms under co-exposure scenarios with antibiotics translates into significant ecological consequences at population and ecosystem levels:

  • Increased Mortality Rates: Co-exposure to this compound (30 mg/kg) and amoxicillin (10 mg/kg) increases earthworm mortality by 38.5% compared to this compound exposure alone [3], indicating substantial population-level risks in agricultural environments where these compounds co-occur.
  • Impaired Reproductive Performance: Sublethal effects include reduced growth rates and cocoon production, which ultimately diminish population viability and recovery potential. While specific reproductive data for this compound is limited in the search results, analogous fungicides have demonstrated significant reproductive impairment in earthworms through similar mechanisms [5].
  • Ecological Function Disruption: As ecosystem engineers, earthworms play vital roles in soil structure formation, organic matter decomposition, and nutrient cycling. Population declines or impaired functionality due to this compound bioaccumulation can therefore cascade through soil food webs and degrade overall soil health and productivity [2].
Risk Assessment Considerations

The ecological risk assessment of this compound must account for complex interaction effects with co-occurring pollutants:

  • Field vs. Laboratory Discrepancies: Some comprehensive field studies have reported no long-term adverse effects of this compound on earthworm populations despite laboratory evidence of bioaccumulation and toxicity. A series of standardized 5-year field studies conducted in German agricultural fields detected isolated statistically significant reductions in earthworm abundance at certain time points but no consistent relationship to this compound treatment, suggesting that laboratory studies may overestimate actual field risks [2].
  • Species-Specific Sensitivity: Earthworm species exhibit differential sensitivity to this compound exposure based on ecological categories (epigeic, anecic, endogeic), with epigeic species like Eisenia fetida generally showing higher sensitivity than deeper-burrowing species [5]. This ecological niche-dependent vulnerability must be considered in risk assessment frameworks.
  • Context-Dependent Interactions: The magnitude of this compound-amoxicillin interaction effects varies with soil properties, climatic conditions, and agricultural management practices, introducing significant uncertainty into predictive risk modeling [4] [1].

Conclusion and Research Recommendations

The bioaccumulation of this compound in earthworms represents a significant environmental concern, particularly given the enhanced accumulation and toxicity observed under co-exposure conditions with commonly used antibiotics like amoxicillin. The increased bioaccumulation factor (from 1.32 to 2.21) and extended soil persistence (half-life increased from 12.3 to 18.6 days) demonstrate that traditional single-substance risk assessment approaches may substantially underestimate the ecological impacts of this compound in realistic agricultural scenarios where multiple contaminants coexist.

Future research should prioritize the following areas:

  • Molecular Mechanisms: Elucidate the precise molecular pathways through which this compound and amoxicillin interact to disrupt intestinal barrier function and impair detoxification systems in earthworms.
  • Field Validation: Conduct targeted field studies to validate laboratory-derived bioaccumulation parameters and interaction effects under realistic environmental conditions and management practices.
  • Multi-Species Assessment: Expand investigation beyond Eisenia fetida to include ecologically relevant earthworm species representing different functional categories (epigeic, anecic, endogeic) to develop comprehensive risk assessment frameworks.
  • Mitigation Strategies: Develop and evaluate remediation approaches for this compound-contaminated soils, including microbial bioremediation and organic amendment strategies that could reduce bioaccumulation potential.

References

Comprehensive Application Notes and Protocols: Boscalid SDH Enzyme Activity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boscalid and SDH Inhibition

This compound is a carboxamide fungicide widely used in agriculture for controlling fungal pathogens in various crops, particularly those affecting potato and tomato plants. Its primary mechanism of action involves inhibition of the succinate dehydrogenase (SDH) enzyme complex, also known as mitochondrial Complex II, which plays a crucial role in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [1] [2]. The SDH enzyme complex consists of four subunits (SDHA, SDHB, SDHC, and SDHD) that together catalyze the oxidation of succinate to fumarate in the TCA cycle while transferring electrons to ubiquinone in the respiratory chain [3] [2]. This compound specifically targets the ubiquinone binding site of the SDH complex, preventing electron transfer and thereby disrupting cellular energy production in fungal pathogens [4] [5].

The conservation of SDH structure across diverse species, from fungi to mammals, makes it an effective target for fungicides but also raises important considerations regarding species selectivity and potential off-target effects [2]. This application note provides detailed protocols for assessing this compound's inhibitory activity against SDH across different experimental systems, along with relevant applications in both agricultural and biomedical research contexts.

Fungal SDH Activity Assay Protocol

Principle and Applications

The fungal SDH activity assay measures the inhibition of succinate-dependent electron transfer in fungal pathogens, providing a key method for determining fungicidal efficacy and monitoring the development of resistance in field populations [1] [4]. This protocol is particularly relevant for pathogens such as Alternaria species causing early blight in potatoes and tomatoes, Clarireedia spp. causing dollar spot in turfgrass, and other SDHI-sensitive fungal pathogens [1] [4].

Reagents and Materials
  • Fungal isolates: Pure cultures of target fungal species
  • This compound stock solution: Prepare in appropriate solvent (DMSO or acetone)
  • Phosphate buffer: 50 mM, pH 7.4
  • Succinate substrate: 5 mM in phosphate buffer
  • DCPIP: 0.2 mM 2,6-dichlorophenolindophenol in buffer
  • Mitochondrial isolation buffer: 50 mM phosphate buffer with 0.25 M sucrose
  • Malonate: 10 mM (specific SDH inhibitor for control assays)
Step-by-Step Procedure
  • Mitochondrial Preparation:

    • Harvest fungal mycelia from active cultures (7-14 days old) by filtration or scraping
    • Homogenize mycelia in cold phosphate buffer (pH 7.4) using a pre-chilled mortar and pestle or mechanical homogenizer
    • Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove cellular debris
    • Collect the supernatant and centrifuge at 12,000 × g for 20 minutes at 4°C to pellet mitochondrial fractions
    • Resuspend mitochondrial pellet in isolation buffer and determine protein concentration [4]
  • SDH Activity Assay:

    • Prepare reaction mixture containing:
      • 0.2 mM DCPIP as electron acceptor
      • 5 mM succinate as substrate
      • Varying concentrations of this compound (0.1-10 μg/mL)
      • Mitochondrial fraction (50-100 μg protein)
      • Phosphate buffer to final volume
    • Incubate reaction mixture at 25°C for 30 minutes
    • Measure absorbance at 600 nm at regular intervals (every 5 minutes)
    • Include controls without inhibitor and without substrate [4]
  • Data Analysis:

    • Calculate SDH activity as rate of DCPIP reduction (decrease in A600)
    • Determine percentage inhibition relative to untreated controls
    • Calculate IC50 values using nonlinear regression analysis

The experimental workflow for the fungal SDH activity assay is summarized in the following diagram:

G Start Start Fungal SDH Assay Culture Culture Fungal Isolates (7-14 days) Start->Culture Mitochondria Harvest Mycelia and Isolate Mitochondria Culture->Mitochondria Reaction Prepare Reaction Mix: • 0.2 mM DCPIP • 5 mM Succinate • this compound (0.1-10 μg/mL) • Mitochondrial fraction Mitochondria->Reaction Incubate Incubate at 25°C for 30 min Reaction->Incubate Measure Measure Absorbance at 600 nm periodically Incubate->Measure Analyze Calculate SDH Activity and IC50 Values Measure->Analyze

Expected Results and Interpretation

For sensitive fungal isolates, this compound typically exhibits IC50 values in the micromolar range. For example, in Clarireedia spp., mean IC50 values of approximately 0.75 μM have been reported [4]. Resistance development is associated with mutations in SDH subunits, particularly in the ubiquinone-binding site formed by SDHB, SDHC, and SDHD subunits [1]. Isolates with EC50 values above 100 μg/mL in growth assays are generally considered resistant [1].

Mammalian Cell SDH Activity Assay

Principle and Applications

While this compound is designed as an agricultural fungicide, assessing its effects on mammalian SDH is crucial for toxicological evaluation and understanding potential off-target effects [6]. This protocol adapts the SDH activity assessment for human cell lines, particularly relevant for HepG2 liver cells, Peripheral Blood Mononuclear Cells (PBMCs), and fibroblasts, which represent likely exposure routes through systemic absorption and dermal contact [6].

Reagents and Materials
  • Cell lines: HepG2, PBMCs, BJ-fibroblasts, or other relevant mammalian cells
  • This compound working solution: Prepare in DMSO (final concentration ≤0.1%)
  • Cell culture medium: Appropriate for each cell type
  • Digitonin: 0.005% for cell permeabilization
  • Succinate: 10 mM in assay buffer
  • DCPIP: 0.2 mM in assay buffer
  • EPR reagents: If using Electron Paramagnetic Resonance spectroscopy
  • Mitochondrial superoxide probes: Mito-TEMPO-H or similar
Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Culture cells under standard conditions (37°C, 5% CO2)
    • Seed cells at appropriate density (e.g., 1×10^5 cells/well for 24-well plates)
    • Treat with this compound (typically 1 μM for 2 hours) or vehicle control [6]
  • Cell Permeabilization:

    • Wash cells with PBS
    • Incubate with 0.005% digitonin in PBS for 5 minutes on ice
    • Wash with PBS to remove digitonin [2]
  • SDH Activity Assessment:

    • Method A: Spectrophotometric assay
      • Add succinate (10 mM) and DCPIP (0.2 mM) to permeabilized cells
      • Measure DCPIP reduction at 600 nm over time
    • Method B: Oxygen consumption rate (OCR)
      • Use EPR spectroscopy or Seahorse Analyzer
      • Measure basal OCR and succinate-stimulated OCR
    • Method C: Mitochondrial superoxide production
      • Use EPR with Mito-TEMPO-H as specific mitochondrial superoxide probe
      • Include PEG-SOD2 to confirm mitochondrial specificity [6]
  • Data Analysis:

    • Calculate OCR inhibition percentage relative to controls
    • Determine mitochondrial superoxide fold-increase over baseline
    • Perform statistical analysis (typically one-way ANOVA with post-hoc tests)

The workflow for assessing mitochondrial dysfunction in mammalian cells is summarized below:

G Start Start Mammalian SDH Assay Culture Culture Human Cell Lines (HepG2, PBMCs, Fibroblasts) Start->Culture Treat Treat with this compound (1 μM for 2 hours) Culture->Treat Permeabilize Permeabilize Cells with 0.005% Digitonin Treat->Permeabilize AssayType Choose Assessment Method Permeabilize->AssayType MethodA Spectrophotometric DCPIP Reduction AssayType->MethodA Option A MethodB Oxygen Consumption Rate (EPR) AssayType->MethodB Option B MethodC Mitochondrial Superoxide Production (EPR) AssayType->MethodC Option C Analyze Analyze Mitochondrial Dysfunction MethodA->Analyze MethodB->Analyze MethodC->Analyze

Expected Results and Interpretation

Short-term exposure (2 hours) to 1 μM this compound typically results in significant OCR reduction (33-83% depending on cell type) and elevated mitochondrial superoxide production (up to 12-fold increase in HepG2 cells) [6]. These effects occur without immediate ATP depletion, suggesting compensatory metabolic mechanisms. Cell-type specific responses are expected, with liver-derived cells typically showing greater susceptibility than fibroblasts or PBMCs [6].

Data Tables of this compound Efficacy and Toxicity

Table 1: this compound Efficacy Against Fungal Pathogens
Fungal Species EC50/IC50 Values Experimental Conditions Key Findings Reference
Alternaria solani EC50 < 7 μg/mL Laboratory assays on potato dextrose agar Sensitive species [1]
A. linariae, A. protenta, A. alternariacida EC50 > 100 μg/mL Laboratory assays on potato dextrose agar Resistant species [1]
A. grandis Mean EC50 = 76.8 μg/mL Laboratory assays on potato dextrose agar Moderate resistance [1]
Clarireedia spp. Mean EC50 = 1.109 ± 0.555 μg/mL (range: 0.160-2.548 μg/mL) Mycelial growth inhibition on agar Species-specific sensitivity [4]
Clarireedia spp. IC50 = 0.75 μM SDH enzyme inhibition assay Direct SDH inhibition [4]
R. solani IC50 = 7.9 μM SDH enzyme inhibition assay Reference for comparison [7]
Table 2: this compound Effects on Mammalian Systems
System/Parameter Effect Experimental Conditions Significance Reference
HepG2 OCR 46% inhibition (this compound), 76% inhibition (Bixafen) 1 μM, 2 hr exposure Mitochondrial dysfunction [6]
PBMC OCR 75% inhibition (this compound), 83% inhibition (Bixafen) 1 μM, 2 hr exposure Mitochondrial dysfunction [6]
BJ-fibroblast OCR 33% inhibition (this compound), 36% inhibition (Bixafen) 1 μM, 2 hr exposure Mitochondrial dysfunction [6]
HepG2 mitochondrial superoxide 8-fold (this compound), 12-fold (Bixafen) increase 1 μM, 2 hr exposure Oxidative stress [6]
Earthworm mortality 38.5% increase with co-exposure (amoxicillin) 30 mg/kg, 14 days Environmental toxicity [4]
Earthworm oxidative stress MDA increased 2.3-fold, SOD reduced 47.2% 10 mg/kg this compound + 10 mg/kg amoxicillin Environmental toxicity [4]

Technical Considerations and Troubleshooting

Assay Optimization
  • Membrane permeabilization: Optimal digitonin concentration should be determined empirically for each cell type to ensure mitochondrial membrane integrity while allowing substrate access [2]
  • Succinate concentration: Use saturating conditions (typically 5-10 mM) while avoiding non-specific effects
  • Temperature control: Maintain consistent temperature throughout assay, as SDH activity is temperature-sensitive [2]
  • Inhibition controls: Include malonate as a specific SDH inhibitor to confirm assay specificity
Resistance Monitoring

For monitoring fungicide resistance in field populations, the following approaches are recommended:

  • Molecular detection: Screen for known resistance mutations in SDH subunits, particularly H278Y and H134R in SdhB gene [1]
  • Cross-resistance testing: Assess sensitivity to other SDHIs since positive cross-resistance has been observed between this compound and benzovindiflupyr (r = 0.82) [4]
  • SNP analysis: Identify species-specific single nucleotide polymorphisms that may correlate with resistance development [1]
Safety and Environmental Considerations
  • Environmental persistence: this compound has a soil degradation half-life of 12.3 ± 1.2 days when applied alone, extended to 18.6 ± 1.8 days when co-exposed with amoxicillin [4]
  • Bioaccumulation potential: Bioaccumulation factor increases from 1.32 ± 0.15 (this compound alone) to 2.21 ± 0.24 under co-exposure conditions [4]
  • Operator protection: Use appropriate personal protective equipment given dermal absorption rates and potential for mitochondrial dysfunction in human cells at relevant concentrations [6] [4]

Conclusion

These application notes provide comprehensive protocols for assessing this compound activity against succinate dehydrogenase in both fungal and mammalian systems. The conserved nature of SDH across species enables adaptation of similar assay principles across different experimental contexts, from agricultural fungicide development to toxicological assessment. The provided methodologies allow for quantitative evaluation of inhibitory potency, resistance development, and species selectivity, supporting both basic research and applied applications in crop protection and environmental safety assessment.

References

Boscalid Mycelial Growth Inhibition: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Boscalid is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. It targets the succinate dehydrogenase complex (complex II) in the mitochondrial electron transport chain, disrupting cellular energy production in fungi [1]. These application notes consolidate standardized protocols for evaluating the in vitro antifungal efficacy of this compound against various plant-pathogenic fungi, which is a critical step in resistance monitoring and management. The methodologies below are adapted from several recent, peer-reviewed studies.


Summary of Quantitative Efficacy Data

The inhibitory potency of this compound varies across fungal species and isolates. The table below summarizes effective concentration (EC₅₀) values and key findings from recent research.

Table 1: Reported Efficacy of this compound on Mycelial Growth of Various Fungal Pathogens

Fungal Pathogen Key Findings (EC₅₀ values) Reference Context
Sclerotinia sclerotiorum Discriminatory dose of 5 μg/mL established. 76.74% of field isolates showed low-level resistance (BosLR). [2]
Podosphaera xanthii Resistance monitoring conducted; 37.9% of isolates were resistant to this compound. [3]
Stemphylium vesicarium This compound + pyraclostrobin mix was highly effective (EC₅₀ < 5 ppm). [4]
Botrytis cinerea EC₅₀ = 0.9 μg/mL; EC₉₀ > 3,000 μg/mL. Inhibition increased only up to 10 μg/mL. [5]
Clarireedia spp. Mean EC₅₀ = 1.109 ± 0.555 μg/mL (range: 0.160–2.548 μg/mL). [1]

Detailed Experimental Protocols

General Mycelial Growth Inhibition Assay

This is a standard protocol for assessing fungicide sensitivity using agar dilution methods, as described in studies on Botrytis cinerea and Stemphylium vesicarium [4] [5].

Materials:

  • Fungal Isolates: Pure cultures obtained from single spores.
  • Fungicide: this compound (Purity ≥98%) [1].
  • Culture Medium: Potato Dextrose Agar (PDA).
  • Equipment: Sterile Petri dishes, micropipettes, cork borer (5 mm diameter), incubator.

Procedure:

  • Preparation of Fungicide-Amended Media: Dissolve this compound in a suitable solvent (e.g., acetone or DMSO) and incorporate it into molten, cooled PDA to achieve a serial dilution of concentrations (e.g., 0.1, 1, 10, 100 μg/mL). Ensure the final solvent concentration is uniform and non-inhibitory across all treatments (typically ≤1% v/v). Pour into Petri dishes.
  • Inoculation: From the margin of a young, actively-growing culture, take mycelial plugs using a sterile cork borer. Inoculate each plate centrally with a single plug, mycelial side down.
  • Incubation: Incubate plates in the dark at a temperature optimal for the target pathogen (e.g., 25°C) [4].
  • Data Collection: After a set period (e.g., 5-7 days), measure the diameter of mycelial growth in two perpendicular directions for each colony.
  • Calculation:
    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent-control plates.
    • Formula: % Inhibition = [(Dc - Dt) / (Dc - Pi)] × 100
      • Dc = Average diameter of fungal colony in control (mm)
      • Dt = Average diameter of fungal colony in treatment (mm)
      • Pi = Diameter of the initial inoculum plug (mm)
    • Use statistical software (e.g., SPSS) to perform probit or logit analysis and determine the EC₅₀ and EC₉₀ values [1] [5].
Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This biochemical assay directly evaluates the effect of this compound on its target enzyme, as performed with Clarireedia spp. [1].

Materials:

  • Fungal mycelia.
  • Buffers: Phosphate buffer (pH 7.4), reaction buffer.
  • Reagents: 2,6-Dichlorophenolindophenol (DCPIP), sodium succinate.
  • Equipment: Homogenizer, centrifuge, spectrophotometer.

Procedure:

  • Mitochondrial Preparation: Homogenize fungal mycelia in cold phosphate buffer (pH 7.4). Centrifuge the homogenate to obtain a mitochondrial-rich fraction [1].
  • Reaction Setup: Prepare a reaction mixture containing phosphate buffer, 0.2 mM DCPIP, and 5 mM sodium succinate.
  • Enzyme Inhibition: Add this compound (e.g., 0.1–10 μg/mL) to the reaction mixture and incubate at 25°C for 30 minutes.
  • Activity Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time. The reduction rate is proportional to SDH activity.
  • Calculation: Calculate the percentage inhibition of enzyme activity relative to an untreated control. The IC₅₀ (concentration causing 50% inhibition) can be determined; for example, one study reported an IC₅₀ of 0.75 μM for Clarireedia SDH [1].

This compound Mechanism of Action and Resistance

The following diagram illustrates the mechanism of this compound and the primary cause of resistance.

G Succinate Succinate ComplexII Succinate Dehydrogenase (SDH) Complex II Succinate->ComplexII Oxidation Fumarate Fumarate Ubiquinone Ubiquinone Ubiquinone->ComplexII Reduction Ubiquinol Ubiquinol ComplexII->Fumarate ComplexII->Ubiquinol This compound This compound This compound->ComplexII Binds to Ubiquinone Site Mutation Mutations in SDH Subunits Mutation->ComplexII Causes Resistance Reduced Binding Affinity & Fungal Resistance Mutation->Resistance

Mechanism and Resistance Notes:

  • Mode of Action: this compound inhibits fungal respiration by binding to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, halting the conversion of succinate to fumarate and the subsequent electron transfer to ubiquinone [1] [3].
  • Molecular Basis of Resistance: Resistance is often linked to point mutations in the genes encoding the subunits of the SDH complex (SdhB, SdhC, SdhD), which reduce the binding affinity of this compound [2] [3]. For instance:
    • In Sclerotinia sclerotiorum, mutations A11V in SdhB and Q38R in SdhC are associated with this compound resistance [2].
    • In Podosphaera xanthii, mutations A86V and G151R in SdhC are linked to resistance against fluopyram and this compound, respectively [3].
  • Cross-Resistance: Positive cross-resistance can occur between different SDHI fungicides. For example, this compound-resistant isolates of Clarireedia spp. showed positive cross-resistance with benzovindiflupyr but not with fungicides from other classes like thiophanate-methyl or propiconazole [1].

Key Considerations for Researchers

  • Strain Sensitivity: Always determine the baseline sensitivity of your fungal isolates, as natural variation and pre-existing resistance are common. The discriminatory dose of 5 μg/mL used for S. sclerotiorum can be a useful reference [2].
  • Solvent Controls: The use of solvents is necessary for incorporating this compound into growth media. It is critical to include a control plate with the same concentration of solvent to account for any effects on fungal growth.
  • Phenotype Confirmation: In vitro resistance should be correlated with in planta assays to confirm loss of disease control efficacy. Isolates resistant in vitro often show reduced control in radish and other plants [2].
  • Integrated Management: Due to the risk of resistance, this compound should be used in rotation or mixture with fungicides from different FRAC groups (e.g., DMIs, QoIs) that have different modes of action [6].

References

Comprehensive Application Notes and Protocols for Quantifying Boscalid Residues Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boscalid Analysis

This compound (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a broad-spectrum fungicide from the carboxamide family that inhibits fungal respiration by blocking ubiquinone-binding sites in the mitochondrial complex II. Since its introduction in 2002, this compound has been widely applied to various crops including fruits, vegetables, and vineyards, making its residue analysis in food products and environmental samples increasingly important for food safety and environmental monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the primary analytical technique for this compound determination due to its high sensitivity, selectivity, and ability to detect trace residues in complex matrices.

The analysis of this compound presents several challenges, including its potential transformation into metabolites in biological systems, the need for precise quantification at very low concentrations (μg/kg or ng/g levels), and significant matrix effects that can interfere with accurate detection. This document provides comprehensive application notes and detailed protocols for sample preparation, LC-MS/MS analysis, and method validation to address these challenges, enabling reliable quantification of this compound residues across various matrices.

Sample Preparation Methods

QuEChERS-Based Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for this compound extraction from various matrices:

  • Procedure: Weigh 5-10 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. For buffered extraction, add a salts packet containing 4 g MgSO₄, 1 g NaCl, 0.5 g NaCitrate dibasic sesquihydrate, and 1 g NaCitrate tribasic dihydrate [1] [2]. Shake again and centrifuge at >3000 × g for 5 minutes.

  • Clean-up: Transfer 1 mL of the acetonitrile extract to a dispersive-SPE tube containing 30 mg PSA and 5 mg GCB sorbents for watermelon matrix [3], or 150 mg PSA + 900 mg MgSO₄ for persimmon [1]. Shake and centrifuge. The supernatant is ready for analysis after filtration.

Solid-Phase Microextraction (SPME) for Blueberries

For blueberry analysis, an SPME method has been developed as an alternative to QuEChERS:

  • Fiber Selection: Polydimethylsiloxane (PDMS) coating provides optimal extraction efficiency for this compound [4].
  • Procedure: Adjust sample pH to 7 using buffer solutions. Immerse the PDMS fiber in the homogenized blueberry solution for 15 minutes with agitation at 1500 rpm [4]. Desorb directly into the LC-MS/MS system.
  • Advantages: This method minimizes solvent use and sample quantity (requires only 5 g sample and 25 mL water) [4].
Specialized Extraction for Honeybees

For bee matrices, an optimized extraction addresses complex lipid content:

  • Procedure: Extract bee samples with acetonitrile followed by a freeze-out step at -80°C for 12 hours to remove lipids [5]. After centrifugation, evaporate the supernatant and reconstitute in acetonitrile/water (30:70, v/v) for analysis.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Optimal separation of this compound from matrix interferences is achieved with the following conditions:

Table 1: LC Conditions for this compound Analysis

Parameter Condition 1 [2] Condition 2 [3] Condition 3 [5]
Column C18, 1.7 μm, 100 × 2.1 mm C18, 1.8 μm, 100 × 2.1 mm C18, 1.7 μm, 100 × 2.1 mm
Mobile Phase A 10 mM ammonium formate in water 0.1% formic acid in water 0.1% formic acid in water
Mobile Phase B 10 mM ammonium formate in methanol 0.1% formic acid in acetonitrile Acetonitrile
Gradient 5% B to 95% B in 6 min 30% B to 90% B in 4 min 30% B to 100% B in 10 min
Flow Rate 0.3 mL/min 0.3 mL/min 0.4 mL/min
Column Temperature 40°C 35°C 40°C
Injection Volume 5 μL 5 μL 2 μL
Mass Spectrometry Parameters

This compound detection utilizes electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM):

Table 2: MS/MS Parameters for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V) Retention Time (min)
This compound [3] 343.0 307.0* / 140.0 25 / 30 0.8
This compound [2] 343.2 307.1* / 139.9 20 / 35 4.2
Hydroxy-boscalid [5] 359.0 323.0* / 155.9 25 / 35 3.8
Deschloro-boscalid [5] 308.9 273.1* / 154.9 20 / 30 4.5

*Quantitative transition

Sample Analysis Workflow

The following diagram illustrates the complete LC-MS/MS analysis workflow for this compound quantification:

G Start Sample Preparation (QuEChERS/SPME) LC Liquid Chromatography C18 Column, Gradient Elution Start->LC Extract MS Ionization ESI Positive Mode LC->MS Separated Analytes MRM MRM Detection m/z 343→307 (quantification) MS->MRM Ionized Molecules Data Data Analysis Matrix-Matched Calibration MRM->Data Signal Intensity

Method Validation

Validation Parameters and Performance

Comprehensive method validation is essential to ensure reliable this compound quantification:

Table 3: Validation Parameters for this compound Analysis in Various Matrices

Matrix Linearity Range (mg/kg) Recovery (%) RSD (%) LOD (mg/kg) LOQ (mg/kg) Reference
Watermelon 0.01-10 97-108 ≤9.1 - 0.01 [3]
Persimmon - 95.7-98.9 4.6-6.2 - - [1]
Apples 0.01-0.05 89-105 <13.7 0.003 0.01 [2]
Honeybees - - - - 0.01-0.05 [5]
Blueberries - - - 0.00133 - [4]
Quality Control Measures
  • Matrix Effects Management: Use matrix-matched calibration standards prepared in blank matrix extracts to compensate for suppression/enhancement effects [3]. The standard addition method can also be applied.
  • Internal Standards: Isotope-labeled this compound-d4 is the optimal internal standard when available [2]. Alternatively, use structurally similar compounds as surrogates.
  • Quality Controls: Include procedural blanks, recovery samples (spiked at low, medium, and high concentrations), and duplicate samples in each batch.

Applications in Research

Food Safety Monitoring

LC-MS/MS methods enable this compound monitoring in food products to ensure compliance with regulatory limits:

  • Residue Degradation Studies: In blueberries, this compound dissipation follows first-order kinetics with half-lives of 5.3-6.3 days depending on cultivar [4].
  • MRL Establishment: Data generated using these protocols support establishing maximum residue limits (MRLs), such as proposing 0.6 mg/kg for this compound in persimmons based on extrapolation from apples [1].
  • Dietary Risk Assessment: Risk quotients (RQ) for this compound in watermelon were calculated at 48.4%, indicating acceptable risk levels [6] [3].
Environmental and Biological Monitoring
  • Bee Poisoning Diagnosis: Metabolite identification in honeybees (hydroxylated and dechlorinated products) helps diagnose pesticide exposure even when parent compound levels are low [5].
  • Fungicide Resistance Studies: Intracellular accumulation assays in Zymoseptoria tritici demonstrate efflux-mediated resistance mechanisms, with LC-MS/MS measuring differential this compound accumulation in resistant strains [7] [8].
Washing Efficacy Studies

The effectiveness of washing agents in removing this compound residues from fruit surfaces can be quantified using these methods, with one study demonstrating significant residue reduction using specialized detergents containing non-ionic surfactants [2].

Troubleshooting Guide

  • Signal Suppression: If significant matrix effects are observed, optimize the clean-up step by adjusting sorbent types/ratios (PSA/GCB/C18) or employ additional dilution.
  • Poor Chromatography: Peak tailing can be addressed by adding 0.1% formic acid to the mobile phase or replacing the chromatography column.
  • Recovery Issues: Low recoveries may indicate incomplete extraction; consider extending shaking time or using alternative extraction solvents.
  • Sensitivity Problems: For low-level detection, increase injection volume or employ large-volume injection techniques, while verifying ion source cleanliness.

Conclusion

The LC-MS/MS methods presented provide robust, sensitive, and specific approaches for this compound quantification across diverse matrices. The QuEChERS sample preparation offers an efficient balance between simplicity, effectiveness, and throughput, while the LC-MS/MS conditions enable detection at levels sufficient for regulatory compliance. The continued refinement of these methods, particularly in addressing matrix effects and expanding to metabolite identification, will further enhance this compound monitoring capabilities to support food safety and environmental protection initiatives.

References

Comprehensive Application Notes and Protocols: Analyzing Boscalid's Impact on Soil Microbial Communities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boscalid and Soil Microbial Communities

This compound is a broad-spectrum carboximide fungicide widely used in agricultural systems for controlling fungal pathogens in various crops. As a succinate dehydrogenase inhibitor (SDHI), it targets fungal respiration but also poses potential risks to non-target soil microorganisms that maintain essential ecosystem functions. Recent studies have demonstrated that repeated this compound applications can significantly alter the diversity, composition, and function of soil microbial communities, with implications for nutrient cycling and overall soil health [1]. Understanding these impacts requires sophisticated analytical approaches that can detect both structural and functional changes in microbial communities.

The persistence of this compound in soil systems represents a particular concern for environmental risk assessment. Research shows that this compound degrades slowly in soil environments, with half-lives ranging from approximately 31.5 to 180.1 days, and this degradation can be further delayed by repeated applications and higher initial concentrations [1]. This persistence increases the likelihood of prolonged exposure for soil microbial communities, potentially leading to long-term ecological impacts that may not be captured by standard regulatory tests. Consequently, comprehensive analytical methods are needed to fully characterize this compound's effects on soil ecosystems.

Analytical Methods for Assessing Microbial Community Responses

The analysis of this compound's impact on soil microbial communities employs both traditional and molecular approaches, each offering unique insights into different aspects of microbial responses. Traditional methods include microbial isolation and culture techniques, phospholipid fatty acid analysis (PLFA), and community-level physiological profiling using Biolog microplates. While these approaches provide valuable information about microbial activity and community structure, they have significant limitations, particularly in capturing the vast diversity of unculturable microorganisms that may represent up to 99% of soil microbial diversity [2]. These methodological constraints have driven the development of more comprehensive molecular approaches that can provide deeper insights into microbial community dynamics.

Modern molecular techniques have revolutionized our ability to characterize soil microbial communities without the biases associated with cultivation-based methods. These include denaturant gradient gel electrophoresis (DGGE), terminal restriction fragment length polymorphism (T-RFLP), fluorescent in situ hybridization (FISH), DNA microarrays, and high-throughput metagenomic sequencing [2]. Metagenomic approaches, in particular, allow for simultaneous analysis of both taxonomic composition and functional potential of microbial communities by sequencing all microbial DNA present in a soil sample [3]. This comprehensive method enables researchers to identify specific taxonomic groups and functional genes affected by this compound exposure, providing insights into the mechanistic basis for observed ecological effects.

Table 1: Comparison of Major Methods for Analyzing Soil Microbial Community Responses to this compound

Method Category Specific Techniques Key Parameters Measured Advantages Limitations
Traditional Methods Microbial isolation & culture Culturable microbial diversity Direct access to isolates; physiological studies Captures <1% of diversity; strong culture bias
PLFA analysis Microbial biomass & broad community structure Culture-independent; measures active cells Cannot provide species-level identification
Biolog microplates Community-level physiological profiling High-throughput; functional potential Artificial conditions; selective detection
Molecular Profiling DGGE/TGGE Microbial community diversity Culture-independent; rapid community comparison Limited resolution; difficult with complex communities
T-RFLP/RFLP Microbial community structure High-throughput; reproducible Indirect assessment; database dependent
PhyloChip/GeoChip Phylogenetic & functional gene diversity Comprehensive; specific probes Limited to known sequences; hybridization issues
High-Throughput Methods Metagenomic sequencing All microbial genes & taxa in community Completely unbiased; reveals novel taxa & functions Computationally intensive; high cost
Functional gene quantification Abundance of specific functional genes Highly sensitive & quantitative Targets only known genes; PCR biases
Amplicon sequencing (16S/ITS) Taxonomic composition of community High resolution; detailed diversity analysis Does not directly measure function

Experimental Protocols for this compound Microcosm Studies

Soil Microcosm Setup and this compound Exposure

The following protocol outlines the standardized experimental design for assessing this compound's effects on soil microbial communities, based on the OECD 216 guideline for soil microorganism testing with modifications to capture long-term effects [4]:

  • Soil Preparation: Select standard agricultural soil (e.g., LUFA 2.3 soil from LUFA Speyer) meeting OECD 216 requirements (sand content 50-75%, pH 5.5-7.5, microbial biomass >1% of soil organic carbon). Sieve fresh topsoil (0-20 cm depth) to <2 mm and adjust to 40% maximum water holding capacity [4].
  • This compound Treatment Preparation: Due to this compound's low water solubility (4.6 mg/L), use quartz sand as a carrier. For each treatment, add 0.8 g of quartz sand to empty microcosms and apply 200 µL of acetone containing the appropriate this compound concentration. Allow acetone to completely evaporate (approximately 48 hours) before adding soil [4].
  • Treatment Concentrations: Prepare this compound treatments based on Predicted Environmental Concentrations (PEC). Recommended concentrations include: 1x PEC (1 mg kg⁻¹ dw soil), 2x PEC (2 mg kg⁻¹), 5x PEC (5 mg kg⁻¹), and 10x PEC (10 mg kg⁻¹), plus fungicide-free controls [4].
  • Microcosm Assembly: Add 80 g dry weight equivalent of pre-incubated soil to each microcosm along with 0.4 g lucerne (Medicago sativa) powder (C/N ratio 11) to avoid microbial carbon and nitrogen limitations during incubation. Include four replicates per treatment to ensure statistical power [4].
  • Incubation Conditions: Incubate microcosms at 20°C in the dark for the duration of the experiment. For persistent compounds like this compound, extend the incubation period to 56 days rather than the standard 28 days to capture potential long-term effects [4].
Molecular Analysis of Microbial Community Structure and Function

The molecular analysis of soil microbial communities involves several sequential steps from DNA extraction to data interpretation:

  • DNA Extraction: Extract genomic DNA from 0.25-0.5 g soil samples using a commercial soil DNA extraction kit (e.g., PowerSoil DNA Isolation Kit, MoBio Laboratories) following manufacturer's protocols. Assess DNA quality and concentration using spectrophotometry (NanoDrop) and agarose gel electrophoresis. Include extraction controls to detect potential contamination [3].
  • Functional Gene Quantification: Quantify abundance of key functional genes using quantitative PCR (qPCR) with gene-specific primers. Important functional genes to target include:
    • Nitrogen cycling genes: nifH (nitrogen fixation), amoA (ammonia oxidation; separate assays for bacterial-AOB and archaeal-AOA), nirK and nirS (denitrification) [4].
    • Phosphorus cycling genes: phoN (acid phosphatase) [4].
    • Fungal abundance: ITS region of nuclear ribosomal DNA [4].
    • General microbial abundance: 16S rRNA gene for bacteria and archaea [4].
  • Metagenomic Sequencing: For shotgun metagenomic analysis, prepare sequencing libraries using Illumina TruSeq kit according to manufacturer's instructions. Sequence using paired-end sequencing (2 × 150 bp) on an Illumina platform. Process raw sequences by quality filtering, adapter trimming, and removal of low-quality reads (minimum quality score 20, minimum length 50 bp) [3].
  • Bioinformatic Analysis: Perform taxonomic classification using reference databases (Greengenes, SILVA, or NCBI). Conduct functional annotation using Clusters of Orthologous Groups (COG) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases to identify metabolic pathways affected by this compound exposure [3].

Table 2: Key Functional Genes for Assessing this compound Impact on Soil Microbial Communities

Functional Process Gene Target Gene Function Primer Sequences (5'-3') PCR Conditions Reference

| Nitrogen Fixation | nifH | Nitrogenase iron protein | F: AAGGYGGWATCGGYAARTCCACCAC R: TGSGCYTTGTCCTSWACRTACCACCA | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] | | Ammonia Oxidation (Bacteria) | amoA (AOB) | Ammonia monooxygenase | F: GGGGTTTCTACTGGTGGT R: CCCCTCKSAAAAGCCTTCTTC | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] | | Ammonia Oxidation (Archaea) | amoA (AOA) | Ammonia monooxygenase | F: STAATGGTCTGGCTTAGACG R: GCGGCCATCCATCTGTATGT | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] | | Denitrification | nirK | Copper-containing nitrite reductase | F: ATCATGGTSCTGCCGCG R: GCCTCGATCAGRTTRTGGTT | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] [4] | | Denitrification | nirS | Cytochrome cd1-containing nitrite reductase | F: TACCCCAGCCGCGGCTTCAAC R: ATGTCGATCARCTGVTCRTG | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] [4] | | Phosphorus Cycling | phoN | Acid phosphatase | F: TGGGAYGATCAYGARGT R: GCRTCRTAGAAVAGGTCGTA | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [4] | | Fungal Abundance | ITS rDNA | Internal transcribed spacer | F: CTTGGTCATTTAGAGGAAGTAA R: GCTGCGTTCTTCATCGATGC | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [4] |

Analysis of this compound's Functional Impacts on Soil Microbial Communities

Research has demonstrated that this compound exposure can significantly impact various functional aspects of soil microbial communities. A key finding is that this compound reduces soil microbial diversity, particularly at recommended application doses, and alters community composition by stimulating specific bacterial groups including the phylum Proteobacteria and potential this compound-degrading genera such as Sphingomonas, Starkeya, Citrobacter, and Castellaniella [1]. These compositional changes are accompanied by functional shifts that can disrupt critical soil nutrient cycles.

The nitrogen cycle appears particularly vulnerable to this compound disruption. Studies monitoring the expression of nitrogen cycling functional genes (nifH, AOA amoA, AOB amoA, nirK, and nirS) have found that these genes generally display an inhibition-recovery-stimulation pattern throughout the experimental period, with more pronounced effects at higher this compound concentrations (5x recommended dosage) [1]. This pattern suggests that soil microbial communities undergo initial stress followed by potential adaptation to this compound exposure. Additionally, network analysis has revealed that this compound significantly reduces microbial network complexity while enhancing the role of Proteobacteria by increasing its proportion and strengthening relationships among internal bacteria within the network [1].

More recent research has identified phosphorus cycling as another key process affected by this compound. In a 2025 study, researchers observed an overall reduction in the acid phosphatase-encoding phoN gene abundance on Day 56 of exposure, with corresponding decreases in acid phosphatase activity at the highest fungicide treatment levels (10x PEC) [4]. Simultaneously, they noted a tendency toward lower fungal abundance based on measured copy numbers of the ITS region of nuclear ribosomal DNA, along with increased cumulative CO₂ production, indicating broader disturbances to microbial community structure and function [4]. These findings demonstrate that this compound can impair multiple essential soil microbial processes, with implications for long-term soil fertility and ecosystem functioning.

Visualization of Experimental Workflows and Microbial Responses

The following diagrams illustrate key experimental workflows and conceptual frameworks for understanding this compound's effects on soil microbial communities, created using Graphviz DOT language with adherence to the specified formatting requirements.

boscalid_workflow cluster_design Experimental Design Phase cluster_incubation Incubation & Sampling Phase cluster_analysis Analysis Phase soil_prep Soil Preparation (LUFA 2.3 standard soil) treatment_prep This compound Treatment Preparation (Quartz sand carrier) soil_prep->treatment_prep concentration_setup Concentration Setup (1x, 2x, 5x, 10x PEC) treatment_prep->concentration_setup microcosm_assembly Microcosm Assembly (4 replicates per treatment) concentration_setup->microcosm_assembly pre_incubation Pre-incubation (1 week at 20°C) microcosm_assembly->pre_incubation boscalid_addition This compound Application pre_incubation->boscalid_addition extended_incubation Extended Incubation (56 days at 20°C) boscalid_addition->extended_incubation sampling Sampling (Days 0, 28, 56) extended_incubation->sampling dna_extraction DNA Extraction (PowerSoil DNA Kit) sampling->dna_extraction pcr_analysis Molecular Analysis (qPCR of functional genes) dna_extraction->pcr_analysis metagenomic_seq Metagenomic Sequencing (Illumina platform) pcr_analysis->metagenomic_seq bioinformatics Bioinformatic Analysis (Taxonomic & functional annotation) metagenomic_seq->bioinformatics

Figure 1: Experimental workflow for assessing this compound impact on soil microbial communities, based on OECD 216 guidelines with extended incubation period [1] [4].

boscalid_effects cluster_community Microbial Community Changes cluster_genes Functional Gene Alterations cluster_functions Ecosystem Function Impacts This compound This compound Exposure diversity Decreased Microbial Diversity This compound->diversity composition Altered Community Composition This compound->composition network Reduced Network Complexity This compound->network stimulation Stimulation of Proteobacteria & this compound-Degrading Genera This compound->stimulation n_genes Nitrogen Cycle Genes (nifH, amoA-AOA/AOB, nirK/nirS) diversity->n_genes p_genes Phosphorus Cycle Gene (phoN - acid phosphatase) composition->p_genes fungal_abundance Reduced Fungal Abundance (ITS rDNA) stimulation->fungal_abundance n_cycle Impaired Nitrogen Transformation n_genes->n_cycle p_cycle Disrupted Phosphorus Cycling p_genes->p_cycle respiration Increased Microbial Respiration fungal_abundance->respiration nutrient_avail Reduced Nutrient Availability to Plants n_cycle->nutrient_avail p_cycle->nutrient_avail

Figure 2: Conceptual framework of this compound's effects on soil microbial communities and ecosystem functions, integrating research findings from multiple studies [1] [4].

Conclusion and Research Recommendations

The analysis of this compound's impact on soil microbial communities requires a multifaceted approach that integrates traditional soil microbial assays with modern molecular techniques. Current evidence indicates that this compound can significantly alter soil microbial community structure and function, with potential implications for essential ecosystem processes like nutrient cycling. The extended incubation period of 56 days, rather than the standard 28 days recommended in OECD 216 guidelines, appears crucial for detecting the full scope of this compound's effects on soil microbial communities [4].

For researchers investigating fungicide impacts on soil ecosystems, several methodological recommendations emerge from recent studies: First, the quantification of functional genes involved in nutrient cycling provides greater sensitivity for detecting pesticide impacts compared to standard nitrogen transformation tests alone [4]. Second, network analysis of microbial communities offers valuable insights into how fungicides alter microbial interactions and community stability [1]. Finally, metagenomic approaches enable comprehensive assessment of both taxonomic and functional responses to pesticide exposure, facilitating discovery of novel mechanisms of microbial adaptation to environmental stressors [3].

Future research should focus on long-term field studies that validate laboratory findings under real-world conditions, investigate the potential for microbial adaptation to repeated this compound exposure, and explore interactions between this compound and other environmental stressors. Such research will enhance our understanding of this compound's ecological impacts and support the development of more sustainable agricultural practices that minimize unintended consequences on soil ecosystems.

References

Boscalid Properties & Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile Boscalid (CAS No. 188425-85-6) is a broad-spectrum carboxamide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI), disrupting cellular energy production [1] [2]. Its primary physical and chemical properties relevant to environmental testing are summarized below.

Model Organism The standard test species for earthworm toxicity studies is Eisenia fetida (or the closely related Eisenia foetida) [1] [3] [4]. This species is recommended in standardized guidelines (e.g., OECD 207) due to its sensitivity, ease of culture, and relevance as a soil-dwelling organism.

Tiered Testing Approach & Key Findings

Earthworm toxicity assessment for this compound follows a tiered strategy, progressing from basic laboratory tests to higher-tier field studies.

G cluster_lab Laboratory Assessments cluster_field Field Assessments cluster_mech Mechanistic Assessments Start This compound Earthworm Toxicity Assessment LabTier Laboratory Tier Start->LabTier FieldTier Field Study Tier Start->FieldTier MechTier Mechanistic Studies Start->MechTier L1 Acute Contact Test (OECD 207) LabTier->L1 L2 Artificial Soil Test (OECD 207) LabTier->L2 L3 Bioaccumulation Assay LabTier->L3 L4 Chronic Sublethal Assays LabTier->L4 F1 Standardized Field Studies (ISO 11268-3) FieldTier->F1 F2 Multi-Year Study Programs FieldTier->F2 F3 Population-Level Analysis (Abundance, Species Diversity) FieldTier->F3 M1 Biomarker Analysis (Oxidative Stress Enzymes) MechTier->M1 M2 Gene Expression (Antioxidant & Detoxification) MechTier->M2 M3 Tissue Damage (Histopathology) MechTier->M3

Diagram 1: A tiered strategy for assessing this compound toxicity in earthworms, progressing from controlled laboratory studies to complex field evaluations and mechanistic investigations.

Experimental Protocols & Data

Protocol 1: Acute Toxicity Tests (OECD 207 Guideline)

This initial screening includes two complementary methods [3].

Test Parameter Filter Paper Contact Test Artificial Soil Test
Objective Identify potentially toxic chemicals; rapid screening [3] Simulate natural exposure in soil; more ecologically relevant data [3]
Test Organism Eisenia foetida (adults) [3] Eisenia foetida (adults) [3]
Test Setup Moist filter paper in vials; one worm per vial [3] Precis defined artificial soil in containers [3]
Exposure Direct contact with treated filter paper [3] Exposure through ingestion and contact with treated soil [3]
Concentrations ≥5 treatment levels in a geometric series [3] ≥5 treatment levels in a geometric series [3]
Replicates ≥10 replicates per treatment [3] ≥4 replicates per treatment [3]
Duration & Conditions 48 hours, in the dark [3] 14 days; mortality assessed at 7 and 14 days [3]
Endpoint Lethality (mortality) [3] Lethality (mortality) [3]
Protocol 2: Chronic & Sublethal Endpoint Assays

These assays investigate effects beyond mortality, including oxidative stress, bioaccumulation, and complex interactions [1] [5] [4].

Assay Type Key Measurement Endpoints Experimental Details
Oxidative Stress Biomarkers [5] [4] Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione S-transferase (GST) activities Homogenize earthworm tissues in buffer; centrifuge to obtain supernatant for enzymatic assays [5].
Gene Expression Analysis [5] mRNA levels of sod, cat, gst, cyp4, nrf1 Extract RNA from earthworm tissue; use qRT-PCR to quantify gene expression changes relative to controls [5].
Bioaccumulation Assay [1] [4] Bioconcentration Factor (BCF), tissue residues via LC-MS/MS Expose earthworms to spiked soil (e.g., 7 days), then transfer to clean soil for depuration; analyze tissue concentrations [1].
Co-exposure Studies [1] [4] Degradation half-life in soil, mortality, oxidative stress under pollutant mixtures Co-expose earthworms to this compound and other pollutants (e.g., antibiotic amoxicillin); measure interactive effects [4].
Protocol 3: Earthworm Field Studies (ISO 11268-3)

Higher-tier field studies assess long-term, population-level effects under realistic agricultural conditions [6].

Study Aspect Description
Objective Assess long-term, in-crop effects on earthworm abundance and population development under realistic conditions [6].
Study Design Standardized field studies, often as multi-annual programs (e.g., 5 years) with consecutive annual applications and sampling [6].
Application Fungicide formulation (e.g., Cantus containing 50% this compound) applied at or above registered use rates to represent a realistic worst case [6].
Sampling Earthworm abundance and species composition assessed annually, often one year after the last application [6].
Data Analysis Abundance development in relation to measured this compound soil concentrations; effect size meta-analysis of data across multiple years and sites [6].

Key Experimental Findings

Research has yielded critical quantitative data on this compound's effects and behavior in earthworms.

Parameter Reported Value / Finding Experimental Context
Soil Half-life (Degradation) 12.3 ± 1.2 days (this compound alone); Extended with co-exposure [1] Laboratory soil microcosms; co-exposure with amoxicillin inhibited microbial degradation [1] [4].
Bioaccumulation Factor (BCF) 1.32 ± 0.15 (this compound alone); Increased to 2.21 ± 0.24 with co-exposure [1] Calculated from earthworm tissue concentrations after 14-day exposure in soil [1].
Oxidative Stress Co-exposure elevated MDA by 2.3-fold and reduced SOD by 47.2% vs. control [1] In earthworms (Eisenia fetida) exposed to this compound and amoxicillin in soil [1] [4].
Field Population Effects No consistent, long-term adverse effects on earthworm abundance or communities [6] Multi-year field studies in German agricultural fields with this compound concentrations above typical environmental levels [6].

Molecular Mechanism of Action

This compound's toxicity primarily stems from its inhibition of succinate dehydrogenase, a key enzyme in mitochondrial energy production. This mechanism is graphically summarized below.

G cluster_cell Earthworm Cell BOS This compound Exposure (Soil or Filter Paper) MITO Mitochondrion BOS->MITO Uptake SDH Binds to Ubiquinone Site of Succinate Dehydrogenase (SDH) MITO->SDH Inhibit Inhibits Mitochondrial Electron Transport Chain SDH->Inhibit Consequences Consequences Inhibit->Consequences ROS Oxidative Stress Consequences->ROS LPO Lipid Peroxidation (MDA ↑) Consequences->LPO Enzyme Altered Antioxidant Enzyme Activity (SOD, CAT, GST) Consequences->Enzyme Gene Changes in Gene Expression (sod, cat, gst, cyp4, nrf1) Consequences->Gene Energy Cellular Energy Depletion Consequences->Energy Outcomes Population & Individual Outcomes ROS->Outcomes LPO->Outcomes Enzyme->Outcomes Gene->Outcomes Energy->Outcomes Mortality Increased Mortality Outcomes->Mortality Chronic Chronic Effects (Reduced Growth, Reproduction) Outcomes->Chronic

Diagram 2: The molecular mechanism of this compound toxicity in earthworms. This compound inhibits succinate dehydrogenase (SDH), disrupting mitochondrial function and leading to oxidative stress and cellular damage.

Conclusion

The assessment of this compound's toxicity to earthworms requires a comprehensive approach. Standardized laboratory tests (OECD 207) are crucial for determining acute lethal concentrations and sublethal biochemical effects, revealing this compound can induce oxidative stress and bioaccumulate, with potential for enhanced toxicity in pollutant mixtures [1] [4]. However, higher-tier, multi-year field studies (ISO 11268-3) are essential for a definitive ecological risk assessment, as these studies have demonstrated no consistent long-term adverse effects on earthworm populations under realistic agricultural use conditions, despite soil concentrations exceeding typical environmental residues [6].

Reference List

  • This compound (188425-85-6) - Invivochem. (2024, August 21). Retrieved from https://www.invivochem.com/Boscalid.html
  • Holistic evaluation of long-term earthworm field studies with a fungicide containing this compound. (2021). Integrated Environmental Assessment and Management, 18(5), 1399–1413. https://pmc.ncbi.nlm.nih.gov/articles/PMC9543917/
  • Graphviz. (n.d.). DOT Language. Retrieved from https://graphviz.org/doc/info/lang.html
  • Evaluation of this compound toxicity on Daphnia magna by using antioxidant enzyme activities... (2020). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 237, 108830. https://pubmed.ncbi.nlm.nih.gov/32535132/
  • Graphviz Forum. (n.d.). Change font attributes within a (node) label's text?. Retrieved from https://forum.graphviz.org/t/change-font-attributes-within-a-node-labels-text/779
  • OECD. (1984). Test No. 207: Earthworm, Acute Toxicity Tests. OECD Guidelines for the Testing of Chemicals. https://www.oecd.org/en/publications/1984/04/test-no-207-earthworm-acute-toxicity-tests_g1gh28fd.html
  • Han, S., et al. (2024). Co-exposure to this compound and amoxicillin inhibited the degradation of this compound and aggravated the threat to the earthworm. Science of The Total Environment. https://www.sciencedirect.com/science/article/abs/pii/S0048357524002554
  • Graphviz. (n.d.). Node Shapes. Retrieved from https://graphviz.org/doc/info/shapes.html
  • This compound - PPDB. (2014, August 31). Retrieved from https://sitem.herts.ac.uk/aeru/iupac/Reports/86.htm

References

Comprehensive Application Note: Boscalid Hepatocyte Induction Studies for Thyroid and Mitochondrial Toxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boscalid Hepatocyte Induction Studies

This compound is a carboxamide fungicide that inhibits succinate dehydrogenase in fungal mitochondria, making it widely used in agricultural applications across various crops. Recent toxicological investigations have revealed that this compound induces significant species-specific effects in hepatocyte models, particularly affecting thyroid hormone metabolism and mitochondrial function. These findings have substantial implications for human risk assessment as they challenge the direct extrapolation of rodent toxicological data to humans. The growing body of evidence demonstrates that this compound exposure triggers hepatic enzyme induction through nuclear receptor pathways, leading to potential disruption of thyroid hormone homeostasis in rats but not in humans, highlighting the critical importance of species-specific models in toxicological evaluation.

The assessment of this compound's effects on hepatocytes requires sophisticated in vitro methodologies that can accurately model human hepatic responses. Current regulatory guidelines adequately address Phase I enzyme induction assessment but lack standardized approaches for evaluating Phase II metabolism, particularly thyroxine glucuronidation. This application note synthesizes recent research findings to provide detailed protocols and analytical frameworks for investigating this compound-induced hepatocyte responses, with particular emphasis on species differences, nuclear receptor activation, and mitochondrial toxicity endpoints that are essential for comprehensive safety assessment.

Experimental Findings and Data Summary

Key Findings from this compound Hepatocyte Studies

Research investigations have demonstrated that this compound produces markedly divergent responses in rat versus human hepatocyte models. In rat hepatocytes, this compound exposure significantly increased thyroxine glucuronidation activities and induced UGT2B1 mRNA expression, suggesting enhanced thyroid hormone clearance that could potentially disrupt thyroid homeostasis. In contrast, human hepatocytes showed no significant increase in T4-glucuronidation despite this compound exposure, indicating species-specific mechanisms of toxicity. Additionally, this compound has been shown to function as a pure inducer of CYP3A4 expression and activity in human hepatic cells through Pregnane X Receptor activation, without directly inhibiting the enzyme's activity. Studies have also revealed that this compound impairs mitochondrial function in human hepatocytes, reducing oxygen consumption rates and increasing superoxide production, with these effects being potentiated when this compound is combined with strobilurin fungicides.

Table 1: this compound-Induced Enzyme Expression Changes in Rat and Human Hepatocytes

Enzyme Type Rat Hepatocyte Response Human Hepatocyte Response Exposure Conditions
CYP1A Induced mRNA and activity Induced in concentration-dependent manner 5-20 μM, 3-7 days
CYP2B Induced mRNA and activity Induced mRNA 5-20 μM, 3-7 days
CYP3A Induced mRNA and activity Induced mRNA and activity 5-20 μM, 3-7 days
UGT1A1 Minimal induction Significantly induced 5-20 μM, 7 days
UGT2B1 Significantly induced Not expressed 5-20 μM, 7 days
T4-glucuronidation Statistically significant increase No significant increase 5-20 μM, 7 days
Mitochondrial Toxicity Parameters

The impact of this compound on mitochondrial function presents significant concerns, particularly regarding its potential for hepatocellular damage and its interaction with other fungicides. When evaluated in human HepG2 hepatocytes, this compound exposure resulted in concentration-dependent impairment of mitochondrial respiration, oxidative stress induction, and subsequent reduction in cell viability. Notably, the combination of this compound with strobilurin fungicides such as pyraclostrobin or kresoxim-methyl produced synergistic toxicity at concentrations where individually these compounds showed minimal effects.

Table 2: Mitochondrial Toxicity Parameters in Human Hepatocytes Exposed to this compound

Toxicity Endpoint This compound Alone (0.5 μM) Pyraclostrobin Alone (0.25 μM) Combination (0.5 μM + 0.25 μM) Measurement Technique
Oxygen Consumption Rate No significant change No significant change Significant decrease EPR oximetry
Mitochondrial Superoxide No significant change No significant change Significant increase EPR with MitoTEMPO-H
ATP Level No significant change No significant change No significant change Luminescence assay
GSH/GSSG Ratio No significant change No significant change Significant decrease Colorimetric assay
Cell Viability No significant change No significant change Significant decrease PrestoBlue/Crystal Violet
Apoptotic Cells No significant change No significant change Significant increase Annexin V flow cytometry

Detailed Experimental Protocols

Hepatocyte Culture and Maintenance

Primary hepatocyte isolation and culture requires careful attention to maintenance of hepatospecific functions. For rat studies, primary rat hepatocytes (PRH) should be isolated from male Sprague-Dawley rats (200-250g) using collagenase perfusion techniques. For human models, cryopreserved primary human hepatocytes (PHH) from multiple donors should be thawed using proprietary thawing media according to manufacturer specifications. Both cell types should be seeded in collagen-coated 96-well plates at a density of 7.0×10⁴ viable cells per well in Williams E medium supplemented with hepatocyte maintenance supplements. Cells should be maintained at 37°C in a humidified 5% CO₂ atmosphere, with medium changes every 24 hours. HepaRG cells, as an alternative model, should be seeded at 1.0×10⁵ cells per well and differentiated following established protocols over 14 days before experimentation [1].

The dosing protocol for this compound exposure should utilize technical grade this compound of >98% purity, dissolved in DMSO with final solvent concentration not exceeding 0.1% (v/v). Treatment should be performed using concentrations ranging from 1-20 μM, based on the non-cytotoxic range established through initial viability testing. Cells should be exposed for 3-7 days, with medium and compound replenished every 24 hours. For UGT induction studies, the 7-day exposure period is critical as UGT induction responses are highest at this timepoint compared to 3-day exposures [2]. Appropriate reference inducers should be included in each experiment: omeprazole (25-100 μM) for CYP1A, phenobarbital (750-1000 μM) for CYP2B, and rifampicin (10-25 μM) for CYP3A induction.

mRNA Expression Analysis

Gene expression analysis provides critical information on enzyme induction at the transcriptional level. After treatment, total RNA should be isolated using commercial kits with DNase I treatment to remove genomic DNA contamination. RNA quality should be verified (A260/A280 ratio >1.8) and quantified before reverse transcription using random hexamers and Moloney murine leukemia virus reverse transcriptase. Quantitative real-time PCR should be performed using specific primers and probes for target genes (CYP1A2, CYP2B6, CYP3A4, UGT1A1, UGT1A3, UGT1A9 for human; Cyp1a2, Cyp2b2, Cyp3a1, Ugt2b1 for rat). Cycling conditions should include initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. The comparative Ct method (2^(-ΔΔCt)) should be used for quantification, normalizing target gene expression to appropriate housekeeping genes (GAPDH, β-actin) and comparing to vehicle-controlled samples [2] [3].

Enzyme Activity Assays

Cytochrome P450 activity assessments should be performed using established probe substrates. For CYP1A2, cells should be incubated with phenacetin (100 μM) for 60 minutes, with formation of acetaminophen measured by HPLC-HRMS. For CYP2B6, bupropion (500 μM) should be used as substrate with quantification of hydroxybupropion. For CYP3A4, midazolam (50 μM) or testosterone (250 μM) should be used, measuring formation of 1'-hydroxymidazolam or 6β-hydroxytestosterone, respectively. Reactions should be stopped with acetonitrile containing internal standards, and metabolites quantified using validated LC-MS/MS methods [2] [1].

UGT activity assessment, specifically T4-glucuronidation, requires specialized methodology. After treatment, hepatocyte microsomes should be prepared by differential centrifugation. Thyroxine glucuronidation assays should contain 50-100 μg microsomal protein, 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, 0.1 mg/mL alamethicin, and 50-500 μM thyroxine in a final volume of 100 μL. Reactions should be initiated with 2 mM uridine 5'-diphosphoglucuronic acid and incubated at 37°C for 60-120 minutes. Reactions should be stopped with ice-cold acetonitrile, and T4-glucuronide formation quantified using LC-MS/MS with selected reaction monitoring [2] [3].

Mitochondrial Function Assessment

Oxygen consumption rate (OCR) measurements should be performed using electron paramagnetic resonance (EPR) oximetry. After treatment, cells should be collected to form a stock solution of 5×10⁶ cells/mL of culture medium. A mixture containing 60 μL cell suspension, 40 μL dextran solution (20% m/v), and 4 μL of 15N-PDT (2 mM) oxygen-sensing probe should be placed into hematocrit capillaries sealed with gum. The sealed capillary should be inserted into a quartz tube and placed in the EPR cavity at 37°C. The EPR spectra should be recorded each minute to monitor oxygen concentration changes over time, with OCR calculated from the slope of oxygen depletion [4] [5].

Mitochondrial superoxide production should be assessed using EPR with the cyclic hydroxylamine MitoTEMPO-H as a probe. After treatment, cells should be collected at a density of 15×10⁶ cells/mL. A mixture containing 37 μL cell suspension, 0.50 μL DTPA (100 mM), 5 μL PBS, and 7.5 μL MitoTEMPO-H (1 mM) should be placed into gas-permeable polytetrafluoroethylene tubes inserted into open quartz tubes. The quartz tube should be inserted in the EPR cavity at 37°C with continuous air flow. The specific superoxide production should be confirmed using pegylated superoxide dismutase to distinguish superoxide-dependent oxidation from other reactive oxygen species [4] [5].

Signaling Pathways and Molecular Mechanisms

Nuclear Receptor Activation Pathways

This compound-induced enzyme expression occurs primarily through nuclear receptor activation, with distinct pathways responsible for different enzyme families. The Pregnane X Receptor (PXR) activation represents the primary pathway for CYP3A induction by this compound. Upon this compound binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to the Xenobiotic Response Element (XRE) in the promoter region of CYP3A genes, initiating transcription. Concurrently, this compound activates the Constitutive Androstane Receptor (CAR), though to a lesser extent, which contributes to CYP2B induction through similar heterodimerization with RXR and binding to specific response elements. For CYP1A induction, this compound activates the Aryl Hydrocarbon Receptor (AhR) pathway, leading to its nuclear translocation and binding to Dioxin Response Elements (DRE). The species specificity of this compound's effects, particularly regarding UGT induction, arises from differential expression of these nuclear receptors and their downstream targets between rats and humans [1] [6].

BoscalidPathway This compound This compound PXR PXR This compound->PXR CAR CAR This compound->CAR AhR AhR This compound->AhR PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR CAR_RXR CAR/RXR Heterodimer CAR->CAR_RXR AhR_ARNT AhR/ARNT Complex AhR->AhR_ARNT RXR RXR RXR->PXR_RXR RXR->CAR_RXR XRE Xenobiotic Response Element PXR_RXR->XRE PBRE Phenobarbital Response Element CAR_RXR->PBRE DRE Dioxin Response Element AhR_ARNT->DRE CYP3A4 CYP3A4 XRE->CYP3A4 UGT1A1 UGT1A1 XRE->UGT1A1 CYP2B6 CYP2B6 PBRE->CYP2B6 CYP1A2 CYP1A2 DRE->CYP1A2 T4G T4-glucuronidation UGT1A1->T4G Human

Diagram 1: Nuclear receptor activation pathways for this compound-induced enzyme expression in human hepatocytes

Mitochondrial Toxicity Pathways

This compound's mitochondrial toxicity stems from its primary mechanism as a succinate dehydrogenase inhibitor (SDHI), though it affects human mitochondria at higher concentrations than required for fungal inhibition. Upon cellular uptake, this compound localizes to mitochondria where it binds to Complex II (succinate dehydrogenase) of the electron transport chain, inhibiting succinate oxidation and reducing electron flow to ubiquinone. This inhibition decreases the proton gradient across the mitochondrial inner membrane, reducing ATP synthesis through impaired oxidative phosphorylation. The backup of electrons in the transport chain increases electron leakage and superoxide production at Complexes I and III, resulting in oxidative stress that depletes reduced glutathione and triggers apoptotic pathways. When combined with strobilurin fungicides that inhibit Complex III, this compound exhibits synergistic toxicity through dual disruption of electron transport at multiple sites, leading to catastrophic failure of mitochondrial energy production [4] [5] [7].

MitochondrialToxicity This compound This compound ComplexII Complex II Succinate Dehydrogenase This compound->ComplexII Inhibits Pyraclostrobin Pyraclostrobin ComplexIII Complex III Cytochrome bc1 Pyraclostrobin->ComplexIII Inhibits ComplexI Complex I NADH Dehydrogenase ComplexI->ComplexII ComplexII->ComplexIII Superoxide ↑ Superoxide Production ComplexII->Superoxide Electron Leakage ComplexIV Complex IV Cytochrome c Oxidase ComplexIII->ComplexIV ComplexIII->Superoxide Electron Leakage ATPase Complex V ATP Synthase ComplexIV->ATPase O2Consumption ↓ Oxygen Consumption ATP ↓ ATP Production O2Consumption->ATP GSH ↓ GSH/GSSG Ratio Superoxide->GSH Apoptosis ↑ Apoptotic Signaling ATP->Apoptosis GSH->Apoptosis

Diagram 2: Mitochondrial toxicity pathways of this compound alone and in combination with strobilurin fungicides

Application Notes and Implementation Guidelines

Protocol Optimization and Troubleshooting

Critical considerations for successful implementation of these protocols include careful attention to hepatocyte quality and viability. For primary human hepatocytes, donor variability can significantly impact results; therefore, pooling hepatocytes from multiple donors or using at least three different donors in separate experiments is recommended to ensure representative data. The differentiation status of HepaRG cells must be rigorously controlled, with full differentiation requiring approximately 14 days and validated by the presence of dome formations and appropriate biomarker expression (CYP3A4, albumin). For mitochondrial assessments, the cell density in EPR measurements must be carefully controlled, as overcrowding can lead to hypoxia-independent effects on oxygen consumption measurements.

Common technical issues include DMSO cytotoxicity at concentrations exceeding 0.1%, which can independently induce stress responses and confound results. This compound solubility should be verified in the chosen medium, as precipitation at higher concentrations can lead to inaccurate exposure assessments. For gene expression studies, RNA degradation during sample processing can be minimized through rapid processing and use of RNase inhibitors. In T4-glucuronidation assays, non-enzymatic degradation of thyroxine can be minimized by working under subdued lighting and using fresh thyroxine solutions for each experiment.

Data Interpretation and Risk Assessment

Human relevance assessment of this compound findings requires careful consideration of the exposure concentrations used in vitro compared to anticipated human exposure levels. The concentrations showing CYP induction (5-20 μM) should be compared to measured or estimated human plasma concentrations following environmental or occupational exposure. The absence of T4-glucuronidation induction in human hepatocytes at concentrations that significantly induce this pathway in rat hepatocytes provides strong evidence for species specificity in thyroid effects, suggesting that rodent thyroid tumors resulting from this compound exposure may have limited relevance to humans [2] [3].

For mitochondrial toxicity risk assessment, the combination effects of this compound with other fungicides warrant particular attention. The demonstration that this compound and pyraclostrobin or kresoxim-methyl produce synergistic mitochondrial toxicity at concentrations that are individually ineffective suggests that risk assessments based on individual compounds may underestimate potential hazards. These combination effects should be considered in regulatory evaluations, particularly for products containing both SDHI and strobilurin active ingredients [4] [5] [7].

Conclusion

This application note provides comprehensive methodologies for assessing this compound-induced hepatocyte responses, with particular emphasis on species-specific differences in enzyme induction and mitochondrial toxicity endpoints. The detailed protocols enable robust evaluation of this compound's effects on nuclear receptor activation, enzyme expression and activity, and mitochondrial function, providing a framework for human relevance assessment of toxicological findings. The demonstration that this compound induces thyroxine glucuronidation in rat but not human hepatocytes highlights the critical importance of species-comparative models in safety assessment, while the mitochondrial toxicity findings, particularly in combination with other fungicides, suggest potential areas for further investigation. These protocols provide a standardized approach for evaluating these endpoints, facilitating more accurate risk assessment of this compound and related compounds.

References

Boscalid application rates for disease control

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Mode of Action

Boscalid is a systemic fungicide belonging to the carboxamide (SDHI) class [1]. Its specific biochemical profile is as follows:

  • IUPAC Name: 2-chloro-N-(4′-chlorobiphenyl-2-yl)nicotinamide [2]
  • CAS Registry Number: 188425-85-6 [2] [1]
  • Molecular Formula: C18H12Cl2N2O [2]
  • FRAC Code: Group 7 (Succinate Dehydrogenase Inhibitor) [3]
  • Primary Mode of Action: this compound inhibits the mitochondrial complex II enzyme (succinate dehydrogenase) in fungal cells [2] [1]. This disruption blocks the electron transport chain in mitochondrial respiration, halting cellular energy (ATP) production and leading to the suppression of fungal growth and reproduction [1] [4].

The following diagram illustrates the fungicidal action pathway of this compound.

boscalid_moa This compound Fungicidal Action Pathway This compound This compound Inhibition Inhibits This compound->Inhibition SuccinateDehydrogenase Succinate Dehydrogenase (Complex II) Disrupts Disrupts SuccinateDehydrogenase->Disrupts ElectronTransportChain Electron Transport Chain Blocks Blocks ElectronTransportChain->Blocks ATPProduction Cellular ATP Production Suppresses Suppresses ATPProduction->Suppresses FungalGrowth Fungal Growth & Reproduction Inhibition->SuccinateDehydrogenase Disrupts->ElectronTransportChain Blocks->ATPProduction Suppresses->FungalGrowth

Application Notes for Disease Control

This compound is a broad-spectrum fungicide effective against a range of fungal pathogens. It exhibits both preventive and early curative activity, with systemic and translaminar movement within the plant [2] [1]. The following table provides specific application rates for key crops.

Crop Target Disease Recommended Dosage (g ai/ha) Application Timing & Notes
Grapes Powdery mildew, Botrytis (Gray mold) 300-500 [1] Apply before flowering and during fruit set [1]. For high disease pressure, a rate of 1200 g/ha has been recommended [2].
Tomatoes Early blight, Powdery mildew 400-600 [1] Apply at the first signs of disease. A broader range of 110-620 g ai/ha has been proposed for tomatoes, peppers, and eggplant [2].
Lettuce Sclerotinia, Downy mildew 300-500 [1] Apply preventively or when disease risk is high [1]. A range of 280-560 g ai/ha has been proposed [2].
Soybeans Sclerotinia stem rot 500 [1] Apply before flowering or at the first appearance of early symptoms [1].
Apples/Pears Alternaria, Powdery mildew 350-500 [1] Begin applications at petal fall and repeat as needed based on disease pressure [1].
Peanuts Sclerotinia, Other foliar pathogens 330-500 [2] Applications should be made at 14-21 day intervals [2].
Canola/Oilseed Rape Sclerotinia, Alternaria, Phoma 500 [2] Applications can be made just prior to flowering up to the full flowering stage (BBCH 59-69) [2].
Dried & Succulent Beans Various 290-560 [2] Application timing should be aligned with disease risk periods [2].

General Application Guidelines:

  • Spray Volume: Use 400-600 L of water per hectare for optimal spray coverage [1].
  • Application Method: Apply with ground sprayers equipped with hollow-cone or flat-fan nozzles to ensure uniform coverage of the plant canopy and avoid runoff [1].
  • Spray Interval: The typical application interval is 7–14 days, depending on disease pressure and environmental conditions [1].
  • Rainfastness: The product is considered rainfast within 2–4 hours after application [1].

Experimental Protocol for In Vitro Efficacy Assay

This protocol is adapted from a 2023 study investigating the effect of fungicides on Alternaria alternata and can be modified for other fungal pathogens [4].

workflow In Vitro Fungicide Assay Workflow Prep Prepare Fungicide Stock Solutions Medium Add to PDA Medium (45-50°C) Prep->Medium Plate Pour Petri Dishes Medium->Plate Inoculate Inoculate with Fungal Mycelial Plug Plate->Inoculate Incubate Incubate (25°C, 12h NUV light/darkness) Inoculate->Incubate Measure Measure Mycelial Growth (After 14 days or until control plate is full) Incubate->Measure Analyze Analyze Data (Calculate % inhibition and EC₅₀) Measure->Analyze

Materials and Reagents:

  • Fungal Isolates: Pathogenic strains of the target fungus [4].
  • Fungicides: Technical grade this compound and other fungicides for comparison.
  • Culture Medium: Potato Dextrose Agar (PDA) [4].
  • Equipment: Laminar flow hood, incubator, sterile Petri dishes, calipers.

Methodology:

  • Preparation of Fungicide-Amended Media: Prepare stock solutions of this compound in an appropriate solvent (e.g., distilled water). The tested concentrations should be based on recommended field rates; the cited study used 0.2, 1, and 5 μg mL⁻¹ [4]. Incorporate these solutions into autoclaved PDA medium cooled to 45–50°C to ensure even distribution without thermal degradation [4]. Pour the medium into sterile Petri dishes.
  • Inoculation and Incubation: Inoculate each plate with a mycelial plug (e.g., 5 mm diameter) taken from the actively growing margin of a fresh culture of the target pathogen. Include control plates without fungicide. Seal plates with parafilm and incubate under controlled conditions (e.g., 25 ± 1 °C under 12 h alternating cycles of near-ultraviolet light and darkness) [4].
  • Data Collection and Analysis: After a set period (e.g., 14 days [4]), measure the diameter of the fungal colony in each plate. Calculate the percentage of mycelial growth inhibition relative to the control using the formula: % Inhibition = [(Dc - Dt) / Dc] × 100 where Dc is the average diameter in the control, and Dt is the diameter in the treatment.
  • EC₅₀ Determination: Use statistical software (e.g., R, SPSS) to perform regression analysis between the fungicide concentration and the percentage of growth inhibition. The effective concentration that inhibits mycelial growth by 50% (EC₅₀) can be estimated from the resulting dose-response curve [4].

Resistance Management Strategies

Due to its site-specific mode of action, this compound is at medium to high risk for resistance development [4]. Proactive management is crucial.

  • Rotation with Non-Cross-Resistant Chemistries: Rotate this compound with fungicides from different FRAC groups. Suitable rotation partners include Group 3 (DMI triazoles) and Group 11 (QoI strobilurins) [3]. Limit this compound applications to 2–3 times per crop cycle [3].
  • Use of Pre-mixed Formulations: Tank mixes or pre-mixed products like This compound + Pyraclostrobin (FRAC Groups 7 + 11) provide two distinct modes of action in a single application, which can delay resistance [3].
  • Adherence to Label Recommendations: Always apply this compound at the full recommended label rate. Using sub-lethal doses can promote the survival of partially resistant fungi [3].
  • Preventive Application and Monitoring: Apply this compound preventively before disease establishment for best efficacy and reduced resistance selection pressure [3]. Implement regular resistance monitoring through pre-season baseline testing and post-application efficacy tracking to detect any shifts in fungal population sensitivity [3].

Conclusion

This compound remains a cornerstone of modern disease control in many crops due to its broad-spectrum, systemic activity. Its effective use in a research and development context requires a deep understanding of its application parameters, as detailed in these notes. The continued efficacy of this fungicide depends critically on integrating these application protocols with rigorous, science-backed resistance management strategies.

References

Introduction to Boscalid and the Suzuki Coupling

Author: Smolecule Technical Support Team. Date: February 2026

Boscalid is a broad-spectrum fungicide with the advantages of high efficiency and low toxicity [1]. Its core structure features a biaryl motif, which is classically constructed using the Suzuki-Miyaura (SM) cross-coupling reaction. This reaction is a palladium-catalyzed process that connects a boronic acid or ester with an organic halide, and it is favored in industrial applications for its functional group tolerance and the ease of removing inorganic by-products [2] [3] [4].

The key intermediate in this compound synthesis is 4'-chloro-2-nitro-1,1'-biphenyl, formed via the Suzuki coupling of 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid [2] [1]. Subsequent steps involve reducing the nitro group and reacting the resulting aniline with 2-chloronicotinic acid to form the final product [2].

Synthesis Protocols and Methodologies

Here, two effective protocols for synthesizing the key biphenyl intermediate are presented: a modern continuous flow process and a high-yielding batch process suitable for scale-up.

Protocol 1: Three-Step Telescoped Continuous Flow Process

This protocol outlines a streamlined, integrated synthesis developed by Drageset et al. that proceeds directly from starting materials to the final this compound product in a single flow system [2].

  • Step 1: Suzuki-Miyaura Cross-Coupling

    • Reaction: 1-chloro-2-nitrobenzene + 4-chlorophenylboronic acid.
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0).
    • Base: Sodium carbonate (Na₂CO₃).
    • Solvent System: Ethanol/Water mixture.
    • Temperature: 80 °C.
    • Product & Yield: 4'-Chloro-2-nitro-1,1'-biphenyl, 82% yield [2].
  • Step 2: Nitro Group Reduction

    • Reduction System: Sodium borohydride (NaBH₄) / Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O).
    • Residence Time: 3 minutes.
    • Product & Yield: 2-Amino-4'-chloro-1,1'-biphenyl, 79% yield [2].
  • Step 3: Amide Bond Formation

    • Reaction: The aniline intermediate is first converted to an iminosulfanone intermediate, which then reacts with 2-chloronicotinic acid.
    • Final Product & Yield: this compound, >66% yield.
    • Overall Process Yield: >42% (mean step yield of ≈75%) [2].

The workflow for this integrated continuous process is as follows:

A Step 1: Suzuki Coupling B Step 2: Nitro Reduction A->B 82% Yield C Step 3: Amide Formation B->C 79% Yield D This compound C->D >66% Yield

Protocol 2: Optimized Batch Suzuki Coupling for Scale-Up

This protocol is adapted from a recent study focusing on the industrial production of the key this compound intermediate using a specialized ligand to achieve very high yield [1].

  • Reaction Setup: The reaction was performed on a 100 g scale of the aryl chloride substrate.
  • Catalyst System: Palladium acetate (Pd(OAc)₂) with an electron-rich 2-aryl-substituted indenyl phosphine ligand.
  • Product & Yield: 4'-Chloro-2-nitro-1,1'-biphenyl, 94% yield [1].

This high yield demonstrates the effectiveness of advanced phosphine ligands in facilitating the Suzuki coupling of challenging aryl chlorides, providing a robust foundation for industrial-scale synthesis [3] [1].

Quantitative Data Comparison

The table below summarizes and compares the key quantitative data from the two synthesis protocols.

Parameter Protocol 1 (Continuous Flow) [2] Protocol 2 (Batch Coupling) [1]
Suzuki Coupling Yield 82% 94%
Reaction Scale Not specified (process developed on an MJOD reactor) 100 g scale
Catalyst for Coupling Pd(PPh₃)₄ Pd(OAc)₂ / Indenyl Phosphine Ligand
Base for Coupling Sodium Carbonate (Na₂CO₃) Not specified in abstract
Overall this compound Yield >42% Not applicable (Intermediate only)

Ligand Effect in Batch Coupling

The exceptional yield in Protocol 2 is attributed to the use of a specialized electron-rich ligand. The following diagram illustrates the logical relationship in catalyst design for activating less reactive aryl chlorides.

Goal Goal: Activate Aryl Chloride Strategy Strategy: Use Electron-Rich Ligand Goal->Strategy MechanisticEffect Mechanistic Effect Strategy->MechanisticEffect Outcome1 Enhances Pd(0) Electron Density MechanisticEffect->Outcome1 Outcome2 Facilitates Oxidative Addition MechanisticEffect->Outcome2 Result Result: High Coupling Yield (94%) Outcome1->Result Outcome2->Result

Critical Experimental Notes for Researchers

  • Ligand Selection is Crucial for Aryl Chlorides: Aryl chlorides are more economical but less reactive than bromides or iodides. As demonstrated in Protocol 2, electron-rich, bulky phosphine ligands (e.g., tricyclohexylphosphine or indenyl phosphines) are highly effective because they increase the electron density on palladium, facilitating the oxidative addition step [3] [1].
  • Base and Solvent Considerations: The base is essential for activating the boronic acid via transmetalation. Common choices include Na₂CO₃, K₂CO₃, and K₃PO₄ [3]. Solvent systems often use a mix of water with organic solvents like toluene, dioxane, or ethanol to ensure solubility of all reagents [2] [3].
  • Advantages of Continuous Flow: The telescoped flow process (Protocol 1) offers significant advantages for process intensification, including improved safety, better control over exothermic reactions, and the elimination of intermediate isolation, which leads to higher overall efficiency [2].

Conclusion

These application notes demonstrate that the synthesis of this compound, hinging on a key Suzuki-Miyaura coupling, can be executed with high efficiency through both innovative continuous flow processing and optimized batch methodologies. The continuous flow approach offers an integrated path to the final product, while the batch method employing a specialized ligand achieves exceptional yields for the critical intermediate on a preparative scale. The choice of protocol will depend on the specific research or production objectives, such as the need for process intensification versus the goal of maximizing the yield of a single intermediate.

References

Application Notes and Protocols: Measuring Boscalid-Induced Thyroxine (T4)-Glucuronidation Activity in Rat and Human Hepatocyte Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Thyroid hormone homeostasis is essential for normal development, metabolism, and physiological functioning in mammals. Chemical-induced thyroid disruption represents a significant concern in toxicological risk assessment, particularly for agrochemicals and pharmaceuticals. The fungicide Boscalid (CAS 188425-85-6), a broad-spectrum carboxamide fungicide, has been shown to induce thyroid histopathological and hormone effects in rats through a secondary mechanism involving liver enzyme induction [1] [2]. Understanding the potential of chemicals to disrupt thyroid hormone homeostasis requires robust experimental models that can accurately assess their effects on thyroxine (T4) metabolism, particularly glucuronidation as a key clearance pathway.

Current regulatory guidelines lack standardized approaches for evaluating Phase II enzyme induction, necessitating the development of reliable in vitro methodologies for assessing thyroid hormone glucuronidation potential. This application note provides detailed protocols and data analysis methods for measuring this compound-induced T4-glucuronidation activity in primary hepatocyte models, with emphasis on species-specific differences between rats and humans. These methods are essential for accurate human safety assessment, as rodent-specific mechanisms of thyroid disruption may not translate to human risk [1] [3] [4].

Key Experimental Findings

Summary of this compound Effects on Hepatocyte Enzyme Systems

Table 1: Species comparison of basal T4-glucuronidation activity in hepatocytes

Parameter Rat Hepatocytes Human Hepatocytes Experimental Conditions
Basal T4-glucuronidation High (order of magnitude higher) Very low Sandwich culture, 7 days
Optimal induction duration 7 days 7 days Compared day 3 vs day 7
Response to reference inducers Significant increases Minimal increases Phenobarbital, Rifampicin, PCN, BNF
This compound-induced ΔT4-glucuronidation Statistically significant Not significant 5, 10, 20 μM concentrations
Key UGT isoforms induced UGT2B1 UGT1A1, UGT1A3, UGT1A9 mRNA expression analysis

Table 2: this compound-induced enzyme induction patterns in hepatocytes

Parameter Rat Hepatocytes Human Hepatocytes Significance
CYP Induction CYP1A, CYP2B, CYP3A (dose-dependent) CYP1A2, CYP3A4 (concentration-dependent) Phase I induction similar across species
UGT mRNA Induction UGT2B1 predominant UGT1A family predominant Species-specific UGT induction patterns
T4-glucuronidation response Significant increase No significant increase Human relevance of rat thyroid effects unlikely
Time-dependent response Highest UGT induction at Day 7 Highest UGT induction at Day 7 7-day exposure optimal for UGT assessment

Detailed Methodology

Hepatocyte Culture and Maintenance
3.1.1 Primary Hepatocyte Isolation and Culture
  • Cell sources: Utilize cryopreserved primary hepatocytes from appropriate sources (e.g., Primary Rat Hepatocytes [PRH] from Wistar rats and Primary Human Hepatocytes [PHH] from qualified donors) [1] [5].
  • Thawing procedure: Rapidly thaw cryopreserved vials in a 37°C water bath with gentle agitation for 60-90 seconds. Transfer contents to pre-warmed Universal Cryopreservation Recovery Medium (UCRM). Centrifuge at 100 × g for 10 minutes. Resuspend cell pellet in Universal Primary Cells Plating Medium (UPCM) [5].
  • Seeding parameters: Plate cells at a density of (0.7-1.0 \times 10^5) viable cells per well in 96-well collagen-coated plates. Viability should exceed 80% as determined by trypan blue exclusion. Allow attachment for 4-6 hours at 37°C in a humidified 5% CO₂ incubator [1] [3].
  • Culture maintenance: After cell attachment, replace plating medium with William's Medium E supplemented with ITS+ premix (insulin, transferrin, selenium), dexamethasone (0.1 μM), and penicillin/streptomycin. Maintain cells in sandwich culture configuration using collagen overlay for enhanced phenotypic stability [1] [5].
3.1.2 Dosing and Exposure Conditions
  • This compound preparation: Prepare this compound stock solutions in DMSO at 1000× the final desired concentration. Use technical grade this compound (purity >95%) [3]. Final DMSO concentration should not exceed 0.1% (v/v).
  • Dosing concentrations: Include multiple concentrations (e.g., 5, 10, and 20 μM) to establish concentration-response relationships. The 20 μM concentration represents the highest non-cytotoxic dose as determined in preliminary dose-finding studies [1] [3].
  • Reference inducers: Include appropriate positive controls for various nuclear receptor pathways:
    • Phenobarbital (PB): 500 μM for CAR activation
    • Rifampicin (RIF): 10 μM for PXR activation
    • β-Naphthoflavone (BNF): 25 μM for AhR activation
    • PCN: 10 μM for rodent PXR activation [1]
  • Exposure duration: Maintain treatments for both 3 days (D3) and 7 days (D7) with medium renewal at 48-hour intervals. The 7-day exposure is critical for optimal UGT induction assessment [1].
T4-Glucuronidation Activity Assay
3.2.1 Sample Preparation and Incubation
  • Cell harvesting: After treatment periods, wash hepatocytes twice with pre-warmed PBS (pH 7.4).
  • Incubation conditions: Incubate hepatocytes with 100 μM thyroxine (T4) in serum-free medium supplemented with 5 mM UDP-glucuronic acid (co-factor) for 4-8 hours at 37°C [1] [6].
  • Reaction termination: Collect incubation medium and add an equal volume of ice-cold methanol containing internal standard (e.g., deuterated T4-glucuronide).
  • Sample extraction: Vortex samples vigorously for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C. Collect supernatant for analysis [1].
3.2.2 Analytical Detection by LC-MS/MS
  • Instrumentation: Utilize High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS) with heated electrospray ionization (H-ESI) in negative ion mode [5].
  • Chromatographic conditions:
    • Column: C18 reversed-phase (100 × 2.1 mm, 1.8 μm)
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile
    • Gradient: 5-95% B over 8 minutes, hold at 95% B for 2 minutes
    • Flow rate: 0.3 mL/min
    • Column temperature: 40°C [1] [6]
  • Mass spectrometric parameters:
    • Ionization mode: Negative ESI
    • Spray voltage: 3.5 kV
    • Source temperature: 350°C
    • Monitoring transitions:
      • T4-glucuronide: m/z 839.0 → 663.0 (quantifier)
      • T4-glucuronide: m/z 839.0 → 143.0 (qualifier)
      • Internal standard: m/z 843.0 → 667.0 [5]
Gene Expression Analysis by RT-qPCR
3.3.1 RNA Isolation and cDNA Synthesis
  • RNA extraction: Isolate total RNA using silica-membrane spin columns according to manufacturer's protocol. Include DNase I treatment to remove genomic DNA contamination.
  • RNA quantification: Determine RNA concentration using spectrophotometry (A260/A280 ratio >1.8). Ensure RNA integrity number (RIN) >7.0 for quality assurance.
  • cDNA synthesis: Reverse transcribe 1 μg total RNA using random hexamers and reverse transcriptase according to manufacturer's protocol [1].
3.3.2 Quantitative PCR Analysis
  • Reaction conditions: Perform qPCR in 384-well plates using SYBR Green or TaqMan chemistry with appropriate primer sets.
  • Target genes: Include key CYP and UGT isoforms:
    • CYP isoforms: CYP1A1, CYP1A2, CYP2B1/2, CYP3A1/4
    • UGT isoforms: UGT1A1, UGT1A3, UGT1A6, UGT1A9, UGT2B1 [1]
  • Normalization: Use appropriate reference genes (e.g., GAPDH, β-actin, HPRT) validated for hepatocyte studies.
  • Data analysis: Calculate fold-change using the 2^(-ΔΔCt) method relative to vehicle control [1] [3].

Mechanistic Insights and Data Interpretation

Nuclear Receptor Signaling Pathways

The experimental data demonstrate that this compound activates nuclear receptor signaling pathways leading to differential responses in rat versus human hepatocytes. The following diagram illustrates the key mechanistic pathways involved in this compound-induced enzyme induction.

G This compound This compound CAR CAR This compound->CAR Activation PXR PXR This compound->PXR Activation CYP_induction CYP_induction CAR->CYP_induction Rat & Human UGT_induction UGT_induction CAR->UGT_induction Rat & Human PXR->CYP_induction Rat & Human PXR->UGT_induction Rat & Human Rat_specific Rat_specific UGT_induction->Rat_specific UGT2B1 T4-glucuronidation Human_specific Human_specific UGT_induction->Human_specific UGT1A1/3/9 Minimal T4 effect T4_clearance T4_clearance Rat_specific->T4_clearance Significant increase Human_specific->T4_clearance No significant change Thyroid_effects Thyroid_effects T4_clearance->Thyroid_effects Rodent-specific

Figure 1: Nuclear receptor-mediated pathways in this compound-induced enzyme induction

Experimental Workflow

The comprehensive assessment of this compound-induced T4-glucuronidation activity involves multiple experimental stages as illustrated below.

G Hepatocyte_prep Hepatocyte Preparation (Cryopreserved PRH & PHH) Culture_optimize Sandwich Culture Optimization (William's E + ITS + Dexamethasone) Hepatocyte_prep->Culture_optimize Treatment Treatment Conditions This compound (5, 10, 20 μM) & Reference Inducers (3-day vs 7-day exposure) Culture_optimize->Treatment Molecular_analysis Molecular Analysis (mRNA expression of CYPs & UGTs) Treatment->Molecular_analysis Functional_analysis Functional Analysis (T4-glucuronidation activity) Treatment->Functional_analysis Data_integration Data Integration & Cross-species Comparison Molecular_analysis->Data_integration Functional_analysis->Data_integration Human_relevance Human Relevance Assessment (Risk Characterization) Data_integration->Human_relevance

Figure 2: Experimental workflow for assessing T4-glucuronidation activity

Interpretation of Species Differences

The differential responses between rat and human hepatocytes can be attributed to several factors:

  • UGT isoform specificity: Rats predominantly express UGT2B1, which demonstrates high activity toward T4, while humans primarily express UGT1A family members (UGT1A1, UGT1A3, UGT1A9) with lower affinity for T4 glucuronidation [1] [6].
  • Basal metabolic capacity: Rat hepatocytes exhibit approximately 10-fold higher basal T4-glucuronidation activity compared to human hepatocytes, creating different baseline conditions for induction assessment [1] [3].
  • Nuclear receptor responsiveness: Although both species show CYP induction, the downstream effects on UGT isoforms and subsequent T4 glucuronidation demonstrate significant species specificity [1] [4].
  • Hormone binding proteins: Humans exhibit higher levels of circulating thyroxine-binding globulin (TBG), which provides a buffer against small changes in thyroid hormone clearance, unlike rats which lack TBG [3].

Troubleshooting and Best Practices

Technical Considerations
  • Hepatocyte quality: Ensure consistent hepatocyte quality across experiments by verifying viability (>80%), attachment efficiency, and morphological characteristics. Use early passage cells with documented metabolic competence [1] [5].
  • Dosing verification: Confirm this compound concentrations in culture media using chemical analysis, particularly for lipophilic compounds that may adsorb to plasticware or accumulate in cells [3].
  • Enzyme stability: Maintain consistent incubation times for glucuronidation assays, as UGT activities may decline in prolonged cultures. The 7-day timepoint provides optimal induction while maintaining cellular health [1].
  • Control responses: Verify that reference inducers produce expected responses in each experiment (e.g., phenobarbital for CYP2B/CAR activation, rifampicin for CYP3A4/PXR activation in human hepatocytes) [1] [5].
Data Analysis Recommendations
  • Normalization approaches: For T4-glucuronidation activity, express data as delta activity (treated minus control) rather than fold-change due to the large species difference in basal activities [1] [3].
  • Statistical considerations: Employ appropriate statistical models that account for multiple concentrations and timepoints, using ANOVA followed by post-hoc tests with correction for multiple comparisons.
  • Thresholds for significance: For human relevance assessment, define a priori thresholds for biologically significant induction (e.g., >2-fold increase over control or delta activity exceeding species-specific historical control ranges) [4].

Conclusion and Application

The protocols described herein provide a comprehensive framework for assessing the potential of this compound and other chemicals to induce T4-glucuronidation in hepatocyte models. The key advantage of this integrated approach is its ability to identify species-specific responses that are critical for accurate human risk assessment. The experimental data generated using these methods demonstrate that this compound induces T4-glucuronidation in rat hepatocytes but not in human hepatocytes, suggesting that the thyroid effects observed in rats are likely not relevant to humans [1] [3] [4].

These application notes emphasize the importance of using human-relevant in vitro systems and appropriate experimental designs that capture the complexity of thyroid hormone disruption mechanisms. Implementation of these protocols can enhance the scientific basis for chemical safety assessment and regulatory decision-making regarding potential thyroid disruptors.

References

Boscalid resistance frequency testing Clarireedia spp.

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Sensitivity Assay

This method determines the sensitivity of a fungal isolate to a fungicide by measuring growth inhibition on amended agar plates.

  • Primary Fungicide: Prepare a stock solution of technical-grade boscalid (98.5% a.i.) in acetone or methanol, typically at 10 mg/mL [1]. Store at 4°C and dilute as required.

  • Negative Control: Use sterile solvent (e.g., acetone) in the agar for the control group.

  • Culture Medium: Potato Dextrose Agar (PDA) or Minimum Medium (MM) can be used [2] [1].

  • Amendment Procedure: Add the appropriate volume of this compound stock to cooled, molten agar to achieve a discriminatory dose. Research uses a range of concentrations; a dose of 10 μg/mL is used to screen for resistance [2]. A full dose-response curve using a series of concentrations (e.g., 0.01, 0.1, 1, 10 μg/mL) is needed to calculate the effective concentration that inhibits growth by 50% (EC₅₀) [3].

  • Fungal Isolates: Obtain pure cultures of Clarireedia spp. from infected turfgrass leaf tissue [4] [1].

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing colony onto the center of the amended and control plates [2].

  • Incubation: Incubate plates at 25°C for 3-7 days [2].

  • Data Collection: Perpendicularly measure the diameter of the fungal colony on each plate. Calculate the percentage of relative mycelial growth for each concentration compared to the non-amended control [2].

  • Resistance Determination: Isolates showing significant growth at the discriminatory dose (e.g., 10 μg/mL) are considered resistant. Categorize isolates based on their EC₅₀ values or relative growth percentages compared to known sensitive and resistant control isolates.

The workflow for this procedure is summarized below.

Prepare Fungicide Plates Prepare Fungicide Plates Inoculate with Fungal Isolates Inoculate with Fungal Isolates Prepare Fungicide Plates->Inoculate with Fungal Isolates Incubate at 25°C Incubate at 25°C Inoculate with Fungal Isolates->Incubate at 25°C Measure Colony Growth Measure Colony Growth Incubate at 25°C->Measure Colony Growth Calculate Relative Growth % Calculate Relative Growth % Measure Colony Growth->Calculate Relative Growth % Classify as Sensitive or Resistant Classify as Sensitive or Resistant Calculate Relative Growth %->Classify as Sensitive or Resistant

Molecular Detection of Target-Site Mutations

This method identifies known genetic mutations associated with this compound resistance, allowing for rapid screening.

  • DNA Extraction: Extract genomic DNA from mycelial mats scraped from cultured plates using a CTAB method or commercial kits [1].
  • Target Genes: Amplify and sequence the genes encoding the Succinate Dehydrogenase (SDH) complex subunits, particularly SdhB, SdhC, and SdhD [2] [3].
  • PCR Amplification: Use specific primers to amplify the target SDH gene fragments. A standard PCR protocol includes an initial denaturation (e.g., 94°C for 2 min), 30-35 cycles of denaturation, annealing (e.g., 57°C for 30 s), and extension (e.g., 72°C for 1 min), followed by a final extension (e.g., 72°C for 10 min) [1].
  • Mutation Analysis: Sequence the PCR products and align them with sequences from sensitive isolates. Key mutations known to confer this compound resistance in Clarireedia spp. and other fungi include:
    • SdhB: H267Y, H272L/R/T, H277L/R/Y [2] [3].
    • SdhC: G91R, A86V, G151R (H151R in some nomenclature) [2] [3].
    • SdhD: Various point mutations such as D124E/N, H133P/R [3].

This compound Resistance Frequency and Sensitivity Data

Resistance frequency varies by location, species, and fungicide application history. The tables below summarize key findings from recent studies.

Table 1: Documented Mutations in Clarireedia spp. Linked to SDHI Resistance

SDH Subunit Amino Acid Change Associated Fungicide(s) Reference Pathogen
SdhB H267Y This compound, Penthiopyrad C. jacksonii [2]
SdhC G91R This compound, Fluxapyroxad, Isofetamid, Penthiopyrad C. jacksonii [2]
SdhC A86V Primarily Fluopyram P. xanthii (cucurbits) [3]
SdhC G151R (H151R) Primarily this compound P. xanthii (cucurbits) [3]

Table 2: In Vitro Sensitivity of Clarireedia spp. to Common Fungicides

This data illustrates the broader context of fungicide resistance. This compound resistance often occurs alongside resistance to other chemical classes, known as Multi-Drug Resistance (MDR) [4] [2].

Fungicide (FRAC Group) Pathogen Species Sensitive Isolates Resistant Isolates Notes Reference
This compound (SDHI, 7) Clarireedia spp. (GA, US) Data not specified Data not specified Resistance is not yet widespread but confirmed [5].
Thiophanate-methyl (MBC, 1) Clarireedia spp. (GA, US) 77/79 (97.5%) 2/79 (2.5%) Resistance is common in the U.S. [4] [5]. [4]
Propiconazole (DMI, 3) Clarireedia spp. (GA, US) 27/79 (34.2%) 52/79 (65.8%) Reduced sensitivity to DMIs is frequently reported [4]. [4]
This compound (SDHI, 7) P. xanthii (Cucurbits, Spain) 62.1% (of 298) 37.9% (of 298) Shows resistance can become established in field populations [3]. [3]

Interpretation and Application Notes

  • Species-Specific Sensitivity: Research confirms that different Clarireedia species (e.g., C. jacksonii, C. monteithiana) exhibit differential inherent sensitivity to this compound, even without prior fungicide exposure [1] [6]. Accurate species identification is crucial for interpreting sensitivity test results.
  • Multi-Drug Resistance (MDR): Be aware of MDR, where resistance to this compound may co-occur with resistance to unrelated fungicides (e.g., DMIs, dicarboximides) due to overexpression of efflux transporters, not target-site mutations [2].
  • Control Isolates: Always include confirmed sensitive and resistant control isolates in your assays to ensure accuracy and reliability.
  • Integrated Approach: For a comprehensive resistance monitoring program, combine in vitro assays with molecular techniques. Phenotypic testing detects resistance regardless of mechanism, while genotypic testing offers a rapid, high-throughput screening method.

References

FAQ: Key Questions on Reducing Boscalid Persistence

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the typical persistence of Boscalid in soil, and why is it a concern? this compound is known for its high persistence. Under laboratory conditions, its degradation half-life has been recorded from 31.5 days to 180.1 days in repeatedly treated soils [1]. One study even notes a half-life of up to 484.4 days under specific lab conditions [1]. This long persistence leads to accumulation in soil, potentially disrupting soil microbial communities and their functions [1].

  • Q2: What are the primary microbial mechanisms for this compound degradation? The main mechanism is microbial metabolism. Certain bacterial taxa can utilize this compound as a carbon and energy source. Research using high-throughput sequencing has identified that genera like Sphingomonas, Bacillus, and Streptomyces are often associated with the degradation process [1]. Their abundance and activity are crucial for dissipation.

  • Q3: Which soil parameters most significantly influence this compound's dissipation rate? Soil organic matter (SOM) is a critical factor. Higher SOM can enhance the sorption of this compound, potentially making it less immediately available for degradation [2]. However, SOM also supports a larger and more diverse microbial community, which can ultimately aid in its breakdown. Other factors include soil pH, moisture, and temperature [2].

  • Q4: What are the proven strategies to accelerate this compound degradation? The most effective strategy is to stimulate the native microbial community capable of degrading the fungicide. This can be achieved through:

    • Biochar Amendment: The addition of biochar has been shown to influence the sorption and degradation of various pesticides, and can be applied to manage this compound persistence [2].
    • Organic Amendments: Adding organic matter can boost general microbial biomass and activity, promoting a more robust and resilient community for degradation [1].
    • Microbial Inoculation: Inoculating soil with specific this compound-degrading bacterial consortia (e.g., containing Sphingomonas) can directly enhance the degradation process [1].

Experimental Protocols for Mitigation Strategies

Here are detailed methodologies for key experiments cited in research.

Protocol: Assessing the Impact of Organic Amendments

This protocol evaluates how biochar or other organic matter affects this compound dissipation [2].

  • Objective: To determine the effect of biochar amendment on the dissipation rate and leaching potential of this compound in soil.
  • Materials:
    • Test soil (sandy loam or loam).
    • This compound analytical standard (≥95.0% purity).
    • Biochar (specify feedstock and production temperature).
    • PVC columns (5 cm diameter, 30 cm length).
    • HPLC-MS/MS system for residue analysis.
  • Procedure:
    • Soil Preparation: Sieve soil (<2 mm) and characterize its basic properties (pH, OM content).
    • Column Packing: Prepare three sets of soil columns:
      • Control: Packed with untreated soil.
      • Biochar-Amended: Homogenously mix biochar into soil at a predetermined rate (e.g., 1-2% w/w) before packing.
    • Pesticide Application: Apply this compound to the top of the soil columns at the recommended agronomic dose.
    • Leaching & Incubation: Simulate rainfall events. Collect leachate at the bottom of the columns at regular intervals.
    • Soil Sampling: Destructively sample the columns at different time points (e.g., 0, 7, 14, 21, 30 days). Section the core into depths (0-5 cm, 5-15 cm, 15-30 cm) to analyze this compound mobility.
    • Analysis: Extract and quantify this compound residues from soil and leachate samples using HPLC-MS/MS. Calculate dissipation half-lives.
Protocol: Analyzing Soil Microbial Community Response

This method uses qPCR to detect long-term effects on microbial functional genes, which standard tests may miss [3].

  • Objective: To investigate the long-term impact of this compound on soil microbial functional genes involved in nutrient cycling (e.g., N and P cycles).
  • Materials:
    • LUFA 2.3 or other standard agricultural soil.
    • This compound technical grade.
    • Microcosms (e.g., 80 g dry weight soil in plastic cups).
    • DNA extraction kit.
    • qPCR system and primers for target functional genes (e.g., phoN for acid phosphatase in P-cycling, amoA for nitrification).
  • Procedure:
    • Experimental Setup: Follow OECD 216 guideline setup. Treat soil with this compound at multiple concentrations (e.g., 1x, 2x, 5x, 10x the Predicted Environmental Concentration).
    • Extended Incubation: Incubate microcosms at 20°C and 40% water holding capacity. Extend the incubation to 56 days to capture long-term effects beyond the standard 28-day test.
    • Sampling: Collect soil samples at day 0, 28, and 56 for analysis.
    • DNA Extraction & qPCR: Extract total genomic DNA from soil samples. Perform qPCR assays to quantify the abundance of selected functional genes.
    • Statistical Analysis: Compare gene abundance and enzyme activities between treated and control groups over time. A significant reduction in gene copy number (e.g., phoN) indicates a functional impairment.

This compound Degradation Data and Influencing Factors

The table below summarizes quantitative data on this compound's dissipation from recent studies.

Initial Concentration Experimental Conditions Dissipation Half-Life (DT₅₀) Key Influencing Factor Citation
3-15 mg/kg Laboratory incubation, repeated treatments 31.5 - 180.1 days Treatment frequency & concentration [1]
~1 mg/kg Microcosm (OECD 216), 56-day study Data supports long-term effect Extended incubation duration [3]
Recommended field dose Greenhouse & soil column study Moderate persistence Soil organic matter content [2]

Experimental Workflow: Mitigation Strategy Evaluation

The diagram below outlines a logical workflow for designing an experiment to test this compound mitigation strategies.

cluster_1 Intervention Phase cluster_2 Analysis Phase Start Define Experimental Objective A Select Mitigation Strategy Start->A B Design Experiment A->B e.g., Biochar or Inoculation C Apply Treatments B->C Set up replicates D Monitor & Sample C->D Over defined time course E Analyze Parameters D->E Soil & Microbes F Interpret Results E->F Statistical comparison End Report Conclusions F->End

Key Experimental Considerations

  • Experimental Duration: The standard 28-day test (OECD 216) may be insufficient. Studies recommend extending incubation to 56 days to reveal long-term microbial community shifts and functional gene repression that shorter tests miss [3].
  • Analyze Functional Genes: Move beyond basic respiration tests. Quantify abundance of key functional genes (e.g., phoN for phosphorus cycling) via qPCR as a sensitive bioindicator of pesticide impact on soil ecosystem functions [3].
  • Repeated Exposure: Simulate real-world conditions. Design experiments with repeated this compound applications, as degradation slows and microbial impact worsens with treatment frequency [1].

References

Technical Support Center: Comprehensive Guide to Managing Boscalid Fungal Resistance in Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boscalid and Resistance Concerns

This compound is a broad-spectrum carboxamide fungicide widely used in agricultural research and development for controlling significant fungal pathogens. As a key succinate dehydrogenase inhibitor (SDHI), this compound targets complex II in the mitochondrial electron transport chain, specifically binding to the ubiquinone reduction site of the succinate dehydrogenase enzyme. This binding action disrupts cellular respiration, leading to energy depletion and eventual cell death in susceptible fungal pathogens. This compound demonstrates particular efficacy against economically important fungi including Alternaria species, Botrytis cinerea, various powdery mildews, and Sclerotinia sclerotiorum, making it a valuable tool in crop protection research [1] [2].

The site-specific mode of action of SDHI fungicides like this compound presents a significant resistance challenge, as single nucleotide mutations can confer resistance without substantially impairing fungal viability. Research documents that resistance development follows both qualitative and quantitative patterns, with some pathogens showing abrupt resistance development via single major genes, while others demonstrate gradual sensitivity shifts through polygenic adaptation [3]. The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 7 and categorizes SDHIs as medium to high resistance risk, necessitating structured anti-resistance strategies in research programs [4] [3]. Documented cases of this compound resistance now span multiple pathogens, including Alternaria alternata, Podosphaera xanthii, and Botrytis cinerea, often compromising disease control efficacy in field and laboratory settings [5] [6].

This compound Fundamentals: Chemical and Mode of Action Profile

For researchers requiring immediate access to this compound's fundamental properties, the following table summarizes key chemical and biochemical characteristics essential for experimental design:

Property Specification Research Significance
Chemical Class Carboxamide (biphenyl amide) Determines cross-resistance patterns with other SDHIs
IUPAC Name 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)nicotinamide Essential for chemical identification and literature searches
Molecular Formula C₁₈H₁₂Cl₂N₂O Required for mass balance and metabolic studies
FRAC Code 7 Critical for resistance management rotations
Mode of Action Succinate dehydrogenase inhibitor (complex II) Understanding biochemical target and resistance mechanisms
Solubility in Water 4.6 mg/L (20°C at pH 7) Important for formulation development and bioassay design
Primary Molecular Target Succinate dehydrogenase (SdhB, SdhC, SdhD subunits) Focus for resistance mutation monitoring
Patent & Introduction BASF, 2002 Historical context for resistance development timeline

This compound operates through specific inhibition of succinate dehydrogenase (SDH, also known as complex II), a key enzyme complex bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding at the ubiquinone reduction site, this compound blocks electron transfer from succinate to ubiquinone, disrupting both metabolic pathways and resulting in cellular energy failure (ATP depletion) in fungal cells [1] [6]. The target SDH enzyme consists of four subunits (SdhA, SdhB, SdhC, and SdhD), with this compound binding primarily involving amino acid residues in the SdhB, SdhC, and SdhD subunits that form the ubiquinone-binding pocket [5].

The systemic activity of this compound enables both protective and curative research applications, as the compound is absorbed by plant tissues and translocated to varying degrees. This property is particularly valuable for post-infection research applications, though the limited true systemic movement means application timing and coverage remain critical factors in research efficacy [3] [7]. Understanding these fundamental properties provides the necessary foundation for diagnosing resistance issues and developing appropriate mitigation strategies in research settings.

Resistance Mechanisms: Molecular Insights for Researchers

Fungal resistance to this compound primarily occurs through target-site mutations in the genes encoding succinate dehydrogenase subunits. Research has identified numerous point mutations associated with reduced this compound sensitivity across various fungal pathogens:

SDH Subunit Amino Acid Changes Resistance Profile Documented Pathogens
SdhB H272L/R/Y, P225F/T, N230I High resistance to multiple SDHIs A. alternata, B. cinerea, P. xanthii
SdhC H134R, G151R, A86V, S73P Varies by specific mutation P. xanthii, A. alternata, B. cinerea
SdhD D124E/N, H133R, S89P Moderate to high resistance A. alternata, P. xanthii, S. sclerotiorum

The most common and economically significant mutations occur at histidine positions in the SdhB subunit (particularly H272 and H277), which form part of the ubiquinone-binding site [5] [6]. Different mutations confer varying levels and patterns of resistance, with some affecting multiple SDHI fungicides while others show compound-specific effects. For example, research on Podosphaera xanthii demonstrated that the SdhC-G151R mutation confers primarily this compound-specific resistance, while SdhC-A86V confers broader SDHI resistance including to fluopyram [5].

Beyond target-site mutations, some fungal species may develop efflux-based resistance through overexpression of membrane transport proteins that actively export fungicides from fungal cells. Additionally, metabolic degradation mechanisms, though less commonly documented, can contribute to reduced this compound efficacy in certain pathosystems [3]. Research indicates that resistant fungal isolates often demonstrate variable fitness costs, with some mutations showing minimal impact on virulence and reproductive capacity, facilitating their persistence and spread in pathogen populations even without continuous fungicide selection pressure [5].

The following diagram illustrates the primary molecular resistance mechanisms:

G Molecular Resistance Mechanisms to this compound cluster_mechanisms Resistance Mechanisms cluster_mutations Common SDH Subunit Mutations This compound This compound TargetSite Target-Site Mutations (SDH Subunits B, C, D) This compound->TargetSite Primary Efflux Enhanced Efflux Transport This compound->Efflux Secondary Metabolic Metabolic Degradation This compound->Metabolic Rare ReducedUptake Reduced Cellular Uptake This compound->ReducedUptake Theoretical SdhB SdhB: H272L/R/Y P225F/T N230I TargetSite->SdhB SdhC SdhC: H134R G151R A86V TargetSite->SdhC SdhD SdhD: D124E/N H133R S89P TargetSite->SdhD

Resistance Management Strategies: Practical Guidelines

Integrated Resistance Management Framework

Effective this compound resistance management requires a comprehensive integrated approach combining chemical and non-chemical strategies. Research demonstrates that the most successful programs incorporate diverse modes of action, cultural practices, and precise application timing to reduce selection pressure while maintaining effective disease control. The following visual workflow outlines key decision points in resistance management:

G Resistance Management Decision Workflow Start Start A Pre-application Resistance Risk Assessment Start->A B Disease Pressure Level? A->B C This compound Application Needed? B->C High D Implement Cultural Controls B->D Low C->D No E Apply Anti-Resistance Strategy C->E Yes F Monitor Efficacy D->F E->F G Resistance Suspected? F->G H Implement Diagnostic Protocol G->H Yes End End G->End No H->End

FRAC Guidelines and Practical Implementation

The Fungicide Resistance Action Committee (FRAC) provides specific guidelines for SDHI resistance management that should form the foundation of any research program utilizing this compound:

Guideline Technical Specification Research Implementation
Application Limit Maximum 2-3 sequential applications Document application history and enforce treatment rotation
MOA Rotation Alternate with different FRAC groups Combine with FRAC groups 3, 11, M, or others
Tank Mixing Combine with multi-site inhibitors Use with mancozeb, chlorothalonil, or copper compounds
Application Timing Apply before disease development Use disease forecasting models and threshold guidelines
Dosage Compliance Never exceed maximum label rates Use diagnostic doses for resistance monitoring

Research demonstrates that the maximum number of sequential this compound applications should not exceed two to three treatments before rotating to fungicides with different FRAC codes [4]. Furthermore, the total seasonal applications of all SDHI fungicides combined should follow label restrictions to minimize selection pressure. Tank mixing this compound with protectant fungicides possessing multi-site activity (such as mancozeb or chlorothalonil) provides additional resistance management benefits by eliminating sensitive strains that might survive single-site inhibitor applications [3].

For research programs, implementing cultural control supplements is essential for reducing pathogen load and this compound dependency. These include crop rotation with non-host species, resistant cultivar selection, sanitation practices to remove infected plant debris, and canopy management to reduce humidity and infection favorable conditions [4] [3]. Such integrated approaches not only extend this compound's effective lifespan but also maintain broader disease control options when resistance issues emerge.

Resistance Detection and Diagnostic Methodologies

Traditional and Molecular Detection Approaches

Researchers have multiple methodological options for detecting and monitoring this compound resistance in fungal populations. The following table compares primary diagnostic approaches:

Method Type Detection Principle Sensitivity Time Requirement Equipment Needs
In Vitro Assays Mycelial growth/conidial germination inhibition Moderate 3-7 days Standard lab equipment
Leaf Disc Assays Infection development on treated host tissue High 5-10 days Growth chambers
Molecular Markers PCR-based mutation detection Very high 1-2 days Specialized molecular equipment
LAMP Assays Isothermal DNA amplification High 2-4 hours Basic heating block
AS-PCR/CAPS Allele-specific PCR/RFLP High 1-2 days PCR equipment

In vitro sensitivity assays remain the gold standard for resistance confirmation, where researchers isolate fungal strains and culture them on this compound-amended media. The effective concentration for 50% growth inhibition (EC₅₀) is calculated through regression analysis of relative growth inhibition against log-transformed fungicide concentrations [5] [3]. Establishing discriminatory doses (e.g., 10 mg/L for this compound) enables efficient screening of field populations, with growth above these thresholds indicating reduced sensitivity [5].

Molecular detection methods provide rapid, specific identification of known resistance mutations. Allele-specific PCR (AS-PCR) and PCR-RFLP methodologies target specific nucleotide polymorphisms in SdhB, SdhC, and SdhD genes [5]. More recently, loop-mediated isothermal amplification (LAMP) assays have been developed for detecting key mutations such as SdhC-G151R and SdhC-A86V in Podosphaera xanthii, enabling rapid diagnosis without sophisticated equipment through visual detection of amplification products [5]. These molecular approaches permit proactive resistance management through early detection of resistant alleles before practical field control failures occur.

Experimental Protocol: In Vitro this compound Sensitivity Assay

For researchers requiring standardized methodology for this compound sensitivity monitoring, the following protocol provides reproducible results:

  • Fungal Isolation: Collect infected plant material from monitoring sites and isolate pure cultures using standard mycological techniques. Single-spore isolation is recommended to ensure genetic uniformity.

  • Fungicide Preparation: Prepare a stock solution of analytical-grade this compound (≥96% purity) in acetone or methanol at 10,000 mg/L concentration. Store at -20°C protected from light.

  • Media Amendment: Prepare a series of this compound concentrations in appropriate growth media (typically PDA or SDA) following serial dilution to achieve final concentrations of 0, 0.1, 1, 10, and 100 mg/L. Include solvent-only controls.

  • Inoculation and Incubation: Transfer mycelial plugs (5mm diameter) from actively growing colony margins to amended media plates. Incubate at optimal growth temperature for the target species (typically 20-25°C) for 3-7 days depending on growth rate.

  • Data Collection and Analysis: Measure colony diameters in two perpendicular directions. Calculate percentage growth inhibition relative to untreated controls. Determine EC₅₀ values using probit or logit regression analysis with statistical software.

  • Resistance Classification: Classify isolates as sensitive (EC₅₀ < 5 mg/L), moderately resistant (EC₅₀ 5-20 mg/L), or highly resistant (EC₅₀ > 20 mg/L) based on established baseline sensitivities for the target pathogen [5] [6].

Experimental Protocols for Resistance Research

Molecular Detection of SDH Mutations Using PCR-RFLP

For researchers investigating known this compound resistance mutations, this protocol outlines detection of the SdhB-H277Y mutation in Alternaria alternata:

  • DNA Extraction: Harvest mycelium from pure cultures grown in liquid media (7-10 days). Extract genomic DNA using CTAB method or commercial fungal DNA kits.

  • Primer Design: Design primers flanking the target mutation site:

    • Forward: 5'-GCTTCATCACCGCCTTC-3'
    • Reverse: 5'-CGAAGAACACGAACAGCAC-3' (Expected amplicon: 450bp)
  • PCR Amplification: Prepare 25μL reactions containing:

    • 1X PCR buffer
    • 1.5mM MgCl₂
    • 0.2mM dNTPs
    • 0.5μM each primer
    • 1U Taq DNA polymerase
    • 50ng template DNA Cycling parameters: 94°C for 3min; 35 cycles of 94°C for 30s, 58°C for 30s, 72°C for 45s; final extension 72°C for 7min.
  • Restriction Digestion: Digest PCR products with BsmFI restriction enzyme (cuts wild-type sequence but not mutant). Incubate at 37°C for 2 hours.

  • Electrophoresis Analysis: Separate digested fragments on 2% agarose gels. Wild-type alleles show two bands (300bp and 150bp), while resistant mutants show single undigested 450bp band.

  • Sequencing Validation: Confirm representative samples through Sanger sequencing using the same amplification primers.

Experimental Design for Resistance Management Studies

When evaluating this compound resistance management strategies in research settings, consider these experimental design elements:

  • Pathogen Selection: Include reference strains with known sensitivity status and documented mutations for method validation.

  • Treatment Structure: Implement factorial designs that test this compound alone, alternative fungicides alone, and tank mixtures across multiple application timings.

  • Application Methodology: Standardize application equipment (e.g., track sprayers), carrier volume, and environmental conditions to minimize variability.

  • Assessment Criteria: Include both disease severity ratings and molecular resistance frequency monitoring throughout the experiment.

  • Statistical Power: Incorporate adequate replication (minimum 4 replications per treatment) and repeated experiments across multiple seasons or growth cycles.

References

Boscalid degradation with amoxicillin co-exposure

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Boscalid and Amoxicillin Co-Exposure

Q1: What is the core effect of amoxicillin on this compound in soil? Co-exposure with amoxicillin inhibits the degradation of the fungicide this compound in soil, leading to its prolonged persistence and increased accumulation in earthworms. This interaction enhances the oxidative stress and metabolic disorders caused by this compound in these organisms [1] [2].

Q2: How does amoxicillin increase the ecological risk of this compound? Amoxicillin alters the environmental behavior of this compound through two primary mechanisms:

  • Increased Adsorption: Amoxicillin increases the adsorption of this compound to soil particles, making it less available for microbial degradation [2].
  • Inhibited Degradation: The presence of amoxicillin slows down the microbial degradation of this compound, extending its half-life in the soil [2].

Q3: What is the toxicological result of this co-exposure for earthworms? The co-exposure causes more severe toxic effects than this compound alone, including:

  • Damage to the Intestinal Barrier: This damage facilitates increased uptake and bioaccumulation of this compound in earthworm tissues [1] [2].
  • Enhanced Oxidative Stress: Elevated levels of cellular damage due to reactive oxygen species [1] [2].
  • Metabolic Disorders: Disruption of normal metabolic pathways, as revealed by metabolomic studies [1] [2].

Experimental Data Summary

The table below summarizes key quantitative findings from the co-exposure study.

Parameter This compound Alone This compound + Amoxicillin Experimental Context
Soil Half-life 48.13 days 48.81 days Laboratory soil study [2]
Earthworm Bioaccumulation Lower Significantly Increased Measured in earthworm tissue; linked to intestinal barrier damage [1] [2]
Oxidative Stress & Metabolic Disruption Present More Severe Measured via biochemical markers and metabolomics [1] [2]

Detailed Experimental Protocol

The following workflow outlines the key phases of the co-exposure study on earthworms.

G cluster_1 Treatment Groups cluster_2 Key Assessments Start Start: Experimental Setup Phase1 Phase 1: Soil Preparation and Spiking Start->Phase1 Phase2 Phase 2: Earthworm Exposure Phase1->Phase2 Control Control (Untreated) Phase1->Control BOS This compound (4 mg/kg) Phase1->BOS AMO Amoxicillin (1 mg/kg) Phase1->AMO CoExp Co-exposure (BOS + AMO) Phase1->CoExp Phase3 Phase 3: Sample Collection Phase2->Phase3 Phase4 Phase 4: Endpoint Analysis Phase3->Phase4 End End: Data Synthesis Phase4->End A1 This compound Degradation Kinetics in Soil Phase4->A1 A2 Bioaccumulation in Earthworm Tissue Phase4->A2 A3 Histological Examination Phase4->A3 A4 Oxidative Stress Biomarkers Phase4->A4 A5 Metabolomic Profiling Phase4->A5

Phase 1: Soil Preparation and Spiking

  • Soil: Use a standardized, uncontaminated agricultural soil.
  • Chemical Application: Spike the soil with the following treatments to create the experimental groups [2]:
    • This compound (BOS): 4 mg/kg (dry weight of soil).
    • Amoxicillin (AMO): 1 mg/kg (dry weight of soil).
    • Co-exposure (BOS+AMO): Both chemicals at the above concentrations.
    • Control: Untreated soil.
  • Equilibration: Allow the spiked soil to equilibrate for a set period before introducing the earthworms.

Phase 2: Earthworm Exposure

  • Test Organism: Use the standard species Eisenia fetida [2].
  • Exposure Conditions: Maintain the soil under controlled conditions (e.g., temperature, moisture) for the duration of the experiment (e.g., 14-28 days) [2].

Phase 3: Sample Collection

  • Soil Sampling: Collect soil samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 21 days) to analyze this compound concentration and calculate its half-life [2].
  • Earthworm Sampling: At the end of the exposure period, collect earthworms for tissue analysis [2].

Phase 4: Endpoint Analysis

  • Chemical Analysis: Use techniques like LC-MS/MS to quantify this compound residues in soil and earthworm tissue to determine degradation kinetics and bioaccumulation factors [2] [3].
  • Toxicological Assessment:
    • Oxidative Stress: Measure biomarkers like MDA (malondialdehyde) for lipid peroxidation, and the activities of antioxidant enzymes such as SOD (superoxide dismutase) and CAT (catalase) [2].
    • Metabolomics: Use GC-MS or LC-MS to profile the earthworms' metabolomes and identify disrupted metabolic pathways [1] [2].
    • Histology: Examine earthworm intestinal tissue for damage using microscopic techniques [1] [2].

Troubleshooting Guide

Problem 1: Inconsistent degradation kinetics of this compound between experimental replicates.

  • Potential Cause: Heterogeneous distribution of chemicals in the soil or variations in soil microbial community activity.
  • Solution: Ensure thorough and uniform mixing of spiked soils. Use a larger batch of homogenized soil divided into replicates. Standardize soil moisture and organic matter content before starting.

Problem 2: High control mortality of earthworms.

  • Potential Cause: Underlying contamination in the soil or unsuitable environmental conditions (e.g., pH, moisture, food source).
  • Solution: Always run a control group with untreated soil. Acclimate earthworms to the test soil for 1-2 days before the formal experiment. Verify that the soil pH and moisture are within a suitable range for Eisenia fetida.

Problem 3: Low recovery rate of this compound or its metabolites during chemical analysis.

  • Potential Cause: Inefficient extraction from the complex soil or earthworm matrix.
  • Solution: Optimize the extraction protocol (e.g., using QuEChERS methods) [3]. Use appropriate internal standards to correct for recovery losses. Confirm the stability of this compound in your extraction solvents and under storage conditions.

References

mitigating Boscalid soil microbial diversity loss

Author: Smolecule Technical Support Team. Date: February 2026

Boscalid's Impact on Soil Microbial Communities

This compound is a persistent fungicide that can significantly alter soil microbial communities. Understanding its specific effects is the first step in developing mitigation strategies.

  • Persistence and Accumulation: this compound degrades slowly in soil. Laboratory studies show half-lives ranging from 297 to 337 days [1] [2], though field dissipation may be faster (104-182 days) [2]. Repeated applications, common in greenhouse agriculture, further delay its degradation and increase its impact [3].
  • Effects on Microbial Community: Exposure to this compound has been shown to:
    • Significantly decrease overall soil microbial diversity [3].
    • Alter the microbial community composition, often stimulating bacteria from the phylum Proteobacteria and potential this compound-degrading genera like Sphingomonas, Starkeya, Citrobacter, and Castellaniella [3].
    • Reduce the complexity and stability of microbial co-occurrence networks [3].
    • Disrupt microbial functions, particularly those related to nutrient cycling. One study found a reduction in the abundance of the phoN gene and corresponding acid phosphatase activity, indicating impaired phosphorus cycling [1].

The diagram below illustrates the cascading effects of this compound exposure on soil microbial ecosystems:

This compound Impact on Soil Microbiome This compound This compound PrimaryEffects Primary Effects on Microbes This compound->PrimaryEffects Diversity Reduced Diversity PrimaryEffects->Diversity Composition Altered Community Composition PrimaryEffects->Composition Network Reduced Network Complexity PrimaryEffects->Network SecondaryEffects Functional Consequences Diversity->SecondaryEffects Composition->SecondaryEffects Network->SecondaryEffects NutrientCycle Impaired Nutrient Cycling SecondaryEffects->NutrientCycle VOCs Increased VOC Emissions SecondaryEffects->VOCs Stability Reduced Ecosystem Stability SecondaryEffects->Stability

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results show a decline in general microbial diversity after this compound application, but standard soil respiration tests show no effect. Are my findings contradictory? A: Not necessarily. Standard tests like microbial respiration can be less sensitive. Research indicates that This compound can significantly reduce microbial diversity and disrupt specific functional genes (e.g., for N and P cycling) even when broad-scale measures like CO₂ production remain unchanged or show only a slight increase [3] [1]. It is recommended to use more specific endpoints.

Q2: Why does the negative impact of this compound on microbial functions seem to fluctuate over time in my long-term microcosm experiment? A: This "inhibition-recovery-stimulation" trend has been observed, particularly with repeated treatments [3]. The microbial community is dynamic and can exhibit initial shock, followed by a shift toward tolerant or degrading species (like certain Proteobacteria), which may lead to a partial recovery or even over-stimulation of some functions. This highlights the importance of long-term experiments beyond 28 days to capture the full cycle of effects [3] [1].

Q3: Could promoting organic matter in soil help mitigate the effects of this compound? A: Yes, evidence strongly supports this. Studies comparing organic and chemical fertilization strategies have found that organically managed soils exhibit higher and richer microbial diversity [4]. Adding organic matter through compost, manure, or crop residues provides a more robust and resilient microbial foundation, which can help buffer the community against perturbations like fungicide application.

Experimental Protocols for Assessing Mitigation Strategies

Here is a detailed workflow and a summary table of key metrics you can use to design your experiments and evaluate the effectiveness of different mitigation approaches.

Start Define Mitigation Strategy Step1 Set Up Soil Microcosms (Include untreated control, This compound-only, this compound + Mitigation) Start->Step1 Step2 Apply Treatment(s) (e.g., Organic amendments, Microbial inoculants) Step1->Step2 Step3 Incubate Under Controlled Conditions Step2->Step3 Step4 Sample at Multiple Time Points (e.g., Day 0, 28, 56+) Step3->Step4 Step5 Analyze Microbial Response Step4->Step5 Metric1 DNA Extraction & Amplicon Sequencing (16S rRNA, ITS) Step5->Metric1 Metric2 Functional Gene Quantification (qPCR for nifH, amoA, nirS, nirK, phoN) Step5->Metric2 Metric3 Soil Enzyme Activity Assays Step5->Metric3 Step6 Data Analysis & Interpretation Metric1->Step6 Metric2->Step6 Metric3->Step6

Assessment Category Specific Metric/Method What It Measures Relevance to this compound Mitigation
Community Structure & Diversity 16S & ITS Amplicon Sequencing Taxonomic composition, alpha/beta diversity. Track recovery of diversity and shifts away from stressed community states [3] [4].
Co-occurrence Network Analysis Complexity and stability of microbial interactions. Assess recovery of community stability and functional redundancy [3].
Nutrient Cycling Function qPCR for Functional Genes (nifH, amoA, nirS/nirK, phoN) Genetic potential for N & P cycling. Detect specific impairments in nutrient cycling that broader tests miss [1].
Soil Enzyme Activity Assays (e.g., Acid Phosphatase) Direct measure of enzymatic function. Corroborate genetic data (e.g., phoN gene abundance) with actual activity [1].
General Microbial Activity Soil Respiration (Cumulative CO₂) Broad microbial metabolic activity. Monitor for unexpected shifts (e.g., increased CO₂ from stress) [1].
Ecosystem Stability Temporal Stability Metrics Consistency of multiple functions over time. Determine if mitigation leads to a more reliable and resilient ecosystem [5].

Promising Mitigation Avenues from Current Research

While direct studies on mitigating this compound effects are limited, robust ecological principles and related research point to several effective strategies.

  • Organic Amendments: Long-term studies show that soils managed with organic fertilizers (compost, manure) host a significantly more diverse microbial community than those with only chemical fertilization [4]. Incorporating organic matter is a primary strategy to build soil resilience.
  • Microbial Rediversification: If diversity is lost, actively reintroducing it can help. A 2023 study concept suggests that "leveraging microbiome rediversification" can ecologically rescue soil function. The success of this rescue depends on the concentration and diversity of the microbial inoculum [6].
  • Harnessing Biodiversity for Stability: A foundational principle is that diversity stabilizes ecosystem function [5]. Diverse communities exhibit "asynchronous" responses, meaning different species perform functions at different times, ensuring overall stability even when stressed. Mitigation strategies should therefore focus on rebuilding this intrinsic biodiversity.

References

Scientific Basis for Boscalid in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Recent investigations have revealed that Boscalid, beyond its known fungal mode of action, can interact with human neurological enzymes. The table below summarizes its key inhibitory activities and properties relevant to drug development.

Parameter Finding/Value Experimental Context
Primary Fungicidal Action Inhibits succinate dehydrogenase (SDH) [1] [2] [3] Disrupts fungal mitochondrial electron transport chain [2].
hBChE Inhibition (IC₅₀) 308.8 µM [2] Considerably higher than approved inhibitor (IC₅₀ = 0.473 µM) [2].
hBChE Docking Score -28.8 kJ/mol [2] Indicates stable binding within the enzyme's active site [2].
hAChE Inhibition No effect (0-500 µM) [2] Tested concentration range showed no activity against human acetylcholinesterase [2].
Molecular Dynamics Stable over 100 ns [2] Confirmed stable binding with key residues (Trp82, His438) in BChE active site [2].
ADMET Prediction Orally active [2] Non-mutagenic and low toxicity profile per in silico studies [2].

The following diagram illustrates the dual biological activities of this compound, which are central to its fungicidal action and its potential for neurological drug development.

Boscalid_Mechanism cluster_fungal Fungal Target cluster_human Human Neurological Target This compound This compound SDH Succinate Dehydrogenase (SDH) This compound->SDH BChE Butyrylcholinesterase (BChE) This compound->BChE Respiration Respiration SDH->Respiration Disrupts Death Death Respiration->Death Leads to Inhibition Inhibition BChE->Inhibition Modest AlzheimerCandidate AlzheimerCandidate Inhibition->AlzheimerCandidate Potential

Experimental Protocols & Efficacy Data

Cytotoxicity and Ecotoxicity Profiling

Research on a commercial fungicide containing 25.2% this compound and 12.8% Pyraclostrobin provides critical toxicity data. The table below summarizes the experimental results from plant and mammalian cell line tests [4].

Test System Endpoint Measured Result / EC₅₀ / Toxic Concentration Key Findings
Triticum (Wheat) Test Root Growth Inhibition EC₅₀ = 2500 ppm [4] Concentration that halves root length vs. control.
Triticum (Wheat) Test Stem Growth Inhibition EC₅₀ = 1250 ppm [4] Concentration that halves stem length vs. control.
Mitotic Index (MI) Cell Division Rate Toxic at ≥ 2500 ppm [4] 10,000 ppm caused the highest reduction (0.53%) [4].
MTT Assay (MDBK Cells) Cell Viability/Cytotoxicity Toxic at ≥ 1250 ppm (after 48h & 72h) [4] 625 ppm showed no significant effect after 24h [4].

Experimental Methodology:

  • Root and Stem Growth Inhibition: Kate A1 Russian wheat seeds were germinated in distilled water for 24 hours and then exposed to various concentrations of the this compound-Pyraclostrobin fungicide for 96 hours. The EC₅₀ value is the concentration that reduces root or stem length by 50% compared to the control group [4].
  • Mitotic Index (MI) Determination: Root tips were collected after 72 hours of exposure, fixed, hydrolyzed, and stained with Feulgen dye. Five slides were prepared per concentration, and 1,000 cells per slide were counted (5,000 cells total per concentration). The MI% was calculated as (number of divided cells / total number of cells) * 100 [4].
  • MTT Assay for Cytotoxicity: MDBK (Madin-Darby Bovine Kidney) cells were incubated with different fungicide concentrations. After the incubation period, an MTT solution was added and incubated for 2 hours. The formed formazan crystals were dissolved in DMSO, and the plates were analyzed with an ELISA reader at 540 nm. Cell proliferation was compared to the control group [4].
Crystallization for Powder Properties

A 2025 study developed a greener anti-solvent crystallization process for this compound monohydrate to improve its powder properties, which is crucial for formulation development [5].

  • Solvent System: Uses γ-valerolactone as the good solvent and water as the poor solvent [5].
  • Key Finding: The formation of this compound-water molecular aggregates similar to the monohydrate's supramolecular structure facilitates nucleation. The monohydrate form is more stable than Form II when water activity exceeds a specific threshold [5].
  • Process Optimization: Hydroxypropyl methylcellulose (HPMC) coating in this solvent system produced spherical monohydrate particles with improved powder properties [5].

Optimization and Troubleshooting Guide

The following workflow outlines a strategic approach for optimizing this compound's application, from initial assessment to exploring structural derivatives.

Boscalid_Optimization Start Assay shows low efficacy or high cytotoxicity A Verify experimental conditions and dosage Start->A B Check solvent and formulation (e.g., use monohydrate crystals) A->B Conditions correct C Explore combination therapy (e.g., with Pyraclostrobin) B->C Formulation optimal D Consider structural analogues (e.g., diaryl ether scaffold) C->D Seeking improved activity

Safety and Regulatory Considerations

  • Cytotoxicity → The recommended application dose in agriculture is around 500 ppm, which is below the EC₅₀ of 2500 ppm observed in the Triticum test, suggesting limited cytogenetic effects at standard use. However, concentrations of 1250 ppm and above showed toxic effects on mammalian cells [4].
  • Environmental Profile → this compound has a soil half-life between 2.5 and 110 days (average ~31-36 days), indicating moderate persistence. It is not classified as having high leaching potential, posing a low risk of groundwater contamination [2].

Frequently Asked Questions (FAQs)

  • Q1: Does this compound show potential as a starting point for neurological drug design? A1: Yes. In silico and molecular dynamics studies confirm that this compound stabilizes in the human butyrylcholinesterase (BChE) active site. Its non-mutagenicity and low toxicity make its structural analogues candidates for symptomatic Alzheimer's disease treatment [2].

  • Q2: What is the significance of combining Pyraclostrobin with this compound? A2: This combination creates a synergistic dual-action fungicide. Pyraclostrobin inhibits mitochondrial complex III, while this compound inhibits complex II. This enhances disease control and significantly delays resistance development in pathogens [1].

  • Q3: What are the critical compliance points when applying this compound in experimental settings? A3: Always adhere to label-mandated rates to avoid phytotoxicity. For human cell assays, note that cytotoxicity begins at concentrations ≥1250 ppm (for the this compound-Pyraclostrobin formulation). Strictly follow pre-harvest intervals (PHI) if working with plants [1] [4].

References

Boscalid solubility issues in laboratory assays

Author: Smolecule Technical Support Team. Date: February 2026

Boscalid Solubility and Preparation Methods

For easy comparison, here are the key solvent systems and methods for working with this compound.

Solvent System Solubility / Application Experimental Context / Notes
γ-Valerolactone-Water [1] Effective solvent-antisolvent pair for crystallization Green solvent system; used in anti-solvent crystallization to produce this compound monohydrate [1].
Tetrahydrofuran-Water [1] Common solvent for monohydrate preparation Use is restricted per ICH Q3C guidance; considered less green [1].
Aliphatic Alkane Solvents [2] Used for precipitation and polymorph control Includes n-hexane, n-pentane, n-heptane; used to obtain pure polymorphic forms (Form II) from solution [2].
Methanol [3] Used to prepare stock solutions (e.g., 1 g/L) Standard solvent for preparing and storing concentrated this compound stock solutions [3].

Detailed Experimental Protocols

Crystallization of this compound Monohydrate Using a Green Solvent System

This protocol is adapted from studies on anti-solvent crystallization [1].

  • Solubilization: Dissolve this compound (Form II) in γ-valerolactone (GVL) at room temperature. This acts as the "good" solvent.
  • Anti-solvent Addition: Slowly add water (the anti-solvent) to the GVL solution under stirring. The solubility of this compound decreases monotonically with increasing water content, driving nucleation.
  • Nucleation and Crystal Growth: this compound monohydrate will nucleate from the GVL-water system. The molecular conformation and interactions of this compound in this solution show a short-range order similar to the monohydrate crystal structure.
  • Isolation: Collect the crystals via filtration.
  • Drying: Dry the collected crystals under ambient conditions. Note that this compound monohydrate is stable at room temperature but can dehydrate to Form I at elevated temperatures [1].
General Preparation and Solvent Considerations
  • Stock Solution Preparation: Prepare a high-purity stock solution (e.g., 1 g/L) in methanol and store it frozen (-18 °C) in dark bottles [3]. Working solutions should be prepared daily by diluting with aqueous buffers or deionized water.
  • Form II Polymorph Purification: To obtain the pure Form II polymorph, dissolve this compound in a solvent like 2-butanone. Then, add an aliphatic alkane solvent (e.g., n-hexane) to precipitate the solid. The specific solvent combination and temperature can be optimized to control the crystal form obtained [2].

Troubleshooting Common this compound Assay Issues

  • Unexpected Precipitation: If this compound precipitates from aqueous working solutions, consider using a co-solvent. The GVL-water system demonstrates that mixed solvents can maintain this compound in solution before controlled crystallization [1].
  • Polymorphic Transformation: Be aware that this compound monohydrate can dehydrate to Form I upon heating [1]. If your assay involves temperature changes, monitor the solid form to ensure consistency.
  • Low Analytical Recovery: For residue analysis in complex matrices like food, Solid-Phase Microextraction (SPME) has been successfully validated. Using a PDMS fiber at pH 7 provided the best chromatographic response for this compound in one study [3].

Safety and Bioactivity Considerations for Assay Design

When designing laboratory assays, it's important to note that this compound is not just a chemical agent but also has documented bioactivity in biological systems.

G This compound This compound SDHInhibition SDHInhibition This compound->SDHInhibition Primary Target MitochondrialDysfunction MitochondrialDysfunction OCR_Decrease OCR_Decrease MitochondrialDysfunction->OCR_Decrease Measured Superoxide_Increase Superoxide_Increase MitochondrialDysfunction->Superoxide_Increase Measured OxidativeStress OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis GSH_GSSG_Change GSH_GSSG_Change OxidativeStress->GSH_GSSG_Change Measured SDHInhibition->MitochondrialDysfunction Superoxide_Increase->OxidativeStress

This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain [4]. In human cell models, this inhibition leads to measurable mitochondrial dysfunction [4] [5].

  • Mechanism: this compound inhibits SDH (Complex II), disrupting the Krebs cycle and electron transport chain [4].
  • Cellular Consequences:
    • Decreased Oxygen Consumption Rate (OCR): A direct indicator of impaired mitochondrial respiration [4] [5].
    • Increased Mitochondrial Superoxide: Electron leakage from the inhibited transport chain boosts reactive oxygen species production [4] [5].
    • Oxidative Stress & Apoptosis: The rise in superoxide can deplete glutathione defenses and lead to programmed cell death, as observed in human hepatocytes [5].

Key Technical Takeaways

  • Leverage Mixed Solvents: For aqueous-based assays, a co-solvent like γ-valerolactone can help manage solubility [1].
  • Define Your Polymorph: Be specific about the solid form (e.g., Form II, monohydrate) used in your studies, as this can influence dissolution and bioavailability [1] [2].
  • Account for Bioactivity: Interpret results with the understanding that this compound can directly impact mitochondrial function in mammalian cells at µM concentrations [4] [5].

References

Troubleshooting Common Boscalid Analysis Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Here are some frequently encountered issues and their solutions, compiled from recent research.

Challenge & Phenomenon Underlying Cause / Mechanism Recommended Solution / Approach
Low Recovery & Accuracy: Inconsistent or low recovery rates during sample extraction. [1] Matrix effects from complex sample compositions (e.g., blueberries); suboptimal extraction pH or fiber coating. [1] Use matrix-matched calibration standards. Optimize pH and select appropriate SPME fiber (e.g., 100 μm PDMS). Validate with spikes, target recoveries of 98-104%. [1]
Pathogen Resistance: Reduced efficacy of boscalid in field applications, leading to disease control failure. [2] [3] Target-site mutations in the fungal SDH enzyme. Common mutations include H260R/Y in SdhB, or S84L, N86S in SdhC, altering the fungicide binding site. [2] [3] Implement resistance monitoring programs. Use molecular techniques to detect known mutations. Adopt integrated pest management (IPM) to reduce selection pressure. [2]
Method Detection Limit Issues: Failure to achieve required sensitivity for regulatory compliance. Limitations in detection technology or insufficient cleanup leading to high background noise. Use highly sensitive detection like GC with μ-ECD. Employ Solid-Phase Microextraction (SPME) for efficient concentration and cleanup. Aim for LODs as low as 1.33 μg/kg. [1]
Analyte Degradation During Analysis: Inconsistent results due to this compound degradation. Chemical instability under certain analytical conditions (e.g., pH, temperature). Understand degradation kinetics (follows first-order rate kinetics). Factor in half-life (e.g., 5.3-6.3 days in blueberries) during method development and sampling schedule. [1]

Detailed Protocol: SPME-GC Method for this compound Residue Analysis

This method, adapted from a study on blueberries, provides a robust approach for determining this compound residues in complex matrices [1].

1. Sample Preparation and Extraction

  • Homogenize the sample (e.g., fruit, leaves).
  • Weigh 2.0 g of the homogenized sample into a headspace vial.
  • Adjust the sample's pH to optimize extraction efficiency for this compound (requires initial scouting).
  • Add an appropriate internal standard if necessary for quantification.

2. Solid-Phase Microextraction (SPME)

  • Use a 100 μm Polydimethylsiloxane (PDMS) fiber coating.
  • Insert the SPME fiber into the headspace vial and incubate with heating and agitation to facilitate the absorption of this compound onto the fiber.
  • After a pre-determined extraction time (e.g., 30-60 minutes), retract the fiber and withdraw it from the vial.

3. Gas Chromatography (GC) Analysis

  • Inject the SPME fiber into the GC inlet for thermal desorption (e.g., 250°C for 5 minutes).
  • GC Column: Use a standard non-polar or mid-polar capillary column (e.g., 30 m length, 0.25 mm ID, 0.25 μm film thickness).
  • Temperature Program: A typical program might be: 60°C (hold 1 min), ramp at 20°C/min to 180°C, then ramp at 10°C/min to 280°C (hold 5 min).
  • Carrier Gas: Helium or Nitrogen, constant flow (e.g., 1.0 mL/min).

4. Detection with Micro-Electron Capture Detector (μ-ECD)

  • Operate the μ-ECD at a standard temperature (e.g., 300°C).
  • Quantify this compound by comparing the peak area of the sample to the calibration curve generated from matrix-matched standards.

5. Method Validation

  • Linearity: Establish a calibration curve over a relevant range (e.g., 5-500 μg/kg). The correlation coefficient (R²) should be >0.99.
  • Accuracy & Precision: Perform recovery studies at multiple fortification levels. The method should achieve 98-104% recovery with good precision (RSD < 10%).
  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ). This method reported an LOD of 1.33 μg/kg and an LOQ of 4.42 μg/kg [1].

The following diagram illustrates the experimental workflow and the underlying mechanism of action of this compound that is crucial for understanding resistance.

boscalid_workflow Start Start: Sample Collection SamplePrep Sample Preparation (Homogenize & pH Adjust) Start->SamplePrep SPMA Solid-Phase Microextraction (100 μm PDMS Fiber) SamplePrep->SPMA GCAnalysis GC-μECD Analysis (Thermal Desorption & Separation) SPMA->GCAnalysis DataQuant Data Quantification (Matrix-Matched Calibration) GCAnalysis->DataQuant End Validated Result DataQuant->End MOA        this compound Mode of ActionInhibits Succinate Dehydrogenase (SDH)in fungal mitochondria.     Resistance        Resistance MechanismMutations in SdhB/C/D genes(e.g., B-H260R, C-S84L)alter the SDH binding site.    

Key Takeaways for Researchers

  • Embrace Integrated Strategies: The widespread resistance to SDHI fungicides like this compound underscores that it cannot be a standalone solution. Its use should be part of an Integrated Pest Management (IPM) strategy, combining chemical controls with biological agents and cultural practices to enhance effectiveness and delay resistance [4] [2].
  • Anticipate Regulatory Scrutiny: Be aware that the regulatory landscape for pesticides is becoming stricter, especially in Europe and North America. New regulations often include stricter residue limits in food products and more rigorous environmental impact assessments, which your analytical methods must be sensitive enough to meet [4].

References

Boscalid soil remediation techniques after repeated application

Author: Smolecule Technical Support Team. Date: February 2026

Boscalid Biodegradation Techniques

This compound's persistence can be overcome using specific microorganisms or optimized systems that facilitate its breakdown.

  • Bioaugmentation with Bacterial Isolates: Specific bacterial strains can use this compound as a carbon source.

    • Protocol: Isolate strains like Lysinibacillus boronitolerans, Peribacillus muralis, and Bacillus simplex from pesticide-contaminated soils. In a minimal salt medium (MSM) supplemented with this compound as the sole carbon source, monitor bacterial growth and this compound concentration over time. Degradation kinetics can be analyzed using the first-order kinetic model [1].
    • Performance: These strains have demonstrated efficient biodegradation, though the lag phase in a this compound-MS medium can be approximately three times longer than in a nutrient-rich medium [1].
  • Biobeds or Bio-purification Systems (BPS): These are above-ground biomixtures designed to treat pesticide-containing wastewater.

    • Protocol: Prepare a biomixture, typically of soil, a lignocellulosic substrate (e.g., rice straw), and a humic-rich component (e.g., compost). Enhance the system with amendments like wheat straw biochar (5-10%) or by using pesticide-pre-exposed soil as a component to introduce adapted microbial communities. Bioaugmentation with specific degrading cultures can also be applied [2].
    • Performance: Biochar increases adsorption, temporarily reducing bioavailability and giving microbes more time to degrade the pesticide. Using pre-exposed soils or bioaugmentation can significantly accelerate the degradation of persistent compounds [2].

The table below summarizes the experimental performance of these biological methods.

Technique Key Agent/Amendment Experimental Performance & Conditions
Bioaugmentation [1] Bacterial strains (e.g., L. boronitolerans) Efficient biodegradation in liquid culture; prolonged lag phase (~3x longer) in MSM with this compound.
Biobeds / Biomixing [2] Wheat straw biochar (5-10%) Increases pesticide adsorption in the mixture, regulating bioavailability for microbial degradation.
Biobeds / Biomixing [2] Pre-exposed soil / Bioaugmentation Introduces an adapted microbial community, leading to faster degradation of persistent pesticides.

Adsorption and Chemical Techniques

Enhancing the soil's ability to adsorb and retain this compound is a key strategy for reducing its mobility and environmental risk.

  • Soil Amendment with Biochar:

    • Mechanism: Biochar's high surface area and porosity make it an excellent sorbent for this compound. A digestate-based mixture amended with 5% biochar was effective in simultaneously sorbing and mineralizing this compound [3] [2].
    • Kinetics: The sorption process often follows pseudo-second-order kinetics, indicating that chemisorption is a key mechanism. Soils with higher clay + silt content generally adsorb more this compound and reach equilibrium more slowly than sandy soils [3].
  • Electrochemical Remediation:

    • Protocol: While not explicitly tested on this compound, this method has proven effective for persistent organic pollutants like petroleum hydrocarbons. An experimental setup involves an electrochemical cell with stainless steel electrodes (e.g., 200 cm² area) inserted into contaminated soil. A low direct current (e.g., 0.25 A - 0.5 A) is applied for a duration such as 14 days, while monitoring parameters like pH and redox potential [4].
    • Performance: In other hydrocarbons, this technique achieved a remediation degree that increased by about 20% over 7 days. Energy consumption can be optimized with the scale of treatment [4].

Troubleshooting Common Experimental Challenges

Here are answers to potential FAQs you might encounter in your experiments.

  • Why is the biodegradation rate of this compound so slow in my experiments? this compound is highly persistent, with a soil half-life (DT50) ranging from 100 to 400 days [5] [6]. A long lag phase is expected as microbial communities adapt. Using pre-exposed soils or bioaugmenting with specific degrading strains can shorten this period [1] [2].

  • How can I enhance the bioavailability of this compound to microbes? Amendments like dissolved humic acids can act as natural surfactants, forming micelles that solubilize hydrophobic compounds like this compound and enhance their removal from soil particles [7].

  • My remediation technique seems to harm the native soil microbiome. What should I do? Certain techniques, like applying high doses of fungicide, can reduce the abundance of key functional genes, such as those for phosphorus cycling (phoN), which may only become apparent after an extended period (e.g., 56 days) [6]. It is crucial to extend monitoring beyond standard 28-day tests to detect these long-term ecotoxicological effects on soil microbial functions [6].

  • Which soil properties most influence the effectiveness of this compound adsorption? While organic carbon content is important, soil texture is a major factor. Soils with higher clay + silt content adsorb significantly more this compound than sandy soils. The adsorption process is typically slower in these finer-textured soils [3].

Decision Workflow for this compound Remediation

The following diagram illustrates a logical pathway for selecting and applying the most appropriate this compound remediation technique based on your specific soil conditions and remediation goals.

G This compound Soil Remediation Strategy Start Start: Assess this compound Contaminated Soil S1 Evaluate Primary Goal Start->S1 S2 Goal: Rapidly Reduce Bioavailable this compound S1->S2 Immobilization S3 Goal: Enhance Microbial Degradation S1->S3 Mineralization A1 Apply Biochar Amendment S2->A1 B1 Use Pre-Exposed Soil as Inoculum S3->B1 A2 High Silt/Clay Soil? (High Sorption Potential) A1->A2 A2->A1 No (Sandy Soil) Increase Biochar Dose A3 Monitor Adsorption & Reduced Leaching A2->A3 Yes End Assess Remediation Success: Soil Analysis & Ecotoxicology A3->End B2 Bioaugment with Specific Bacterial Strains B1->B2 B3 Amend with Humic Acids to Enhance Bioavailability B2->B3 B4 Monitor Microbial Community & Extended Degradation B3->B4 B4->End

References

Boscalid vs benzovindiflupyr cross-resistance

Author: Smolecule Technical Support Team. Date: February 2026

Cross-Resistance Profiles

The table below summarizes the cross-resistance data from recent studies on different plant pathogens.

Pathogen Cross-Resistance Observation Key Mutations Identified Reference
Botrytis cinerea (Gray mold) Boscalid-resistant mutants remained sensitive to benzovindiflupyr. H272R/Y, P225F/H, N230I (in sdhB gene) [1]
Sclerotium rolfsii (Southern blight) Positive cross-resistance observed between this compound and benzovindiflupyr. SdhB-N180D, SdhC-Q68E, SdhD-H103Y (Only SdhD-H103Y linked to resistance) [2]
Clarireedia spp. (Dollar spot) Positive cross-resistance observed (correlation coefficient r = 0.82). Not specified in the abstract [3]

Molecular Mechanisms and Diagnostic Tools

The cross-resistance is determined by how mutations in the succinate dehydrogenase (SDH) enzyme affect the binding of different fungicides.

  • Mode of Action: Both this compound and benzovindiflupyr are Succinate Dehydrogenase Inhibitors (SDHIs). They function by binding to the ubiquinone binding site of the SDH enzyme, which is composed of subunits B, C, and D, thereby disrupting cellular energy production in fungi [4].
  • Mutation-Specific Effects: A mutation in the SDH enzyme can alter its structure, preventing a fungicide from binding effectively. However, this change may not affect other fungicides in the same class to the same degree due to their distinct chemical structures [4]. This explains why in Botrytis cinerea, all tested sdhB mutants were still controlled by benzovindiflupyr [1].
  • Detection Methods: Research on Botrytis cinerea has led to the development of molecular tools like TaqMan assays for rapid detection of SDHI resistance mutations. This allows for monitoring resistance development in field populations [1].

The following diagram illustrates the mechanism of resistance and the relationship between different mutations and the fungicides.

G cluster_resistance Resistance Scenarios SDHI SDHI Fungicides (this compound, Benzovindiflupyr) Target Target: Succinate Dehydrogenase (SDH) SDHI->Target Binding Bind to Ubiquinone Site (SdhB, SdhC, SdhD subunits) Target->Binding Inhibition Inhibition of Cellular Respiration Binding->Inhibition FungalDeath Fungal Death Inhibition->FungalDeath Mutation Target-Site Mutations Effect Altered Binding Site Mutation->Effect Outcome Resistance Outcome Effect->Outcome NoResist No Cross-Resistance (Benzovindiflupyr remains effective) Outcome->NoResist e.g., sdhB-H272R in B. cinerea CrossResist Positive Cross-Resistance (Resistance to both fungicides) Outcome->CrossResist e.g., sdhD-H103Y in S. rolfsii

Key Experimental Protocols

For researchers, the methodologies used in these studies are critical for evaluating resistance.

  • Assessing Fungicide Sensitivity (In Vitro)

    • Purpose: To determine the effective concentration that inhibits 50% of mycelial growth (EC₅₀) [3].
    • Protocol: Fungal isolates are cultured on agar plates (e.g., potato dextrose agar). Mycelial plugs are transferred to plates amended with a concentration series of the fungicide. After incubation (e.g., 7 days at 25°C), the colony diameter is measured. EC₅₀ values are calculated by comparing growth reduction relative to an untreated control [3].
  • Evaluating Enzyme Inhibition

    • Purpose: To confirm direct inhibition of the SDH enzyme and study binding affinity [3].
    • Protocol: Mitochondrial fractions are isolated from fungal mycelia. SDH activity is measured by monitoring the succinate-dependent reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP) at 600 nm. The fungicide is added to the reaction mixture, and the percentage inhibition of activity is calculated relative to an untreated control [3].
  • Molecular Diagnosis of Resistance

    • Purpose: To rapidly detect specific resistance mutations in field populations [1].
    • Protocol: The TaqMan SNP genotyping assay is designed to detect single nucleotide polymorphisms (SNPs). Fungal DNA is extracted from field samples. The assay uses sequence-specific primers and fluorescently labeled probes to amplify and detect mutant versus wild-type alleles in a real-time PCR machine. This method is highly sensitive and can detect mutant DNA at very low concentrations (≤10 pg) [1].

Research Implications and Conclusions

The conflicting cross-resistance data highlights critical considerations for disease management and R&D.

  • Pathogen-Specific Management: The finding that benzovindiflupyr can control some this compound-resistant strains of Botrytis cinerea makes it a valuable rotational or mixture partner in resistance management programs for this pathogen [1].
  • Resistance Risk: The potential for positive cross-resistance, as seen in Sclerotium rolfsii and Clarireedia spp., underscores that all SDHIs carry a medium to high resistance risk. Once a resistance mutation emerges, it can spread within a population [2] [4] [3].
  • Novel Properties of Benzovindiflupyr: Beyond its fungicidal activity, research indicates that benzovindiflupyr can reduce plant transpiration, leading to a "water-saving" effect. This may contribute to increased yield under drought stress, independent of disease control [5].

References

Comparative Overview of Boscalid and Other SDHI Fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Boscalid Fluxapyroxad Fluopyram Isoflucypram
Market Position & Use Established, broad-spectrum; significant generic use [1] [2] Market leader by share (24.6%); broad-spectrum use [1] Strong in seed treatment & specialty crops [1] [3] Fastest-growing new compound (11.2% CAGR) [1]
Chemical Group Pyridine-carboxamide [4] Pyrazole-carboxamide [4] Pyridinyl-ethyl-benzamide [4] N-cyclopropyl-N-benzyl-pyrazole-carboxamide [4]
Target Enzyme Succinate dehydrogenase (Complex II) [5] Succinate dehydrogenase (Complex II) [4] Succinate dehydrogenase (Complex II) [4] Succinate dehydrogenase (Complex II) [4]
Resistance Risk Documented in multiple pathogens (e.g., Botrytis cinerea, Alternaria spp.) [4] [6] Managed through anti-resistance strategies [1] Different cross-resistance profile possible [4] Enhanced control of resistant pathogens [1]
Application Methods Primarily foliar spray [5] Foliar spray, seed treatment [1] Foliar spray, seed treatment [1] Foliar spray [1]
Environmental Persistence (Soil DT₅₀) Moderate to high (28-200 days, field) [5] Information not highlighted in search results Information not highlighted in search results Information not highlighted in search results

Experimental Data and Molecular Insights

Beyond market and usage patterns, experimental data reveals deeper distinctions in biological activity and non-target effects.

Inhibition of Human Cholinesterases

A 2025 study investigated the neurotoxic potential of this compound and the insecticide abamectin by evaluating their inhibition of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [7].

  • Methodology: The research used a combined in vitro and in silico approach. In vitro enzyme inhibition assays determined the IC₅₀ values (the concentration required for 50% enzyme inhibition). Molecular docking and dynamics simulations (over 100 ns) were performed to study the binding interactions and stability within the BChE active site [7].
  • Key Findings:
    • This compound: Showed a modest inhibitory effect on human BChE (IC₅₀ = 308.8 µM), but was inactive against human AChE at concentrations up to 500 µM. Molecular dynamics confirmed its stable binding in the BChE active site, interacting with catalytic residues like Trp82 and His438 [7].
    • Abamectin (B1A and B1B): Showed no inhibitory activity against either human AChE or BChE [7].
  • Research Implication: This suggests that while this compound is not a potent neurotoxicant, its BChE inhibition and stable binding profile make it a potential starting point for designing related molecules for symptomatic treatment of Alzheimer's disease [7].
Molecular Mechanisms of Fungicide Resistance

A 2021 review detailed the molecular mechanisms of fungicide resistance, which provides context for understanding SDHI resistance [6]. The following diagram illustrates the four primary mechanisms pathogens use to develop resistance.

G A Fungicide Application B Pathogen Response A->B C1 Altered Target Site (Mutation in target protein reduces fungicide binding) B->C1 C2 Target Site Overexpression (Increased target protein dilutes fungicide effect) B->C2 C3 Enhanced Efflux Pumps (Membrane transporters remove fungicide from cell) B->C3 C4 Metabolic Degradation (Enzymes break down the fungicide) B->C4 D Fungicide Resistance C1->D C2->D C3->D C4->D

For SDHIs like this compound, resistance is primarily associated with target-site mutations in the B, C, or D subunits of the succinate dehydrogenase enzyme [4] [6]. Cross-resistance patterns between different SDHIs can be complex and depend on the specific mutation and fungicide chemistry [4].

Key Takeaways for Research and Development

  • This compound's Profile: It remains a widely used, broad-spectrum foundational SDHI. Its key differentiators are its pyridine-carboxamide structure and moderate to high environmental persistence [4] [5].
  • Modern SDHI Trends: Newer compounds like isoflucypram and fluopyram are gaining traction due to improved efficacy against resistant strains and versatile application methods, particularly seed treatment [1] [3].
  • Beyond Fungicidal Action: Research indicates that this compound has a distinct off-target interaction with human BChE, which is not seen with all pesticides and unveils a potential avenue for translational medicinal chemistry [7].

References

Boscalid microbial toxicity vs conventional fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Boscalid Toxicity: Experimental Data Summary

Organism / System Effect of this compound Experimental Context & Measurement
Honeybee Gut Microbiota [1] Altered community structure and function; reduced species richness. In vivo exposure of forager honeybees (Apis cerana cerana) to a ternary fungicide mixture (ABP: Azoxystrobin, This compound, Pyraclostrobin). Assessed via metagenomics.
Soil Microbial Community [2] Altered composition and reduced network complexity; diversity initially inhibited then recovered. Lab incubation of soil with repeated this compound treatments (3, 6, 15 mg/kg). Analyzed via 16S rRNA amplicon sequencing.
Human Cell Mitochondria [3] Significant decrease in Oxygen Consumption Rate (OCR); increased mitochondrial superoxide in HepG2 liver cells. In vitro exposure (2 hours, 1 µM) of human cell lines (PBMCs, HepG2, BJ-fibroblasts). Measured via Electron Paramagnetic Resonance (EPR) spectroscopy.
Wheat Root & Stem [4] Inhibition of root and stem growth; reduced mitotic index. In vitro exposure of Triticum (wheat) to a this compound+pyraclostrobin fungicide. Measured EC₅₀ (effective concentration for 50% growth inhibition).
MDBK Cell Line [4] Cytotoxic effect, reducing cell viability. In vitro MTT assay on bovine kidney cells exposed to various concentrations of a this compound+pyraclostrobin fungicide.

Mode of Action: this compound vs. Conventional Fungicides

This compound's toxicity stems from its specific mode of action, which differs from many conventional fungicides.

  • This compound (SDHI): As a Succinate Dehydrogenase Inhibitor (SDHI), it disrupts mitochondrial respiration in fungal cells by binding to Complex II (succinate dehydrogenase), halting energy production [3] [5] [6]. This target site is highly conserved across eukaryotes, explaining its potential effects on non-target organisms [3].
  • QoI Fungicides (e.g., Azoxystrobin, Pyraclostrobin): Inhibit mitochondrial respiration at Complex III. They are also single-site inhibitors and carry a high resistance risk [1] [5] [7].
  • DMI Fungicides (e.g., Tebuconazole): Inhibit ergosterol biosynthesis, a key component of fungal cell membranes. They are broad-spectrum and have a moderate risk for resistance [5].
  • Multi-Site Inhibitors (e.g., Chlorothalonil, Mancozeb): These conventional fungicides affect multiple metabolic sites. This makes them low-risk for resistance development, but they are typically protectants with no systemic activity [5] [7].

The following diagram illustrates the primary molecular target of this compound within the fungal cell.

Fungicide Molecular Targets in Mitochondrial Respiration cluster_mito Mitochondrion Complex II\n(Succinate Dehydrogenase) Complex II (Succinate Dehydrogenase) Fumarate Fumarate Complex II\n(Succinate Dehydrogenase)->Fumarate Complex III\n(cytochrome bc1) Complex III (cytochrome bc1) Cytochrome c Cytochrome c Complex III\n(cytochrome bc1)->Cytochrome c Succinate Succinate Succinate->Complex II\n(Succinate Dehydrogenase) Ubiquinone (Q) Ubiquinone (Q) Ubiquinone (Q)->Complex III\n(cytochrome bc1) This compound (SDHI) This compound (SDHI) Inhibits Inhibits This compound (SDHI)->Inhibits Binds to QoI Fungicides\n(e.g., Pyraclostrobin) QoI Fungicides (e.g., Pyraclostrobin) Blocks Blocks QoI Fungicides\n(e.g., Pyraclostrobin)->Blocks Binds to Qo site Inhibits->Complex II\n(Succinate Dehydrogenase) Blocks->Complex III\n(cytochrome bc1)

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies for key experiments cited above.

1. Honeybee Gut Microbiota Analysis [1]

  • Objective: Assess the impact of a this compound-containing fungicide mixture on the honeybee gut microbiome.
  • Treatment: Forager honeybees were orally exposed to a sublethal dose (one-tenth of the LD₅₀) of a ternary fungicide mixture (Azoxystrobin:this compound:Pyraclostrobin = 1:1:1) for 10 days.
  • Analysis: Gut samples were collected. Total DNA was extracted and sequenced using metagenomic shotgun sequencing. The resulting sequences were assembled, and genes were clustered to analyze the composition and function of the microbial community. Data was analyzed via principal coordinate analysis (PCoA) and LEfSe to identify differentially abundant taxa.

2. Soil Microbial Community Response [2]

  • Objective: Decipher the effect of repeated this compound exposure on soil microbial diversity, composition, and network.
  • Soil Treatment: Agricultural soil was treated with this compound at three concentrations (3, 6, and 15 mg/kg) in four repeated cycles over 120 days.
  • Analysis: Soil DNA was extracted before each treatment. The V3-V4 region of the 16S rRNA gene was amplified and sequenced on an Illumina platform. Microbial diversity (alpha and beta diversity) was calculated, and co-occurrence network analysis was performed to assess changes in microbial interactions. The dissipation of this compound in the soil was also monitored concurrently.

3. Human Cell Mitochondrial Function [3]

  • Objective: Evaluate the short-term effect of this compound on mitochondrial function in human cells.
  • Cell Culture & Treatment: Human cell lines (HepG2 liver cells, PBMCs, BJ-fibroblasts) were exposed to 1 µM this compound for 2 hours.
  • Oxygen Consumption Rate (OCR): Measured using Electron Paramagnetic Resonance (EPR) spectroscopy with a spin probe in a closed chamber.
  • Mitochondrial Superoxide: Quantified using EPR with the mitochondria-specific superoxide probe, Mito-TEMPO-H, with and without PEG-SOD2 for validation.
  • Cell Viability & Apoptosis: Assessed using flow cytometry (Annexin V/PI staining) and ATP level measurements.

Key Comparative Insights

  • Class-Specific Effect: The mitochondrial toxicity observed with this compound is not unique but a class effect of SDHI fungicides. Another SDHI, bixafen, showed similar or even stronger effects in human cell studies [3].
  • Differential Non-Target Impact: Toxicity varies significantly across non-target species. Honeybee gut microbiota and human liver cells showed high susceptibility [1] [3], while soil microbial diversity demonstrated a capacity for recovery after repeated exposure [2].
  • Resistance Risk: Like other single-site inhibitors (e.g., QoIs, DMIs), this compound has a moderate to high resistance risk [5] [7]. This is a critical distinction from older, multi-site conventional fungicides which have a low resistance risk.

References

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Physical Description

White solid; [Merck Index] White powder; [MSDSonline]

Color/Form

White crystalline

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

342.0326684 g/mol

Monoisotopic Mass

342.0326684 g/mol

Heavy Atom Count

23

Density

1.381 at 20 °C

LogP

2.96 (LogP)
log Kow = 2.96

Odor

Odorless

Melting Point

142.8 to 143.8 °C

UNII

32MS8ZRD1V

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 282 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 279 of 282 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Boscalid is a white crystalline solid. It is odorless. It is low to moderately soluble in water. USE: Boscalid is a pesticide used to kill fungus in vineyards and on fruit and vegetable farms. It is also used on golf courses, ornamental plants, and fruit and nut trees. There is one homeowner landscape product containing boscalid.In 2012 the manufacturer of a boscalid formulation called Endura voluntarily requested that EPA cancel their registration for use. EXPOSURE: Workers that use boscalid may breathe in mists or have direct skin contact. People who live near farms or golf courses that use boscalid may be exposed during crop spraying due to spray drift or contaminated surface water. The general population may also be exposed during home use of the product containing boscalid or by consumption of food or wine produced from exposed crops. Boscalid released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to moderately build up in fish. RISK: Data on the potential for boscalid to produce toxic effects in humans were not available. Boscalid is not a skin or eye irritant in laboratory animals. Reversible damage to the thyroid and liver and decreased body weight have been observed in laboratory animals exposed to high oral doses of boscalid over time. Early delivery and abortion were observed in some laboratory animals exposed to very high oral doses during pregnancy. No reproductive effects or birth defects were observed in laboratory animals exposed to lower oral doses during pregnancy or over several generations. Thyroid tumors were observed in laboratory rats following lifetime exposure to high oral doses. No tumors were observed in similarly exposed mice. Based on thyroid tumors in rats, the U.S. EPA Office of Pesticide Programs concluded that there is "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential." The potential for boscalid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00000001 [mmHg]
7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

188425-85-6

Absorption Distribution and Excretion

Dermal Penetration (rat). Maximum % absorption: 0.01 mg/sq cm = 10.93 (24 hour exposure, 24 hour sacrifice) 0.10 mg/sq cm = 3.76 (24 hour exposure, 24 hour sacrifice) 1.00 mg/sq cm = 1.48 (10 hour exposure, 72 hour sacrifice /From table/
In the rat, Boscalid was readily absorbed and excreted following single oral 50 mg/kg; at single 500 mg/kg or 15 doses of 500 mg/kg, absorption was saturated. Excretion mainly by feces (80-98%). Biliary excretion 40- 50% of fecal activity at 50 mg/kg, 10% at 500 mg/kg. Urine, about 16% at 50 mg/kg, 3-5% at 500 mg/kg. Absorption about 56% at 50 mg/kg and 13-17% at 500 mg/kg. Excretory patterns similar by gender or radiolabel position. /From table/

Metabolism Metabolites

Three ... groups of Wistar rats were treated and sampled ... for qualitative analyses of metabolites. ... Metabolites were separated by HPLC. Primary identification was by mass spectrometry (MS). ... The most important metabolites were hydroxyl or O-glucuronide metabolites on the diphenyl ring (usually para to the amide nitrogen), and S-glucuronide conjugation products displacing the chlorine on the pyridine ring of the parent compound. The sulfur originated from glutathione (GSH) addition to the ring. GSH was often cleaved to cysteine in bile or feces, or further degraded in feces to a thiol, which in turn was sometimes conjugated as a glucuronide). Tissue residues (liver, kidney, and plasma) were scant ... Some parent BAS 510 F was found in kidneys and plasma. Thus BAS 510 F was effectively metabolized and efficiently excreted.
/In the rat,/ metabolites (hydroxylation and conjugation products) were consistent with Phase I oxidation reactions followed by Phase II conjugation with glucuronic acid or sulfate, or by conjugation of the parent with glutathione with cleavage to sulfate metabolites. /From table/

Wikipedia

Boscalid
Emerald
Altisite

Biological Half Life

In the rat, the predominant route of excretion of BAS 510 F is fecal with urinary excretion being minor. The half-life of BAS 510 F is less than 24 hours.

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Boscalid can be synthesized by reaction of 2-amino-4'-chlorobiphenyl in aqueous xylene with 2-chloro-3-pyridinecarbonyl chloride.
2-Halopyridinecarboxamides of primary aromaticity in /the/ ortho-position-substituted monoamine, were prepared by reacting 2-halopyridinecarbonyl chloride with the corresponding aromatic monoamine in a solvent mixture containing water and greater than 1 solvent non-mixable with water; whereby the reaction mixture comprises a base in a quantity of 0-<10 mol% based on the 2-halopyridinecarbonyl chloride. Thus a mixture of water and 2-amino-4'-chlorobiphenyl in xylene was heated at 65 °C under stirring followed by /the/ addition of 2-chloro-3-pyridinecarbonyl chloride and stirring for 10 minutes at 95 °C to give 93% /boscalid/.
Preparation: K. Eicken et al., European Patent Office patent 545099; eidem, United States of America patent 5589493 (1993, 1996 both to BASF).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies boscalid as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

Sudden infant death syndrome (SIDS) and sudden intrauterine unexpected death syndrome (SIUDS) are an unresolved teaser in the social-medical and health setting of modern medicine and are the result of multifactorial interactions. Recently, prenatal exposure to environmental contaminants has been associated with negative pregnancy outcomes, and verification of their presence in fetal and newborn tissues is of crucial importance. A gas chromatography-tandem mass spectrometry (MS/MS) method, using a triple quadrupole analyzer, is proposed to assess the presence of 20 organochlorine pesticides, two organophosphate pesticides, one carbamate (boscalid), and a phenol (bisphenol A) in human brain tissues. Samples were collected during autopsies of infants and fetuses that died suddenly without any evident cause. The method involves a liquid-solid extraction using n-hexane as the extraction solvent. The extracts were purified with Florisil cartridges prior to the final determination. Recovery experiments using lamb brain spiked at three different concentrations in the range of 1-50 ng/g were performed, with recoveries ranging from 79 to 106%. Intraday and interday repeatability were evaluated, and relative standard deviations lower than 10% and 18%, respectively, were obtained. The selectivity and sensitivity achieved in multiple reaction monitoring mode allowed us to achieve quantification and confirmation in a real matrix at levels as low as 0.2-0.6 ng/g. Two MS/MS transitions were acquired for each analyte, using the Q/q ratio as the confirmatory parameter. This method was applied to the analysis of 14 cerebral cortex samples (ten SIUDS and four SIDS cases), and confirmed the presence of several selected compounds.
Boscalid is a new-generation fungicide that has been detected in several bee matrices. The objective of this work was to characterize boscalid metabolites in honeybees based on in vivo experimentation, and next to verify the presence of these metabolites into honeybees from colonies presenting troubles. A methodology based on complementary mass spectrometric tools, namely ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-QToF) or triple quadrupole mass spectrometry (UHPLC-QqQ) was implemented. Honeybees were sprayed with boscalid, at field rate (to induce the metabolization process) and the parent compound with its generated metabolites were then extracted using modified EU-QuEChERS method. The mass characteristics including exact mass, isotopic profile and mass fragments allowed assuming the structure of several metabolites. Some of them were unambiguously identified by comparison with synthesized analytical standards. The metabolites were resulted from hydroxylation and dechlorination of the parent compound as well as the substitution of a chlorine atom with a hydroxyl group. The metabolites were then quantified in bee samples collected from various beehives located in France.Boscalid and three of its metabolites were present in some samples at a level ranged between 0.2 and 36.3 ng/g.
Analytical method. In plants the parent residue is extracted using an aqueous/organic solvent mixture followed by liquid/liquid partitioning and a column clean up. Quantitation is by gas chromatography using mass spectrometry (GC/MS). In livestock the residues are extracted with methanol. The extract is treated with enzymes in order to release the conjugated glucuronic acid metabolite. The residues are then isolated by liquid/liquid partition followed by column chromatography. The hydroxylated metabolite is acetylated followed by a column clean-up. The parent and acetylated metabolite are quantitated by gas chromatography with electron capture detection.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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